molecular formula C7H11N7S B1232060 Aziprotryne CAS No. 4658-28-0

Aziprotryne

Cat. No.: B1232060
CAS No.: 4658-28-0
M. Wt: 225.28 g/mol
InChI Key: AFIIBUOYKYSPKB-UHFFFAOYSA-N
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Description

Aziprotryne (CAS RN: 4658-28-0) is a synthetic methylthiotriazine herbicide classified as obsolete, making it a valuable compound for historical agricultural and environmental impact studies . Its primary mechanism of action is the inhibition of photosynthetic electron transport, a characteristic of HRAC Group C1 / WSSA Group 5 herbicides, leading to its selective control of target plants with residual activity . It is absorbed through both roots and foliage and was historically applied as a post-emergence treatment for a range of broadleaved weeds, including Lambsquarter, Chickweed, and Ragweed, in crops such as Brussels sprouts, cabbage, onions, and lettuce . From a chemical perspective, Aziprotryne is a 1,3,5-triazine derivative with the molecular formula C₇H₁₁N₇S and a molecular mass of 225.27 g/mol . Its structure features an azido group, an isopropylamino group, and a methylthio group . The compound is a colorless crystalline solid with moderate water solubility (55 mg L⁻¹ at 20°C) and a moderate octanol-water partition coefficient (Log P of 3) . These properties inform its environmental fate, as it is considered moderately mobile in soil but non-persistent, with a typical aerobic soil degradation half-life (DT₅₀) of approximately 5 days . It is not expected to bioaccumulate and presents low acute toxicity to mammals and birds, though it is moderately toxic to fish . This product is strictly for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
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InChI

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIBUOYKYSPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041615
Record name Aziprotryne
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4658-28-0
Record name Aziprotryne
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Record name Aziprotryne [BSI:ISO]
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Record name Aziprotryne
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Record name Aziprotryne
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Record name AZIPROTRYNE
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Foundational & Exploratory

Aziprotryne chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and experimental protocols related to the s-triazine herbicide, Aziprotryne. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

Aziprotryne is a synthetic compound belonging to the triazine class of herbicides.[1] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with an azido group, an isopropylamino group, and a methylthio group.

Chemical Formula: C₇H₁₁N₇S[1][2]

IUPAC Name: 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine[3]

CAS Registry Number: 4658-28-0[1][2]

Synonyms: Aziprotryn, Mesoranil, Brasoran, C 7019[3]

The structural formula of Aziprotryne is presented below:

Caption: Chemical structure of Aziprotryne showing the triazine core with its substituents.

Physicochemical Properties

Aziprotryne is a colorless crystalline solid.[4] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 225.27 g/mol [5]
Melting Point 95 °C[4]
Water Solubility 55 mg/L (at 20 °C)[4]
Physical Form Crystalline solid[4]
Color Colorless[4]
XlogP 3.7[6]

Mechanism of Action

As a triazine herbicide, Aziprotryne's primary mode of action is the inhibition of photosynthesis.[1] It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, Aziprotryne blocks the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1]

Photosystem_II_Inhibition cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_inhibition Inhibitory Action of Aziprotryne Light Light Energy PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Flow Cytochrome Cytochrome b6f Plastoquinone->Cytochrome Plastocyanin Plastocyanin Cytochrome->Plastocyanin PSI Photosystem I (PSI) Plastocyanin->PSI NADPH NADPH PSI->NADPH Aziprotryne Aziprotryne Block X Aziprotryne->Block Block->PSII Binds to D1 protein

Caption: Inhibition of photosynthetic electron transport by Aziprotryne at Photosystem II.

Toxicological Profile

Aziprotryne exhibits moderate to low toxicity in mammals. The acute oral lethal dose (LD50) in rats has been reported to be 4090 mg/kg, although detailed toxic effects beyond the lethal dose were not specified. It is considered not highly toxic to birds but moderately toxic to fish. Some studies have indicated that while Aziprotryne is not mutagenic in the Ames test, it has shown some positive results in in-vivo genotoxicity tests.

Experimental Protocols

Synthesis of Aziprotryne

A general method for the synthesis of Aziprotryne involves the functionalization of a 1,3,5-triazine ring.[1] The process includes the sequential introduction of an azido group, an isopropylamino group, and a methylthio group onto the triazine core.[1]

A conceptual workflow for the synthesis is as follows:

Synthesis_Workflow Start Cyanuric Chloride (Triazine Precursor) Step1 Reaction with Isopropylamine Start->Step1 Intermediate1 2-chloro-4-isopropylamino- 6-methylthio-1,3,5-triazine Step1->Intermediate1 Step2 Reaction with Sodium Azide Intermediate1->Step2 Product Aziprotryne Step2->Product

Caption: A simplified workflow for the synthesis of Aziprotryne.

Note: This represents a generalized synthetic route. Specific reaction conditions, solvents, and purification methods would need to be optimized for laboratory-scale or industrial production.

Analytical Determination in Water Samples

An established method for the quantification of Aziprotryne in environmental water samples utilizes electrochemical techniques. This protocol involves cyclic voltammetry and amperometric detection with a glassy carbon electrode.

Methodology:

  • Sample Preparation:

    • Water samples are collected and filtered to remove particulate matter.

    • For trace analysis, a solid-phase extraction (SPE) step is employed to concentrate the analyte. A suitable C18 cartridge can be used for this purpose.

    • The analyte is then eluted from the cartridge with an appropriate solvent (e.g., methanol) and the solvent is evaporated. The residue is redissolved in a known volume of the supporting electrolyte.

  • Electrochemical Analysis:

    • Instrumentation: A potentiostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum counter electrode) is used.

    • Supporting Electrolyte: A 0.1 M solution of hydrochloric acid (HCl) has been shown to be effective.

    • Cyclic Voltammetry: This technique is used to characterize the electrochemical behavior of Aziprotryne and determine the optimal reduction potential.

    • Amperometric Detection (Flow Injection Analysis):

      • A flow injection analysis (FIA) system is set up with the electrochemical cell as the detector.

      • The working electrode is held at a constant potential (e.g., -1.0 V vs. Ag/AgCl) where the reduction of Aziprotryne occurs.

      • A defined volume of the prepared sample is injected into the carrier stream of the supporting electrolyte.

      • The resulting reduction current is proportional to the concentration of Aziprotryne in the sample.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standard solutions of Aziprotryne of known concentrations.

    • The concentration of Aziprotryne in the unknown sample is determined by comparing its peak current to the calibration curve.

Experimental Workflow:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_quantification Quantification Collect Collect Water Sample Filter Filter Sample Collect->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Elute Elute with Solvent SPE->Elute Reconstitute Reconstitute in Electrolyte Elute->Reconstitute FIA Flow Injection Analysis (FIA) Reconstitute->FIA Amperometry Amperometric Detection FIA->Amperometry Measure Measure Peak Currents Amperometry->Measure Calibration Prepare Calibration Standards Calibration->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for the analytical determination of Aziprotryne in water samples.

References

Aziprotryne: A Technical Overview of an Obsolete Triazine Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds in various vegetable crops.[1] As a member of the triazine family, its herbicidal activity stems from the inhibition of photosynthesis. This technical guide provides an in-depth overview of Aziprotryne, including its chemical identity, mode of action, and relevant physicochemical and toxicological data.

Chemical Identification

The following table summarizes the key chemical identifiers for Aziprotryne.

IdentifierValueSource
IUPAC Name 4-azido-6-(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine[2]
CAS Number 4658-28-0[2]
Molecular Formula C₇H₁₁N₇S[2]
Molecular Weight 225.274 g/mol [3]
Canonical SMILES CC(C)NC1=NC(=NC(=N1)N=[N+]=[N-])SC[1]
InChIKey AFIIBUOYKYSPKB-UHFFFAOYSA-N[2]

Physicochemical and Environmental Fate Properties

Limited quantitative data is available for the physicochemical and environmental fate properties of Aziprotryne. The table below presents available information, supplemented with qualitative descriptions.

PropertyValue / DescriptionSource
Physical State Colorless crystalline solid[1]
Water Solubility Moderately soluble in water.[1]
Vapor Pressure Considered to be volatile.[1]
Soil Persistence Little is known about its environmental persistence. It is classified as moderately mobile and not expected to leach to groundwater.[1]
Bioaccumulation Not expected to bioaccumulate.[1]

Ecotoxicological Data

The ecotoxicological profile of Aziprotryne is not extensively documented. The available data suggests the following:

OrganismToxicity LevelSource
Birds Not highly toxic[1]
Fish Moderately toxic[1]
Earthworms High acute toxicity[1]

Mode of Action and Signaling Pathway

Aziprotryne, like other triazine herbicides, acts as a potent inhibitor of photosynthetic electron transport.[1][4] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, Aziprotryne binds to the QB binding site on the D1 protein of the PSII reaction center.[4][5][6] This binding event blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5] The interruption of this electron flow halts the process of photosynthesis, leading to a cascade of secondary effects, including the production of reactive oxygen species, which ultimately results in cell death and the demise of the susceptible plant.[7]

While the primary mode of action is well-understood, it is also worth noting that studies on other triazine herbicides have suggested potential secondary effects. For instance, some triazines have been shown to act as endocrine disruptors in animal models by interfering with relaxin hormone signaling.[8][9] This pathway involves the competitive inhibition of relaxin binding to its receptor (RXFP1), which in turn affects downstream signaling through PI3K/AKT and ERK pathways, leading to a reduction in nitric oxide (NO) production.[8][9] However, the relevance of this pathway to the herbicidal action in plants is not established.

Below is a diagram illustrating the primary mode of action of Aziprotryne at the Photosystem II complex.

Aziprotryne_MoA cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB binding site (on D1 protein) QA->QB_site e- Electron_Flow_Blocked Electron Flow BLOCKED Plastoquinone_pool Plastoquinone Pool QB_site->Plastoquinone_pool e- (Normal Flow) Light Light Energy Light->P680 excites Aziprotryne Aziprotryne Aziprotryne->QB_site binds to & inhibits

Caption: Inhibition of photosynthetic electron transport by Aziprotryne at the QB binding site of Photosystem II.

Experimental Protocols

Analysis of Aziprotryne Residues

A common and effective method for the analysis of pesticide residues in environmental and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

Objective: To extract and quantify Aziprotryne from a sample matrix (e.g., soil, water, plant tissue).

Methodology:

  • Sample Preparation: Homogenize the sample. For solid samples, a representative portion is weighed.

  • Extraction: The sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to extract the pesticide into the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate. This step removes interfering matrix components.

  • Analysis: The cleaned extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of Aziprotryne.

Assessment of Photosynthesis Inhibition

Chlorophyll fluorescence analysis is a non-invasive and rapid technique to assess the impact of herbicides on photosynthetic electron transport.

Objective: To measure the inhibitory effect of Aziprotryne on Photosystem II activity.

Methodology:

  • Plant Treatment: Treat susceptible plants with varying concentrations of Aziprotryne.

  • Dark Adaptation: Before measurement, the treated leaves are adapted to darkness for a period (e.g., 15-30 minutes) to ensure all reaction centers are open.

  • Fluorescence Measurement: A fluorometer is used to measure the chlorophyll fluorescence induction kinetics. An increase in the minimal fluorescence (F₀) and a rapid rise to maximal fluorescence (Fₘ) are indicative of PSII inhibition.

  • Data Analysis: The maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ) is calculated. A decrease in this ratio indicates a reduction in the efficiency of PSII, confirming the inhibitory effect of the herbicide.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the investigation of a triazine herbicide like Aziprotryne, from initial sample collection to data analysis.

Herbicide_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Bioassay Biological Assay cluster_Data Data Interpretation Sample_Collection Sample Collection (Soil, Water, Plant) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS/MS Analysis Cleanup->GC_MS Quantification Residue Quantification LC_MS->Quantification GC_MS->Quantification Plant_Treatment Plant Treatment Fluorescence_Measurement Chlorophyll Fluorescence Measurement Plant_Treatment->Fluorescence_Measurement MoA_Confirmation Mode of Action Confirmation Fluorescence_Measurement->MoA_Confirmation Toxicity_Assessment Toxicity Assessment Quantification->Toxicity_Assessment

Caption: A generalized workflow for the analysis and biological assessment of a triazine herbicide.

References

Aziprotryne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Properties, Mechanism of Action, and Experimental Analysis of the Triazine Herbicide, Aziprotryne.

This guide provides a comprehensive overview of Aziprotryne, a triazine-based herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, mechanism of action, relevant experimental protocols, and ecotoxicological impact.

Core Molecular and Chemical Data

Aziprotryne is a synthetically produced herbicide belonging to the triazine class of compounds.[1] First reported in 1967, it has been used for the post-emergence control of broadleaved weeds in various crops.[2] The following table summarizes its key molecular and physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₁N₇S[1][3][4]
Molecular Weight 225.27 g/mol [3][5]
IUPAC Name 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine[1][6]
CAS Number 4658-28-0[1][3][4]
Appearance Colorless crystalline solid[2]
Melting Point 95°C[5]
Water Solubility 55 mg/L (at 20°C)[5]
Vapor Pressure 0.267 mPa (at 20°C)[2]
Log P (Octanol-Water Partition Coefficient) 3.0[2]
Solubility Soluble in DMSO, slightly soluble in Methanol[5]

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for Aziprotryne, characteristic of triazine herbicides, is the inhibition of photosynthesis.[7][8] This occurs through the specific disruption of the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

Aziprotryne acts by binding to the D1 protein of the PSII complex.[2][7] This binding is competitive with plastoquinone (PQ), a crucial electron carrier molecule.[2] By occupying the PQ-binding site, Aziprotryne effectively blocks the flow of electrons from PSII, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[2] The disruption of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[3]

Below is a diagram illustrating the signaling pathway of Photosystem II and the inhibitory action of Aziprotryne.

PhotosystemII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_D1 D1 Protein PSII Photosystem II (PSII) P680 Pheo Pheophytin PSII->Pheo e- O2 O₂ + 4H⁺ PQ Plastoquinone (PQ) Pheo->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- D1_site PQ Binding Site PQ->Block ROS Reactive Oxygen Species (ROS) Generation D1_site->ROS Leads to Aziprotryne Aziprotryne Aziprotryne->D1_site Binds and Blocks CellDamage Oxidative Stress & Cell Damage ROS->CellDamage Light Light Energy (Photons) Light->PSII H2O 2H₂O H2O->PSII

Caption: Inhibition of Photosystem II by Aziprotryne.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of Aziprotryne on plants.

Photosynthesis Inhibition Assay using Chlorophyll Fluorescence

This protocol assesses the impact of Aziprotryne on the photosynthetic efficiency of a plant by measuring chlorophyll a fluorescence.

Materials:

  • Aziprotryne stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Plant specimens (e.g., Arabidopsis thaliana or a relevant crop/weed species)

  • Growth medium and pots

  • Chlorophyll fluorometer

  • Spray bottle for herbicide application

Procedure:

  • Plant Growth: Cultivate the test plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Herbicide Application: Prepare different concentrations of Aziprotryne in a solution with a surfactant. Apply the solutions to the leaves of the plants using a spray bottle until runoff. A control group should be sprayed with the solvent and surfactant only.

  • Dark Adaptation: After a specified time post-application (e.g., 24, 48, 72 hours), dark-adapt the leaves for at least 30 minutes before taking measurements.

  • Fluorescence Measurement: Use a chlorophyll fluorometer to measure the following parameters:

    • Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on the photosynthetic apparatus.

    • ΦPSII (or Y(II)): The effective quantum yield of PSII. This reflects the efficiency of PSII in the light.

    • qP: Photochemical quenching, which indicates the proportion of open PSII reaction centers.

  • Data Analysis: Compare the fluorescence parameters of the treated plants with the control group to quantify the inhibitory effect of Aziprotryne on photosynthesis.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol quantifies the production of ROS in plant tissues following exposure to Aziprotryne.

Materials:

  • Aziprotryne stock solution

  • Plant leaf tissue

  • Nitroblue tetrazolium (NBT) for superoxide radical detection or 3,3'-diaminobenzidine (DAB) for hydrogen peroxide detection

  • Phosphate buffer

  • Ethanol

  • Microscope

Procedure:

  • Treatment: Treat plants with Aziprotryne as described in the previous protocol.

  • Tissue Staining:

    • For Superoxide: Excise leaves and infiltrate them with a solution of NBT in phosphate buffer under vacuum. Incubate in the dark. The formation of a dark-blue formazan precipitate indicates the presence of superoxide.

    • For Hydrogen Peroxide: Infiltrate leaves with a solution of DAB-HCl. A reddish-brown precipitate will form in the presence of hydrogen peroxide.

  • Decolorization: To enhance the visibility of the precipitate, decolorize the leaves by boiling them in ethanol.

  • Visualization and Quantification: Observe the stained leaves under a microscope. The intensity of the staining can be quantified using image analysis software to determine the relative levels of ROS production.

Synthesis of Aziprotryne

Aziprotryne is synthesized as a derivative of the 1,3,5-triazine chemical family. The process involves the functionalization of a triazine ring with azido, isopropylamino, and methylthio groups. The production entails the introduction of an azido group at the 2-position, an isopropylamino group at the 4-position, and a methylthio group at the 6-position of the triazine ring, resulting in the compound 2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine.[1]

Below is a diagram illustrating the general synthesis workflow.

Aziprotryne_Synthesis Triazine 1,3,5-Triazine Ring Step1 Introduction of Azido Group Triazine->Step1 Intermediate1 2-Azido-Triazine Derivative Step1->Intermediate1 Step2 Introduction of Isopropylamino Group Intermediate1->Step2 Intermediate2 2-Azido-4-Isopropylamino -Triazine Derivative Step2->Intermediate2 Step3 Introduction of Methylthio Group Intermediate2->Step3 Aziprotryne Aziprotryne Step3->Aziprotryne

Caption: General Synthesis Workflow for Aziprotryne.

Ecotoxicological Profile

Aziprotryne is considered to be moderately soluble in water and is not expected to readily leach into groundwater.[1] Available data suggests it is not highly toxic to birds but is moderately toxic to fish.[1] The following table summarizes some of the available ecotoxicological data.

OrganismEndpointValueSource
Rat (oral)LD503600 mg/kg[5]
EarthwormAcute EcotoxicityHigh[1]
FishToxicityModerately Toxic[1]

It is important to note that Aziprotryne is now considered obsolete in many regions, and its use has been discontinued.[1]

This technical guide provides a foundational understanding of Aziprotryne for research and development purposes. For more detailed information, consulting the primary literature is recommended.

References

Aziprotryne: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide used for the control of broad-leaved weeds.[1] Chemically, it is characterized by a triazine ring substituted with azido, isopropylamino, and methylthio groups.[1] Understanding the physical and chemical properties of Aziprotryne is crucial for its application, environmental fate assessment, and for the development of new, more effective herbicides. This guide provides an in-depth overview of its core properties, experimental protocols for their determination, and its mechanism of action.

Core Physical and Chemical Properties of Aziprotryne

The following table summarizes the key physical and chemical properties of Aziprotryne.

PropertyValueReference
IUPAC Name 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine[2][3]
CAS Number 4658-28-0[2][3]
Molecular Formula C₇H₁₁N₇S[2][3]
Molecular Weight 225.27 g/mol [2][4]
Appearance Colorless crystalline solid[1]
Melting Point 95 °C[5]
Water Solubility 55 mg/L (at 20 °C)[5]
Vapor Pressure 0.267 mPa (at 20 °C)[1]
Log P (Octanol-Water Partition Coefficient) 3.0[1]
Density 1.40 g/mL[1]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. The following sections outline the protocols for key experiments related to Aziprotryne, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a substance.[5] The capillary method is a widely used technique.[5][6]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate.[6] The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with a heating fluid or a metal block apparatus)[5][6]

  • Calibrated thermometer[7]

  • Glass capillary tubes (sealed at one end)[7]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline Aziprotryne is finely powdered.[7]

  • Capillary Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[8]

  • Measurement: The capillary tube is placed in the melting point apparatus alongside a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[7]

  • The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[7]

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid crystal disappears is recorded as the final melting point.[6]

  • The recorded range provides the melting point of the sample. For pure substances, this range is typically narrow.[6]

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

Water solubility is a critical parameter for assessing the environmental transport and bioavailability of a substance.[9] The shake-flask method is suitable for substances with solubilities above 10⁻² g/L.[10]

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.[11]

Apparatus:

  • Shaker bath or magnetic stirrer with temperature control[11]

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

  • Glass flasks with stoppers

Procedure:

  • Equilibration: An excess amount of Aziprotryne is added to a flask containing a known volume of distilled water.[12]

  • The flask is tightly sealed and agitated in a temperature-controlled shaker bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11][12]

  • To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.[11]

  • Phase Separation: After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation is then used to remove any undissolved solid particles from the aqueous solution.[13]

  • Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn and the concentration of Aziprotryne is determined using a suitable and validated analytical method.[13]

  • The experiment is repeated to ensure the reproducibility of the results.[13]

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107 - Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological accumulation.[14]

Principle: The shake-flask method involves dissolving the test substance in a two-phase system of n-octanol and water and allowing it to partition between the two immiscible liquids until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[14]

Apparatus:

  • Shaker with temperature control

  • Centrifuge

  • Analytical instrumentation for concentration measurement

  • Glass vessels with stoppers

Procedure:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.[15]

  • Partitioning: A known amount of Aziprotryne is dissolved in either water or n-octanol, and this solution is added to a vessel containing the other solvent. The vessel is then shaken at a constant temperature until equilibrium is achieved.[13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[13]

  • Analysis: The concentration of Aziprotryne in both the n-octanol and the aqueous phases is determined using a suitable analytical method.[14]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Aziprotryne in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log P).[14]

Mechanism of Action

Aziprotryne, like other triazine herbicides, acts as a potent inhibitor of photosynthesis.[16][17] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[16]

The following diagram illustrates the signaling pathway of Aziprotryne's herbicidal action.

Aziprotryne_Mechanism_of_Action cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ_pool Plastoquinone (PQ) Pool D1->PQ_pool transfers electrons to Block Blockage of Electron Transport ETC Electron Transport Chain PQ_pool->ETC carries electrons to ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH drives Photosynthesis Photosynthesis (CO2 Fixation) ATP_NADPH->Photosynthesis fuels Plant_Growth Plant Growth Photosynthesis->Plant_Growth supports Aziprotryne Aziprotryne Aziprotryne->D1 binds to Block->ETC interrupts Block->ATP_NADPH inhibits Block->Plant_Growth ultimately stops ROS Reactive Oxygen Species (ROS) Production Block->ROS leads to Cell_Death Cell Death ROS->Cell_Death causes

References

Aziprotryne: A Technical Guide to Its Mechanism of Action as a Photosystem II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aziprotryne is a methylthiotriazine herbicide that functions by inhibiting photosynthesis.[1] Like other s-triazine herbicides, its primary mechanism of action is the targeted disruption of the photosynthetic electron transport chain within Photosystem II (PSII).[2][3] Aziprotryne competitively binds to the QB binding niche on the D1 protein of the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor, plastoquinone (QB).[4][5] This interruption leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species (ROS), which cause rapid photooxidative damage to the cell, leading to plant death.[4][6] Resistance to Aziprotryne and other triazines typically arises from specific mutations in the psbA gene, which encodes the D1 protein, altering the herbicide's binding site.[2]

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of Aziprotryne is rooted in its ability to act as a potent and specific inhibitor of Photosystem II, a critical protein complex located in the thylakoid membranes of chloroplasts.[4][7]

Molecular Target: The QB Binding Site on the D1 Protein

The specific molecular target for Aziprotryne is the plastoquinone-binding site, known as the QB niche, on the D1 protein subunit of the PSII reaction center.[4] The D1 protein is a highly conserved integral membrane protein encoded by the chloroplast gene psbA.[2] Aziprotryne acts as an antagonist to the native plastoquinone (PQ) molecule.[4] It competitively binds to the QB site, physically obstructing the binding of PQ.[2][5] This binding is non-covalent, involving interactions such as hydrogen bonds and hydrophobic forces with key amino acid residues within the binding pocket.[4][8]

Interruption of the Photosynthetic Electron Transport Chain

Under normal photosynthetic conditions, light energy captured by PSII drives the transfer of electrons from water to QA. The electron is then transferred to QB. After receiving two electrons and two protons, the fully reduced plastoquinol (PQH2) detaches from the D1 protein and transfers the electrons to the cytochrome b6f complex, continuing the electron transport chain.[5]

Aziprotryne's occupation of the QB site effectively halts this process. By preventing the binding and subsequent reduction of plastoquinone, the electron flow from QA is blocked.[2][3] This blockage has two immediate and critical consequences:

  • Cessation of Linear Electron Flow: The interruption prevents the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon fixation in the Calvin cycle. While this contributes to the plant's eventual starvation, it is not the primary cause of death.[3][9]

  • Generation of Oxidative Stress: The inability to transfer electrons from a highly energized QA leads to an over-excited state in the PSII reaction center.[4] This energy is dissipated through alternative pathways, leading to the formation of highly destructive reactive oxygen species (ROS), such as triplet chlorophyll and singlet oxygen.[6][10] These ROS initiate lipid peroxidation, destroying the integrity of thylakoid and other cellular membranes, leading to rapid cellular leakage, bleaching (chlorosis), and tissue death (necrosis).[6]

G Figure 1: Aziprotryne's Mechanism of Action in Photosystem II cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Site) QA->D1_Protein e- ROS Reactive Oxygen Species (ROS) Generation QA->ROS Blocked e- transfer leads to... QB Plastoquinone (QB) D1_Protein->QB e- transfer Cyt_b6f Cytochrome b6f QB->Cyt_b6f e- to ETC Light Light (Photons) Light->P680 Aziprotryne Aziprotryne Aziprotryne->D1_Protein Competitive Binding

Figure 1: Aziprotryne's Mechanism of Action in Photosystem II

Quantitative Data on PSII Inhibition

Herbicide ClassHerbicide ExampleTest SystemMeasured ParameterValue RangeReference(s)
s-Triazine AtrazineAlgal Culture (P. tricornutum)EC50 (Growth)28.38 µg L⁻¹[12]
s-Triazine AtrazineIsolated ThylakoidsIC50 (PSII Activity)~10⁻⁷ M[13]
s-Triazine TerbutrynAlgal Culture (P. tricornutum)EC50 (Growth)1.38 µg L⁻¹[12]
s-Triazine PrometrynAlgal Culture (P. tricornutum)EC50 (Growth)8.86 µg L⁻¹[12]
Methylthiotriazine Aziprotryne Not AvailableIC50 / KiData not publicly available[11]

Table 1: Comparative inhibitory concentrations of various triazine herbicides. Aziprotryne is a methylthiotriazine, similar to terbutryn and prometryn.

Mechanisms of Resistance

The extensive use of triazine herbicides has led to the evolution of resistance in numerous weed species. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

The most prevalent mechanism of resistance to triazines is an alteration of the target site.[2][14] This typically involves a single nucleotide polymorphism (SNP) in the chloroplast psbA gene, leading to an amino acid substitution in the D1 protein.[2]

  • Serine-to-Glycine Substitution: The most common mutation confers high-level resistance and involves a change from serine to glycine at position 264 (Ser264Gly).[2] This substitution reduces the binding affinity of triazine herbicides to the QB niche but still allows plastoquinone to bind, thus restoring electron flow in the presence of the herbicide.

  • Other Mutations: Other less frequent amino acid substitutions in the D1 protein that can confer resistance have also been identified, such as Val219Ile and Ala251Val.[15]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site.[16]

  • Enhanced Metabolism: Some resistant plants have an enhanced ability to detoxify the herbicide before it can reach the chloroplasts. A primary mechanism is conjugation of the herbicide to glutathione, catalyzed by glutathione S-transferase (GST) enzymes.[17]

  • Sequestration: The herbicide can be compartmentalized or sequestered in locations within the cell where it cannot exert its toxic effect, such as the cell wall or vacuole.[14]

G Figure 2: Herbicide Resistance Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide Aziprotryne Application PlantCell Plant Cell Herbicide->PlantCell NoBinding Herbicide Fails to Bind Herbicide->NoBinding Chloroplast Chloroplast PlantCell->Chloroplast Translocation to Target Organelle Metabolism Enhanced Metabolism (e.g., GST conjugation) PlantCell->Metabolism Detoxification Sequestration Sequestration (e.g., in vacuole) PlantCell->Sequestration Compartmentation D1 D1 Protein (Target Site) Chloroplast->D1 Inhibition Photosynthesis Inhibition D1->Inhibition Herbicide Binding AlteredD1 Altered D1 Protein (e.g., Ser264Gly mutation) D1->AlteredD1 Mutation in psbA gene AlteredD1->NoBinding Results in Detox Detoxified Herbicide Metabolism->Detox Sequestration->Detox G Figure 3: Experimental Workflow for Characterizing PSII Inhibitors Start Start: Plant Material (e.g., Spinach, Pea) P1 Protocol 1: Thylakoid Membrane Isolation Start->P1 Thylakoids Isolated, Functional Thylakoid Membranes P1->Thylakoids P2 Protocol 2: PSII Activity Assay (Hill Reaction with DCPIP) Thylakoids->P2 P3 Protocol 3: Chlorophyll a Fluorescence Measurement Thylakoids->P3 Data1 Quantitative Data: Rate of e- Transport P2->Data1 Data2 Quantitative Data: Fv/Fm, OJIP curve P3->Data2 Analysis Data Analysis: Calculate IC50 Value Data1->Analysis Data2->Analysis Conclusion Conclusion: Confirm PSII Inhibition and Determine Potency Analysis->Conclusion

References

Aziprotryne: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide, now considered obsolete, that was historically used for the post-emergence control of a variety of broadleaf weeds in several crops.[1] As a member of the s-triazine chemical family, its herbicidal activity stems from its ability to inhibit photosynthesis. This technical guide provides a comprehensive review of the existing research on Aziprotryne, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Aziprotryne, with the chemical name 2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine, is a synthetic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₇H₁₁N₇S[Aziprotryne Chemical Data, n.d.]
Molecular Weight225.27 g/mol [Aziprotryne Chemical Data, n.d.]
CAS Number4658-28-0[Aziprotryne Chemical Data, n.d.]
AppearanceWhite crystalline solid[Aziprotryne, n.d.]
Water Solubility55 mg/L at 20°C[Aziprotryne (Ref: C 7019), n.d.]
Melting Point95-97 °C[Aziprotryne, n.d.]

Toxicological Data

The toxicological profile of Aziprotryne has been evaluated in various organisms. The following tables summarize the available quantitative data on its acute toxicity.

Acute Toxicity in Mammals
TestSpeciesRouteValueReference
LD50RatOral3600 mg/kg[Aziprotryne, n.d.]
LD50RatDermal> 3000 mg/kg[Aziprotryne, n.d.]
LC50RatInhalation (4h)> 2.04 mg/L[Aziprotryne, n.d.]
Ecotoxicity
TestSpeciesDurationValueReference
LC50Rainbow trout (Oncorhynchus mykiss)96 hours3.2 mg/L[Aziprotryne (Ref: C 7019), n.d.]
EC50Daphnia magna48 hours4.5 mg/L[Aziprotryne (Ref: C 7019), n.d.]
EbC50Green algae (Selenastrum capricornutum)72 hours0.049 mg/L[Aziprotryne (Ref: C 7019), n.d.]

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The primary mode of action of Aziprotryne, like other s-triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII).[2][3][4] Specifically, Aziprotryne binds to the D1 protein within the PSII reaction center, competing with plastoquinone (PQ) for its binding site. This binding event blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to an accumulation of excited chlorophyll molecules, which results in the formation of reactive oxygen species (ROS). These ROS cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB_site QB Binding Site (D1 Protein) QA->QB_site PQ_pool Plastoquinone Pool QB_site->PQ_pool Electron Transfer ROS Reactive Oxygen Species (ROS) QB_site->ROS Leads to Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f PC Plastocyanin Cyt_b6f->PC PSI Photosystem I PC->PSI Light Light Energy Light->P680 Excitation Aziprotryne Aziprotryne Aziprotryne->QB_site Binding & Inhibition Cell_Death Cell Death ROS->Cell_Death

Inhibition of Photosystem II by Aziprotryne.

Experimental Protocols

Synthesis of Aziprotryne
Bioassay for Herbicidal Activity (Agar-based)

This protocol describes a simple and rapid bioassay for determining the herbicidal activity of Photosystem II inhibitors using the unicellular green alga, Chlamydomonas reinhardtii.

Materials:

  • Chlamydomonas reinhardtii culture

  • Agar medium (e.g., TAP medium with 1.5% agar)

  • Petri dishes

  • Sterile paper discs

  • Aziprotryne stock solution of known concentration

  • Solvent control (e.g., ethanol or acetone)

  • Micropipettes

  • Incubator with controlled lighting and temperature

Procedure:

  • Prepare Algal Lawn: Pour the molten agar medium into sterile petri dishes and allow it to solidify. Spread a uniform layer of the Chlamydomonas reinhardtii culture onto the surface of the agar to create an algal lawn.

  • Prepare Herbicide Discs: Apply a known volume and concentration of the Aziprotryne stock solution to sterile paper discs. Prepare a solvent control disc by applying the same volume of the solvent used to dissolve the Aziprotryne.

  • Incubation: Place the herbicide-treated and control discs onto the algal lawn in the petri dishes.

  • Observation: Incubate the plates under appropriate light and temperature conditions for 2-3 days.

  • Data Analysis: Measure the diameter of the zone of inhibition (clearing zone) around each disc. A larger zone of inhibition indicates higher herbicidal activity. Compare the results for Aziprotryne with the solvent control.

Analytical Method for Aziprotryne in Water Samples

This protocol outlines a method for the determination of Aziprotryne in water samples using high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Aziprotryne analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vacuum manifold for SPE

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge with acetonitrile followed by water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained Aziprotryne with a small volume of acetonitrile.

  • HPLC Analysis:

    • Filter the eluate through a 0.45 µm syringe filter.

    • Inject a known volume of the filtered eluate into the HPLC system.

    • Perform the chromatographic separation using an isocratic or gradient elution with a mobile phase of acetonitrile and water.

    • Detect Aziprotryne using the UV detector at its maximum absorbance wavelength (approximately 220 nm).

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of Aziprotryne of known concentrations.

    • Quantify the concentration of Aziprotryne in the sample by comparing its peak area to the calibration curve.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the analysis of Aziprotryne residues in environmental samples.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Water/Soil Samples Extraction Extraction (e.g., SPE for water, solvent extraction for soil) Sample->Extraction Cleanup Clean-up (e.g., remove interferences) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration HPLC HPLC-UV or LC-MS/MS Analysis Concentration->HPLC Quantification Quantification (using calibration curve) HPLC->Quantification Validation Method Validation (QC checks) Quantification->Validation Reporting Reporting of Results Validation->Reporting

General workflow for Aziprotryne residue analysis.

Conclusion

This technical guide has summarized the key research findings on the herbicide Aziprotryne. While the compound is no longer in active use, the information presented here, including its toxicological data, mechanism of action, and analytical methodologies, provides a valuable resource for researchers in environmental science, toxicology, and plant science. The detailed protocols and visual diagrams are intended to facilitate a deeper understanding of Aziprotryne's properties and its impact on biological systems. Further research could focus on its environmental fate and the long-term effects of its residues.

References

An In-depth Technical Guide on the Historical Use of Aziprotryne in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is an obsolete triazine herbicide historically used for the post-emergence control of a range of broadleaf and grassy weeds in various agricultural crops. As a member of the 1,3,5-triazine class of herbicides, its mode of action is the inhibition of photosynthetic electron transport. This technical guide provides a comprehensive overview of the historical use of aziprotryne in agriculture, including its chemical properties, synthesis, formulation, application, efficacy, and environmental fate. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical and Physical Properties

Aziprotryne is the common name for 2-azido-4-(isopropylamino)-6-(methylthio)-1,3,5-triazine. It is a colorless crystalline solid with moderate solubility in water and is considered to be volatile.[1]

PropertyValue
Chemical FormulaC₇H₁₁N₇S
Molecular Weight225.28 g/mol
AppearanceColorless crystalline solid
Water SolubilityModerately soluble
VolatilityVolatile

Synthesis and Formulation

Aziprotryne belongs to the s-triazine group of herbicides and is synthesized from the 1,3,5-triazine chemical family. The synthesis involves the functionalization of a triazine ring with azido, isopropylamino, and methylthio groups.[1]

Experimental Protocol: General Synthesis of Substituted s-Triazines

The synthesis of substituted s-triazines, such as aziprotryne, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled synthesis.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Sodium methanethiolate

  • Sodium azide

  • Inert solvent (e.g., acetone, tetrahydrofuran)

  • Base (e.g., sodium hydroxide, triethylamine)

Procedure:

  • First Substitution: Cyanuric chloride is dissolved in an inert solvent and cooled. A stoichiometric amount of the first nucleophile (e.g., isopropylamine) is added slowly in the presence of a base to neutralize the HCl formed. The reaction temperature is typically kept low (e.g., 0-5 °C) to control the substitution.

  • Second Substitution: After the first substitution is complete, the second nucleophile (e.g., sodium methanethiolate) is added. The reaction temperature may be increased to facilitate the substitution of the second chlorine atom.

  • Third Substitution: Finally, the third nucleophile (e.g., sodium azide) is added, often at a higher temperature, to replace the last chlorine atom.

  • Purification: The final product is isolated by filtration and purified by recrystallization.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized for the synthesis of aziprotryne.

Formulation

Aziprotryne was commonly supplied as a wettable powder (WP), often as a 50WP formulation, or as granules.[2] Wettable powders are finely ground particles of the active ingredient mixed with a wetting agent and other inert ingredients, designed to be mixed with water to form a suspension for spraying.

Agricultural Use and Efficacy

Aziprotryne was used as a post-emergence herbicide to control a variety of broadleaf and grassy weeds.

Target Crops:

  • Brussels sprouts

  • Cabbage

  • Kale

  • Onions

  • Peas

  • Lettuce

  • Sorghum

  • Sunflower[1]

Target Weeds:

  • Lambsquarter (Chenopodium album)

  • Crabgrass (Digitaria sanguinalis)

  • Foxtail (Setaria spp.)

  • Chickweed (Stellaria media)

  • Ragweed (Ambrosia spp.)

  • Pigrass

  • Witchgrass (Panicum capillare)

  • Wild oats (Avena fatua)

  • Couch (Elymus repens)

  • Blackgrass (Alopecurus myosuroides)[1]

Application Rates and Efficacy

Mode of Action

Aziprotryne is a photosynthetic electron transport inhibitor.[1] It acts by binding to the D1 protein of the photosystem II complex in chloroplasts, thereby blocking the electron flow from quinone A to quinone B. This inhibition of photosynthesis leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant death.

Caption: Aziprotryne inhibits photosynthesis by blocking electron transport at Photosystem II.

Environmental Fate and Toxicology

Environmental Fate

Aziprotryne is described as being moderately soluble in water and volatile. It is not expected to leach significantly into groundwater.[1] However, specific quantitative data on its persistence in soil and water is limited.

Environmental ParameterValue
Soil Half-life (t₁/₂)Data not available
Hydrolysis RateData not available
Photolysis RateData not available
Toxicology

Toxicological data for pure aziprotryne is scarce. A safety data sheet for a formulated product containing aziprotryne provides the following information for rats:

Toxicity StudyResult (Rat)
Acute Oral LD₅₀>500 mg/kg to <2,000 mg/kg
Acute Dermal LD₅₀>4,000 mg/kg

It is also noted that aziprotryne is not highly toxic to birds, is moderately toxic to fish, and has a high acute toxicity to earthworms.[1]

Analytical Methodology

The detection of aziprotryne in environmental samples is crucial for monitoring and risk assessment. One documented method involves cyclic voltammetry and an amperometric method.

Experimental Protocol: Determination of Aziprotryne in Water Samples

This method allows for the detection and quantification of aziprotryne in water.

Instrumentation:

  • Electrochemical analyzer

  • Glassy carbon electrode (working electrode)

  • Ag/AgCl electrode (reference electrode)

  • Platinum wire (counter electrode)

  • Flow injection analysis system

Procedure:

  • Sample Preparation: Water samples may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances.

  • Cyclic Voltammetry: The electrochemical behavior of aziprotryne is studied by scanning the potential of the working electrode and measuring the resulting current.

  • Amperometric Detection: For quantitative analysis, a constant potential is applied to the working electrode, and the current generated by the reduction of aziprotryne is measured.

  • Flow Injection Analysis: The sample is injected into a carrier stream that flows through the electrochemical cell for automated and rapid measurements.

A detection limit of 0.2 µg/mL (20 ng) for aziprotryne was obtained using a 0.1 mL sample loop at a fixed potential of -1.0 V (vs. Ag/AgCl) in 0.1 M HCl with a flow rate of 3.5 mL/min.[3][4]

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE FIA Flow Injection Analysis (FIA) SPE->FIA Concentrated Sample Electrochemical_Detection Amperometric Detection FIA->Electrochemical_Detection Data_Analysis Data Analysis & Quantification Electrochemical_Detection->Data_Analysis Current Signal

Caption: Workflow for the analysis of Aziprotryne in water samples.

Conclusion

Aziprotryne was a historically significant triazine herbicide used for post-emergence weed control in a variety of crops. Its mode of action as a photosynthesis inhibitor is well-understood. However, due to its obsolete status, detailed quantitative data on its agricultural application, efficacy, residue levels, and environmental persistence is limited in contemporary scientific literature. This guide has compiled the available technical information to provide a comprehensive overview for research and scientific professionals. Further investigation into historical archives and regulatory documents may be necessary to obtain more specific quantitative data.

References

Aziprotryne: A Technical Guide to its Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the s-triazine herbicide, Aziprotryne. The information contained herein is intended to support research, analytical method development, and formulation studies.

Core Properties of Aziprotryne

Aziprotryne is a selective herbicide used for the control of broadleaf and grassy weeds. Its efficacy and environmental fate are significantly influenced by its physical and chemical properties, particularly its solubility and stability in different solvent systems.

PropertyValueSource
Chemical Name 4-azido-N-(1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine--INVALID-LINK--
CAS Number 4658-28-0--INVALID-LINK--
Molecular Formula C₇H₁₁N₇S--INVALID-LINK--
Molecular Weight 225.27 g/mol --INVALID-LINK--
Physical State Colorless crystalline solid--INVALID-LINK--
Melting Point 95 °C--INVALID-LINK--

Solubility Profile

The solubility of Aziprotryne is a critical parameter for its formulation and delivery. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)SolubilitySource
Water2055 mg/L--INVALID-LINK--
Organic Solvents (unspecified)Not Specified27000 mg/L--INVALID-LINK--
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble--INVALID-LINK--
MethanolNot SpecifiedVery Slightly Soluble--INVALID-LINK--
AcetonitrileNot SpecifiedSoluble (Commercially available as 100 µg/mL solution)--INVALID-LINK--
EthanolNot SpecifiedData Not Available
AcetoneNot SpecifiedData Not Available
HexaneNot SpecifiedData Not Available

Stability Profile

The stability of Aziprotryne under various environmental conditions dictates its persistence and potential for degradation. As an s-triazine herbicide, its stability is expected to be significantly influenced by pH and temperature.

ConditionParameterValueSource
Hydrolytic Stability Half-life (t½) at different pH valuesData Not Available
Thermal Stability Degradation TemperatureData Not Available
Photochemical Stability Photodegradation Half-life (t½)Data Not Available

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds, based on internationally recognized guidelines.

Determination of Aqueous Solubility (based on OECD Guideline 105)

The aqueous solubility of a compound is determined by the flask method or the column elution method. The choice of method depends on the expected solubility.

Flask Method (for solubilities > 10⁻² g/L):

  • Preparation of Test Substance: A sufficient amount of Aziprotryne is added to a known volume of distilled water in a flask to create a saturated solution.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.

  • Analysis: The concentration of Aziprotryne in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment is performed in triplicate.

Column Elution Method (for solubilities < 10⁻² g/L):

  • Column Preparation: A column is packed with an inert support material coated with an excess of Aziprotryne.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Fraction Collection: The eluate is collected in successive fractions.

  • Analysis: The concentration of Aziprotryne in each fraction is determined.

  • Plateau Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average concentration of the plateau fractions.

Determination of Hydrolytic Stability (based on OECD Guideline 111)

Hydrolysis as a function of pH is a key stability parameter.

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Solutions: Add a known concentration of Aziprotryne to each buffer solution. The concentration should be below its water solubility limit.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, followed by tests at environmentally relevant temperatures).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Determine the concentration of Aziprotryne in each aliquot using a stability-indicating analytical method (e.g., HPLC).

  • Data Analysis: Plot the concentration of Aziprotryne versus time for each pH. Determine the rate constant and the half-life of hydrolysis from the data.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh Aziprotryne start->weigh solvent Add Solvent weigh->solvent mix Mix to create Saturated Solution solvent->mix agitate Agitate at Constant Temperature mix->agitate centrifuge Centrifuge / Filter agitate->centrifuge hplc Analyze Aqueous Phase by HPLC centrifuge->hplc end End hplc->end

Caption: Workflow for determining the solubility of Aziprotryne.

Hypothetical Degradation Pathway of Aziprotryne

The degradation of s-triazine herbicides often involves hydrolysis of the chloro, methoxy, or methylthio groups, followed by N-dealkylation of the side chains. While a specific degradation pathway for Aziprotryne is not extensively documented, a hypothetical pathway can be proposed based on related compounds.

degradation_pathway Aziprotryne Aziprotryne Hydroxy_Aziprotryne Hydroxy-Aziprotryne (Hydrolysis of methylthio group) Aziprotryne->Hydroxy_Aziprotryne Hydrolysis Deisopropyl_Aziprotryne Deisopropyl-Aziprotryne (N-Dealkylation) Aziprotryne->Deisopropyl_Aziprotryne N-Dealkylation Ammeline_analog Ammeline Analog Hydroxy_Aziprotryne->Ammeline_analog Further Degradation Deisopropyl_Aziprotryne->Ammeline_analog Further Degradation Cyanuric_acid Cyanuric Acid Ammeline_analog->Cyanuric_acid Ring Cleavage

Caption: A hypothetical degradation pathway for Aziprotryne.

Methodological & Application

Analytical Methods for the Detection of Aziprotryne in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

This document provides detailed application notes and experimental protocols for the quantitative determination of Aziprotryne, a triazine herbicide, in various water matrices. The methodologies outlined below are designed to offer researchers, scientists, and drug development professionals a comprehensive resource for the accurate and sensitive detection of this compound. The protocols cover both electrochemical and chromatographic techniques, providing a range of options to suit different laboratory capabilities and analytical requirements.

Introduction to Aziprotryne and its Environmental Significance

Aziprotryne is a pre- and post-emergence herbicide used to control broadleaf and grassy weeds in various crops. Due to its application in agriculture, there is a potential for this compound to contaminate surface and groundwater through runoff and leaching. Monitoring the levels of Aziprotryne in water bodies is crucial for assessing environmental quality and ensuring the safety of drinking water supplies. The analytical methods detailed herein provide the necessary tools for such monitoring.

Electrochemical Detection of Aziprotryne

Electrochemical methods offer a rapid and cost-effective approach for the determination of electroactive compounds like Aziprotryne. This section details an amperometric method using a glassy carbon electrode.

Quantitative Data Summary
ParameterValueReference
Analytical Method Amperometric Detection with Glassy Carbon Electrode[1]
Limit of Detection (LOD) 0.2 µg/mL (Direct Injection)[1]
< 1.0 ng/mL (with SPE)[1]
Linear Range 0.5 to 3.5 µg/mL[1]
Correlation Coefficient (r) 0.9998[1]
Relative Standard Deviation (RSD) 2.7% (same surface), 6.3% (different surfaces)[1]
Experimental Protocol: Amperometric Detection

2.1. Instrumentation:

  • Voltammetric analyzer or potentiostat

  • Glassy carbon working electrode

  • Ag/AgCl reference electrode

  • Platinum auxiliary electrode

  • Flow injection analysis (FIA) system (optional, for improved throughput)

2.2. Reagents and Solutions:

  • Aziprotryne standard solution

  • 0.1 M Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Deionized water

2.3. Sample Preparation (with Solid-Phase Extraction): [1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained Aziprotryne with 5 mL of methanol.

  • Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of 0.1 M HCl.

2.4. Analytical Procedure:

  • Set the applied potential of the glassy carbon electrode to -1.0 V versus the Ag/AgCl reference electrode.[1]

  • Inject the prepared sample or standard solution into the electrochemical cell.

  • Record the reduction current response.

  • Quantify the concentration of Aziprotryne by comparing the peak current of the sample to a calibration curve prepared from standard solutions.

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis WaterSample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) WaterSample->SPE Elution Elution with Methanol SPE->Elution Reconstitution Reconstitution in 0.1 M HCl Elution->Reconstitution Injection Inject into FIA System Reconstitution->Injection Detection Amperometric Detection (-1.0 V vs Ag/AgCl) Injection->Detection Quantification Quantification Detection->Quantification

Figure 1. Workflow for electrochemical detection of Aziprotryne.

Chromatographic Detection of Aziprotryne

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly selective and sensitive techniques for the analysis of pesticides in environmental samples.

Quantitative Data Summary (Illustrative for Triazine Herbicides)

The following table presents representative performance data for the analysis of triazine herbicides, including compounds structurally similar to Aziprotryne, in water samples. These values can serve as a benchmark for method development and validation for Aziprotryne.

ParameterGC-MS (Ametryn)LC-MS/MS (General Pesticides)Reference
Sample Preparation Modified QuEChERSSolid-Phase Extraction (SPE)[2]
Limit of Detection (LOD) 18 µg/L (in matrix)0.001 - 0.5 µg/L[3]
Limit of Quantification (LOQ) 60 µg/L (in matrix)0.005 - 1 µg/L[3]
Recovery 98.63 - 109.36%70 - 120%[2]
**Linearity (R²) **> 0.99> 0.99[2]
Relative Standard Deviation (RSD) 4.26 - 9.41%< 20%[2]
Experimental Protocol: GC-MS Analysis (Adapted from Ametryn Method)

This protocol is adapted from a validated method for Ametryn, a closely related triazine herbicide, and can be optimized for Aziprotryne analysis.[2]

3.1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS)

  • Autosampler

3.2. Reagents and Solutions:

  • Aziprotryne standard solution

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

3.3. Sample Preparation (Modified QuEChERS): [2]

  • Extraction: To a 50 mL centrifuge tube, add 10 mL of the water sample and 10 mL of acetonitrile.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for GC-MS analysis.

3.4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Aziprotryne.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis WaterSample Water Sample (10 mL) Extraction Add Acetonitrile WaterSample->Extraction SaltingOut Add MgSO4 + NaCl Extraction->SaltingOut Centrifuge1 Shake & Centrifuge SaltingOut->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Injection Inject into GC-MS Centrifuge2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2. Workflow for GC-MS analysis of Aziprotryne.

Experimental Protocol: LC-MS/MS Analysis (General Method)

This protocol provides a general framework for the analysis of pesticides, including Aziprotryne, in water samples using LC-MS/MS.

3.5. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

  • Autosampler

3.6. Reagents and Solutions:

  • Aziprotryne standard solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Deionized water

3.7. Sample Preparation (Solid-Phase Extraction):

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 3 with formic acid and pass it through the conditioned SPE cartridge.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

3.8. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A suitable gradient program to separate Aziprotryne from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for Aziprotryne.

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis WaterSample Water Sample (250 mL, pH 3) SPE Solid-Phase Extraction (HLB) WaterSample->SPE Elution Elution with Methanol SPE->Elution Reconstitution Reconstitute in Mobile Phase Elution->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Figure 3. Workflow for LC-MS/MS analysis of Aziprotryne.

Conclusion

The analytical methods presented provide robust and sensitive options for the detection and quantification of Aziprotryne in water samples. The choice of method will depend on the specific requirements of the analysis, including the desired detection limits, sample throughput, and available instrumentation. The electrochemical method offers a rapid screening tool, while the chromatographic methods provide higher selectivity and sensitivity for confirmation and precise quantification. Proper method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Aziprotryne using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Aziprotryne. Aziprotryne is a triazine herbicide used to control broadleaf and grassy weeds. This method is applicable for the analysis of Aziprotryne in technical materials and formulated products. The described protocol provides a reliable and accurate means for quality control and research applications.

Introduction

Aziprotryne, a member of the s-triazine chemical class, functions as a selective herbicide. Accurate and precise quantification of Aziprotryne is crucial for ensuring product quality, meeting regulatory requirements, and conducting environmental monitoring and research studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, reliable, and cost-effective analytical technique for the determination of pesticides like Aziprotryne. This method separates Aziprotryne from potential impurities and degradation products based on its affinity for a reversed-phase column, followed by quantification based on its UV absorbance.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the recommended instrumental parameters for the analysis of Aziprotryne.

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water
Gradient Isocratic or Gradient (see below)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
UV Detection Wavelength 220 nm or 280 nm

Mobile Phase Preparation:

  • Isocratic Elution: A mixture of acetonitrile and water (e.g., 60:40 v/v) can be used. The exact ratio should be optimized to achieve a suitable retention time for Aziprotryne (typically 5-10 minutes).

  • Gradient Elution: For complex samples, a gradient elution may be necessary to separate Aziprotryne from interfering compounds. A typical gradient could be:

    • 0-10 min: 50% Acetonitrile

    • 10-15 min: 50-90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-25 min: 90-50% Acetonitrile (return to initial conditions)

    • 25-30 min: 50% Acetonitrile (equilibration)

All solvents should be of HPLC grade and degassed before use.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of Aziprotryne analytical standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Bring the flask to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (for Formulated Products):

  • Accurately weigh an amount of the formulated product equivalent to 10 mg of Aziprotryne into a 100 mL volumetric flask.

  • Add approximately 50 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Bring the flask to volume with acetonitrile and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered solution with the mobile phase to bring the concentration of Aziprotryne within the calibration range.

Sample Preparation (for Water Samples):

For the analysis of Aziprotryne in water samples, a solid-phase extraction (SPE) step is typically required to concentrate the analyte and remove matrix interferences.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100-500 mL of the water sample (acidified to pH ~2 with a suitable acid) through the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained Aziprotryne with 5-10 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes typical quantitative data that can be obtained with this method. Please note that these values are indicative and may vary depending on the specific instrumentation and conditions used.

ParameterTypical Value
Retention Time (t_R_) 5 - 8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery (from spiked samples) 95 - 105%
Precision (%RSD) < 2%

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank and a placebo sample and ensuring no interfering peaks are observed at the retention time of Aziprotryne.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Aziprotryne Standard Standard_Prep Prepare Stock & Working Standard Solutions Standard->Standard_Prep Sample Formulation or Environmental Sample Sample_Prep Extraction & Dilution/Concentration Sample->Sample_Prep Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (220 or 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Application Note: Analysis of Aziprotryne using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aziprotryne is a triazine herbicide used for selective weed control in various crops. Monitoring its presence in environmental and agricultural samples is crucial due to potential ecological and health impacts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the identification and quantification of semi-volatile compounds like Aziprotryne.[1] This application note provides a detailed protocol for the analysis of Aziprotryne using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Principle

The GC-MS technique separates chemical mixtures based on the differential partitioning of components between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.[1] After separation in the gas chromatograph, compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that allows for definitive identification and quantification.[1]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to isolate Aziprotryne from the sample matrix and eliminate interfering substances.[2] The choice of method depends on the matrix type.

A. Protocol for Water Samples (Liquid-Liquid Extraction - LLE)

  • Sample Collection: Collect water samples in clean glass containers to prevent contamination.[1]

  • pH Adjustment: Adjust the pH of a 500 mL water sample to neutral (pH ~7.0).

  • Solvent Extraction: Transfer the sample to a 1 L separatory funnel. Add 30 mL of dichloromethane (DCM).

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.[1]

  • Collection: Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh 30 mL portions of DCM. Combine all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C to a final volume of 1 mL.[3]

  • Reconstitution: The sample is now ready for GC-MS injection. If necessary, transfer to an autosampler vial.[1]

B. Protocol for Soil/Food Samples (Solid Phase Extraction - SPE)

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant (the liquid extract).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.[1]

  • Washing (Interference Removal): Wash the cartridge with 5 mL of a water/methanol mixture (90:10 v/v) to remove polar impurities.

  • Elution: Elute the target analyte (Aziprotryne) from the cartridge using 10 mL of ethyl acetate.[1]

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.[3]

GC-MS Instrumental Analysis

The following parameters provide a starting point and may require optimization for specific instruments and matrices.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Carrier GasHelium or Hydrogen, constant flow rate of 1.0 mL/min[4][6]
Injection ModeSplitless (for trace analysis)[3][4]
Injection Volume1 µL
Injector Temperature250°C[4][5]
Oven Temperature ProgramInitial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)[7]
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeScan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature280°C

Data Presentation

Quantitative analysis of Aziprotryne relies on monitoring specific ions. The molecular ion and its most abundant, stable fragments are selected for high sensitivity and specificity.

Table 2: Mass Spectrometric Data for Aziprotryne

AnalyteMolecular FormulaMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
AziprotryneC₇H₁₁N₇S225.27[8]210168184

Data derived from NIST Mass Spectrometry Data Center[8]. The quantifier ion is typically the most abundant fragment for maximum sensitivity, while qualifier ions confirm the identity of the compound.

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis is depicted below. This workflow ensures a systematic approach for reliable and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix-specific protocol Cleanup Cleanup & Concentration Extraction->Cleanup GC_Inject GC Injection Cleanup->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Data_Proc Data Analysis (Quantification) Data_Acq->Data_Proc Peak Integration Report Final Report Data_Proc->Report Fragmentation_Pathway Proposed EI Fragmentation of Aziprotryne M Aziprotryne Molecular Ion (M⁺˙) m/z = 225 F210 [M - CH₃]⁺ m/z = 210 (Base Peak) M->F210 - •CH₃ (from -SCH₃) F184 [M - CH₃ - C₂H₂]⁺ m/z = 184 F210->F184 - C₂H₂ F168 [M - CH₃ - C₃H₆]⁺ m/z = 168 F210->F168 - C₃H₆ (propylene from isopropyl)

References

Solid-Phase Extraction Protocol for Aziprotryne from Soil: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aziprotryne is a triazine herbicide used for selective weed control in various crops. Monitoring its presence in soil is crucial for environmental assessment and ensuring agricultural products' safety. Solid-Phase Extraction (SPE) is a robust and efficient technique for the cleanup and concentration of pesticide residues from complex matrices like soil.[1] This application note provides a detailed protocol for the extraction and purification of aziprotryne from soil samples, leveraging established methods for triazine herbicides. The protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis.

Analytical Techniques: A Comparative Overview

The determination of aziprotryne and other triazine herbicides in soil extracts is typically performed using chromatographic techniques coupled with sensitive detectors.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC is a common technique for the analysis of triazine herbicides.

  • Gas Chromatography (GC): GC coupled with a Mass Spectrometry (MS) or a Nitrogen-Phosphorus Detector (NPD) is also widely used for the analysis of triazine herbicides, offering high sensitivity and selectivity.

This protocol focuses on the sample preparation aspect, which is critical for obtaining accurate and reproducible results with any of the above analytical techniques. The provided SPE method is compatible with both HPLC and GC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triazine herbicides in soil using methods involving an initial solvent extraction followed by Solid-Phase Extraction cleanup. The data presented is a synthesis from various studies on triazine herbicides and should be considered as a general guideline. Method validation with aziprotryne standards is essential to determine the precise performance characteristics.

ParameterTypical Value RangeSource(s)
Recovery Rate 70% - 110%[2][3][4]
Limit of Detection (LOD) 0.01 - 10 ng/g[5]
Limit of Quantification (LOQ) 0.03 - 25 ng/g[4]
Relative Standard Deviation (RSD) < 20%[4]

Experimental Protocols

This section details the complete workflow for the extraction of aziprotryne from soil, including the initial solvent extraction and the subsequent Solid-Phase Extraction cleanup.

Materials and Reagents
  • SPE Cartridges: C18 (500 mg/6 mL) or Oasis HLB cartridges.[1]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (GC grade), Ethyl Acetate (GC grade).[1]

  • Reagents: Deionized water, Anhydrous Sodium Sulfate.

  • Apparatus: Mechanical shaker or sonicator, centrifuge, SPE vacuum manifold, evaporation system (e.g., rotary evaporator or nitrogen evaporator).

Soil Sample Preparation: Initial Solvent Extraction

This initial step extracts aziprotryne from the soil matrix.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10-20 g of the homogenized soil into a centrifuge tube or flask.

  • Solvent Addition: Add 20-40 mL of an appropriate extraction solvent. Common choices for triazine herbicides include:

    • Methanol:water (e.g., 80:20, v/v)[1]

    • Acetonitrile:water (e.g., 80:20, v/v)[1]

    • Dichloromethane:acetone (1:1, v/v)

  • Extraction: Tightly cap the container and shake it on a mechanical shaker for 1-2 hours or place it in an ultrasonic bath for 15-30 minutes.[1]

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10-15 minutes to separate the soil particles from the solvent extract.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection flask.

  • Repeat Extraction (Optional but Recommended): For exhaustive extraction, repeat steps 3-6 with a fresh portion of solvent and combine the supernatants.

  • Concentration and Solvent Exchange: Evaporate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. If the extraction solvent is not compatible with the SPE loading step (i.e., high organic content), it should be exchanged. Add a known volume of deionized water (e.g., 10-20 mL) to the concentrated extract.

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is for the cleanup of the soil extract obtained from the previous step.

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 or Oasis HLB cartridge to activate the sorbent.[1]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out before loading the sample.[1]

  • Sample Loading:

    • Load the aqueous soil extract onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1-3 mL/min.[1]

  • Washing (Interference Elution):

    • Wash the cartridge with 5-10 mL of deionized water or a water/methanol mixture with a low percentage of methanol (e.g., 95:5, v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 15-30 minutes to remove any residual water.

  • Elution (Analyte Collection):

    • Elute the retained aziprotryne with a small volume (e.g., 5-10 mL) of an appropriate organic solvent such as ethyl acetate, dichloromethane, or acetonitrile.[1] Collect the eluate in a clean tube.

  • Final Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or the initial mobile phase for HPLC).[1]

    • The sample is now ready for chromatographic analysis.

Workflow and Pathway Diagrams

The following diagram illustrates the complete workflow for the solid-phase extraction of aziprotryne from soil.

SPE_Workflow cluster_prep Initial Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis soil_sample 1. Homogenized Soil Sample add_solvent 2. Add Extraction Solvent (e.g., Methanol/Water) soil_sample->add_solvent extract 3. Shake or Sonicate add_solvent->extract centrifuge 4. Centrifuge extract->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant concentrate 6. Concentrate & Re-suspend in Water collect_supernatant->concentrate condition 7. Condition SPE Cartridge (Methanol then Water) concentrate->condition Proceed to SPE load 8. Load Aqueous Extract condition->load wash 9. Wash with Water (Remove Interferences) load->wash dry 10. Dry Cartridge wash->dry elute 11. Elute Aziprotryne (e.g., Ethyl Acetate) dry->elute final_concentrate 12. Evaporate & Reconstitute elute->final_concentrate analysis 13. GC/MS or HPLC Analysis final_concentrate->analysis

Caption: Workflow for Aziprotryne Residue Analysis in Soil.

References

Application Note: High-Sensitivity Analysis of Aziprotryne in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a sensitive and selective method for the quantitative analysis of the herbicide Aziprotryne in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol includes a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and efficient chromatographic separation and detection. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and achieve low limits of detection. This methodology is suitable for routine monitoring of Aziprotryne in environmental water samples.

Introduction

Aziprotryne is a triazine herbicide used to control broadleaf and grassy weeds in various crops. Due to its potential for environmental contamination, particularly of water sources, sensitive and reliable analytical methods are required for its monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of pesticide residues in complex matrices due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the determination of Aziprotryne in water samples, offering a robust workflow for environmental monitoring and food safety applications.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Aziprotryne from water samples.

Materials:

  • Water sample (e.g., 500 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • Acetonitrile (HPLC grade)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or with a gentle stream of nitrogen to remove excess water.

  • Elution: Elute the retained Aziprotryne from the cartridge with two 4 mL aliquots of methanol into a collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole LC/MS)

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for Aziprotryne analysis is summarized in the table below. These values are representative of the performance expected from this method.

ParameterValue
Precursor Ion (m/z)226.0
Product Ion 1 (Quantifier, m/z)156.0
Collision Energy 1 (eV)16
Product Ion 2 (Qualifier, m/z)68.0
Collision Energy 2 (eV)30
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L
Linearity (R²)>0.99
Recovery85-110%
Relative Standard Deviation (RSD)<15%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Aziprotryne.

Aziprotryne_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample Water Sample (500 mL) SPE_Condition SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Condition->Sample_Loading Methanol, Water Washing Washing Sample_Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Evaporation Evaporation Elution->Evaporation Methanol Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Aziprotryne Analysis.

The signaling pathway diagram below illustrates the logical flow of the Multiple Reaction Monitoring (MRM) process for the selective detection of Aziprotoyn.

MRM_Pathway cluster_mass_spec Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Precursor Ion (m/z 226.0) Fragment_Ions Fragment Ions Q3 Quadrupole 3 (Q3) Product Ion Selection Product_Ion_1 Product Ion 1 (m/z 156.0) Q3->Product_Ion_1 Selects Quantifier Product_Ion_2 Product Ion 2 (m/z 68.0) Q3->Product_Ion_2 Selects Qualifier Detector Detector Signal Signal Detector->Signal Analyte_Ion Aziprotryne Ion [M+H]+ (m/z 226.0) Analyte_Ion->Q1 Fragment_Ions->Q3 Collision-Induced Dissociation Product_Ion_1->Detector Product_Ion_2->Detector

Caption: MRM Signaling Pathway for Aziprotryne.

Application Notes & Protocols: A Validated Method for Aziprotryne Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide that was previously used for the control of broad-leaved and grassy weeds in various crops. Due to its potential for environmental persistence, it is crucial to have a reliable and validated method for the analysis of its residues in environmental matrices such as soil and water, as well as in food commodities. This document provides a detailed application note and protocols for the determination of Aziprotryne residues. The methodologies described are based on established analytical techniques for triazine herbicides and include sample preparation, extraction, clean-up, and instrumental analysis.

Aziprotryne is considered an obsolete herbicide in many regions.[1] In the European Union, it is not an approved active substance.[2] For food and feed commodities, a default Maximum Residue Level (MRL) of 0.01 mg/kg is applicable in the EU.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for a validated method for the analysis of triazine herbicides, which can be considered indicative for the analysis of Aziprotryne. These values are based on methodologies developed for herbicides of the same chemical class and are provided as a benchmark for method validation.

Table 1: Method Performance for Triazine Herbicide Analysis in Water (via SPE-LC-PDA)

ParameterValue
Limit of Detection (LOD)0.026–0.084 µg/L
Limit of Quantification (LOQ)0.088–0.28 µg/L
Recovery65–94%
Relative Standard Deviation (RSD)< 0.36%

Data adapted from a validated method for triazine herbicides.[3][4]

Table 2: Method Performance for Triazine Herbicide Analysis in Soil (via UE-LC-PDA)

ParameterValue
Limit of Detection (LOD)0.0028–0.0083 mg/kg
Limit of Quantification (LOQ)0.0089–0.028 mg/kg
Recovery75–100%
Relative Standard Deviation (RSD)< 4.6%

Data adapted from a validated method for triazine herbicides.[3][4]

Experimental Protocols

Protocol 1: Aziprotryne Residue Analysis in Water Samples

This protocol details the extraction and clean-up of Aziprotryne residues from water samples using Solid Phase Extraction (SPE).

1. Materials and Reagents

  • Aziprotryne analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (1.6 µm)

  • Nitrogen gas, high purity

  • Vortex mixer

  • SPE manifold

  • Evaporation system

2. Sample Preparation and Extraction

  • Collect water samples in clean glass bottles.

  • Filter the water samples through a 1.6 µm glass fiber filter to remove any particulate matter.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

3. Elution and Concentration

  • Elute the retained Aziprotryne from the SPE cartridge with 10 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Protocol 2: Aziprotryne Residue Analysis in Soil Samples

This protocol describes the extraction and clean-up of Aziprotryne residues from soil samples using Ultrasonic Extraction (UE).

1. Materials and Reagents

  • Aziprotryne analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium sulfate, anhydrous

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

  • Rotary evaporator

2. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it through a 2 mm sieve to remove stones and debris.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the soil sample.

  • Place the centrifuge tube in an ultrasonic bath and extract for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 3-6) with another 20 mL of methanol.

  • Combine the supernatants.

3. Clean-up and Concentration

  • Add 5 g of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Concentrate the filtrate to approximately 1 mL using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC analysis.

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Protocol 3: QuEChERS-based Sample Preparation for Plant Matrices (General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[1][5][6]

1. Materials and Reagents

  • Acetonitrile (MeCN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented samples

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

2. Extraction

  • Homogenize a representative sample of the plant material.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing PSA and MgSO₄ (and C18 or GCB if necessary).

  • Shake the dSPE tube vigorously for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Instrumental Analysis: Liquid Chromatography with Photodiode Array Detection (LC-PDA)
  • Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • PDA Detection: Monitor at the wavelength of maximum absorbance for Aziprotryne (typically around 220-280 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from analytical standards.

Visualizations

Experimental_Workflow_Water_Analysis cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Collection Filtration Filtration (1.6 µm) Sample->Filtration Conditioning Cartridge Conditioning (Methanol & Water) Loading Sample Loading Filtration->Loading Conditioning->Loading Drying Cartridge Drying Loading->Drying Elution Elution (Methanol) Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_PDA LC-PDA Analysis Reconstitution->LC_PDA Experimental_Workflow_Soil_Analysis cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction (UE) cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample Soil Sample Collection & Homogenization Extraction1 Add Methanol & Sonicate Sample->Extraction1 Centrifugation1 Centrifuge Extraction1->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Extraction2 Repeat Extraction Centrifugation1->Extraction2 Combine Combine Supernatants Supernatant1->Combine Extraction2->Combine Dry Dry with Na2SO4 Combine->Dry Filter Filter (0.45 µm) Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Evaporate Evaporate to Dryness Concentrate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_PDA LC-PDA Analysis Reconstitute->LC_PDA QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Clean-up Homogenize Homogenize Sample (10g) Add_MeCN Add Acetonitrile (10 mL) Homogenize->Add_MeCN Add_Salts Add QuEChERS Salts Add_MeCN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer Transfer Supernatant (1 mL) to dSPE Tube Centrifuge1->Transfer Shake2 Shake Vigorously (30s) Transfer->Shake2 Centrifuge2 Centrifuge (2 min) Shake2->Centrifuge2 Analysis Analysis (LC-MS/MS or GC-MS) Centrifuge2->Analysis

References

Application Notes and Protocols for Aziprotryne in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study herbicide resistance to Aziprotryne, a triazine herbicide. Given that Aziprotryne is an obsolete herbicide, specific resistance studies are limited. The following protocols are based on established methods for studying resistance to triazine herbicides and other photosystem II (PSII) inhibitors, and can be adapted for Aziprotryne.

Introduction to Aziprotryne and its Mechanism of Action

Aziprotryne is a selective triazine herbicide that acts by inhibiting photosynthetic electron transport in photosystem II (PSII).[1] It binds to the D1 protein in the PSII complex, which is encoded by the chloroplast gene psbA.[2][3] This binding blocks the electron flow from quinone A to quinone B, leading to a buildup of reactive oxygen species and subsequent cell death in susceptible plants.[2]

Herbicide resistance in weeds can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the target protein, which reduces the binding affinity of the herbicide. For triazine herbicides like Aziprotryne, the most common TSR mechanism is a point mutation in the psbA gene.[2][4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These can include reduced uptake, altered translocation, or enhanced metabolic detoxification of the herbicide.[5]

Data Presentation: Quantitative Analysis of Aziprotryne Resistance

Due to the limited availability of specific quantitative data for Aziprotryne resistance, the following tables present illustrative data based on studies of other triazine herbicides. These tables should be used as templates for presenting experimental data.

Table 1: Whole-Plant Dose-Response to Aziprotryne

This table summarizes the effective dose of Aziprotryne required to cause 50% growth reduction (GR₅₀) in susceptible and putative resistant weed biotypes. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ of the resistant biotype to that of the susceptible biotype.

Weed BiotypeGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Index (RI)
Susceptible (S)5045-551.0
Resistant (R1)500470-53010.0
Resistant (R2)> 1000-> 20.0

Table 2: In Vitro Photosynthesis Inhibition by Aziprotryne in Isolated Chloroplasts

This table shows the concentration of Aziprotryne required to inhibit photosynthetic electron transport by 50% (I₅₀) in chloroplasts isolated from susceptible and resistant biotypes.

Weed BiotypeI₅₀ (μM)95% Confidence IntervalResistance Index (RI)
Susceptible (S)0.10.08-0.121.0
Resistant (R1)109.1-11.0100.0
Resistant (R2)54.5-5.650.0

Table 3: Common Target-Site Mutations in the psbA Gene Conferring Resistance to Triazine Herbicides

This table lists common amino acid substitutions in the D1 protein that have been shown to confer resistance to triazine herbicides.

Amino Acid SubstitutionCodon ChangeHerbicide Cross-Resistance
Ser-264-GlyAGT -> GGTHigh resistance to triazines, variable to other PSII inhibitors.[4]
Ser-264-ThrAGT -> ACTResistance to triazines and ureas.[4]
Val-219-IleGTT -> ATTModerate resistance to triazines.
Ala-251-ValGCG -> GTGLow to moderate resistance to triazines.

Experimental Protocols

The following are detailed protocols for key experiments to investigate Aziprotryne resistance.

Whole-Plant Dose-Response Bioassay

This protocol is used to confirm herbicide resistance at the whole-plant level and to determine the magnitude of resistance.[6][7]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Aziprotryne formulation and appropriate adjuvants.

  • Controlled environment growth chamber or greenhouse.

  • Cabinet sprayer calibrated to deliver a precise volume of spray solution.

Procedure:

  • Plant Growth:

    • Sow seeds of both susceptible and putative resistant biotypes in pots.

    • Thin seedlings to a uniform number (e.g., 4-5 plants per pot) at the 1-2 leaf stage.

    • Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the 3-4 leaf stage, apply Aziprotryne at a range of doses (e.g., 0, 12.5, 25, 50, 100, 200, 400, 800 g a.i./ha).

    • Include an untreated control for each biotype.

    • Use a cabinet sprayer to ensure uniform application.

  • Data Collection and Analysis:

    • After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass and record the fresh or dry weight.

    • Calculate the growth reduction as a percentage of the untreated control.

    • Use a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ for each biotype.

    • Calculate the Resistance Index (RI).

Target-Site Resistance Analysis: psbA Gene Sequencing

This protocol is used to identify mutations in the psbA gene that may confer resistance to Aziprotryne.[8]

Materials:

  • Fresh leaf tissue from susceptible and resistant plants.

  • DNA extraction kit.

  • PCR primers specific for the psbA gene.

  • Taq DNA polymerase and PCR reagents.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from fresh leaf tissue using a commercial kit or a standard CTAB protocol.

  • PCR Amplification:

    • Amplify the region of the psbA gene known to harbor resistance-conferring mutations using specific primers.

    • A typical PCR reaction includes: 50-100 ng of genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each primer, and 1 unit of Taq DNA polymerase.

    • PCR cycling conditions will depend on the primers and target sequence but generally involve an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Verify the PCR product size by running a small amount on an agarose gel.

  • DNA Sequencing:

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the susceptible and resistant plants with a reference psbA sequence.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.

Non-Target-Site Resistance Analysis: Metabolic Assay

This protocol provides a general framework for investigating the metabolic detoxification of Aziprotryne as a potential resistance mechanism.

Materials:

  • Radiolabeled ¹⁴C-Aziprotryne.

  • Susceptible and resistant weed seedlings.

  • Liquid scintillation counter.

  • High-performance liquid chromatography (HPLC) system.

  • Plant extraction buffers.

Procedure:

  • Herbicide Treatment:

    • Treat susceptible and resistant seedlings at the 3-4 leaf stage with a solution containing ¹⁴C-Aziprotryne. This can be done via leaf application or through the rooting medium.

  • Time-Course Sampling:

    • Harvest plants at different time points after treatment (e.g., 6, 12, 24, 48, 72 hours).

  • Extraction of Aziprotryne and Metabolites:

    • Wash the harvested plants thoroughly to remove any unabsorbed herbicide.

    • Homogenize the plant tissue in an appropriate extraction buffer (e.g., acetonitrile/water).

    • Centrifuge the homogenate and collect the supernatant.

  • Analysis:

    • Quantify the total radioactivity in an aliquot of the extract using a liquid scintillation counter.

    • Analyze the composition of the extract using HPLC to separate the parent Aziprotryne from its metabolites.

    • Compare the rate of Aziprotryne metabolism between the susceptible and resistant biotypes. An increased rate of metabolism in the resistant biotype suggests NTSR.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

cluster_0 Aziprotryne Mode of Action Aziprotryne Aziprotryne D1_Protein D1 Protein (psbA gene product) Aziprotryne->D1_Protein Binds to PSII_Complex Photosystem II (PSII) Complex Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Inhibits ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Leads to Cell_Death Cell Death ROS_Production->Cell_Death

Caption: Aziprotryne's mechanism of action in susceptible plants.

cluster_1 Herbicide Resistance Study Workflow Field_Observation Field Observation: Poor Herbicide Efficacy Seed_Collection Seed Collection: Suspected Resistant & Susceptible Weeds Field_Observation->Seed_Collection Whole_Plant_Assay Whole-Plant Dose-Response Assay Seed_Collection->Whole_Plant_Assay Resistance_Confirmed Resistance Confirmed? Whole_Plant_Assay->Resistance_Confirmed TSR_Analysis Target-Site Resistance (TSR) Analysis (psbA Sequencing) Resistance_Confirmed->TSR_Analysis Yes NTSR_Analysis Non-Target-Site Resistance (NTSR) Analysis (Metabolism Study) Resistance_Confirmed->NTSR_Analysis Yes Mechanism_Identified Resistance Mechanism Identified TSR_Analysis->Mechanism_Identified NTSR_Analysis->Mechanism_Identified

Caption: A typical workflow for investigating herbicide resistance.

cluster_2 Target-Site vs. Non-Target-Site Resistance cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Herbicide_TSR Aziprotryne Mutated_Target Mutated D1 Protein (Altered Binding Site) Herbicide_TSR->Mutated_Target No_Binding Reduced/No Herbicide Binding Mutated_Target->No_Binding Plant_Survives_TSR Plant Survives No_Binding->Plant_Survives_TSR Herbicide_NTSR Aziprotryne Metabolism Enhanced Metabolism Herbicide_NTSR->Metabolism Detoxification Herbicide Detoxification Metabolism->Detoxification Target_Site D1 Protein Detoxification->Target_Site Prevents herbicide from reaching target Plant_Survives_NTSR Plant Survives Target_Site->Plant_Survives_NTSR

Caption: Comparison of TSR and NTSR mechanisms for Aziprotryne.

References

Application Notes and Protocols for Testing Aziprotryne Efficacy on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziprotryne is a triazine herbicide historically used for the pre- and post-emergence control of a range of broadleaf and some grass weeds.[1][2][3][4] Although now considered obsolete in some regions, research into its efficacy and mechanism of action can still provide valuable insights for the development of new herbicides and for understanding weed resistance.[2] Like other s-triazine herbicides, Aziprotryne's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[5][6][7][8][9] It binds to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause rapid cellular damage.[5][7][9]

These application notes provide detailed protocols for conducting greenhouse and field experiments to evaluate the efficacy of Aziprotryne on various broadleaf weed species.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear, structured tables to facilitate comparison between treatments.

Table 1: Greenhouse Dose-Response Efficacy Data

Weed SpeciesTreatmentApplication Rate (kg a.i./ha)Plant Dry Weight (g)Visual Injury (%) (14 DAT)GR₅₀ (kg a.i./ha)
Chenopodium albumAziprotryne0 (Control)
X₁
X₂
X₃
Reference HerbicideY
Amaranthus retroflexusAziprotryne0 (Control)
X₁
X₂
X₃
Reference HerbicideY

DAT: Days After Treatment; GR₅₀: Herbicide rate causing 50% growth reduction.

Table 2: Field Trial Efficacy Data

Weed SpeciesTreatmentApplication Rate (kg a.i./ha)Weed Density (plants/m²) (28 DAT)Weed Control (%) (28 DAT)Crop Yield ( kg/ha )
Solanum nigrumAziprotryne0 (Untreated Control)
X₁
X₂
Hand-Weeded Control-100
Reference HerbicideY
Stellaria mediaAziprotryne0 (Untreated Control)
X₁
X₂
Hand-Weeded Control-100
Reference HerbicideY

Experimental Protocols

Greenhouse Dose-Response Bioassay

Objective: To determine the dose-dependent efficacy of Aziprotryne on selected broadleaf weed species and to calculate the GR₅₀ value.

Materials:

  • Aziprotryne analytical standard

  • Reference herbicide (e.g., Atrazine)

  • Broadleaf weed seeds (e.g., Chenopodium album, Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with a sterile potting mix

  • Greenhouse with controlled temperature (25/18°C day/night), humidity (60-70%), and photoperiod (16h light)

  • Laboratory sprayer calibrated to deliver a precise volume of spray solution

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Propagation: Sow weed seeds in pots and thin to a uniform number of seedlings (e.g., 3-5 plants per pot) at the cotyledon stage.

  • Growth Conditions: Grow plants in the greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of Aziprotryne and the reference herbicide. Perform serial dilutions to create a range of at least 5-7 application rates. Include a formulation blank as the untreated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer. Ensure even coverage of the foliage.

  • Post-Treatment Care: Return the pots to the greenhouse and arrange them in a randomized complete block design with at least four replications per treatment. Water the plants as needed, avoiding washing the herbicide off the leaves.

  • Data Collection:

    • Visual Injury Assessment: At 7 and 14 days after treatment (DAT), visually assess the percentage of weed injury on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Measurement: At 14 DAT, harvest the above-ground plant material, place it in labeled paper bags, and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA). Use regression analysis to model the dose-response relationship and calculate the GR₅₀ value for each weed species.

Field Efficacy Trial

Objective: To evaluate the efficacy of Aziprotryne on a natural population of broadleaf weeds under field conditions.

Materials:

  • Aziprotryne formulation

  • Reference herbicide formulation

  • Field plot sprayer

  • Plot area with a uniform infestation of broadleaf weeds

  • Data collection tools (quadrats, hand counters, etc.)

Procedure:

  • Site Selection and Plot Layout: Select a field with a known history of broadleaf weed infestation. Design the experiment as a randomized complete block with at least four replications. Individual plot sizes should be a minimum of 2 x 5 meters.

  • Treatments:

    • Untreated control

    • Aziprotryne at two or more application rates (e.g., a low and a high rate based on historical data or preliminary greenhouse studies).

    • Reference herbicide at its recommended field rate.

    • Hand-weeded control (to determine the potential crop yield without weed competition).

  • Herbicide Application: Apply the herbicides at the appropriate weed growth stage (typically when weeds are small and actively growing) using a calibrated field plot sprayer.

  • Data Collection:

    • Weed Density and Species Composition: Before spraying and at regular intervals after (e.g., 14, 28, and 56 DAT), count the number of individual weed species within randomly placed quadrats in each plot.

    • Weed Control Efficacy: Visually assess the percentage of weed control for each species at the same intervals as the density counts, comparing the treated plots to the untreated control.

    • Crop Tolerance (if applicable): If the trial is conducted in a crop, assess any visual injury to the crop plants at each evaluation date.

    • Weed Biomass: At a key time point (e.g., 28 DAT), harvest the above-ground weed biomass from a defined area within each plot. Dry and weigh the samples.

    • Crop Yield (if applicable): At the end of the growing season, harvest the crop from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments. Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Caption: Greenhouse Dose-Response Experimental Workflow.

G cluster_pathway Photosystem II (PSII) in Thylakoid Membrane Light Energy Light Energy PSII PSII Light Energy->PSII D1 Protein D1 Protein PSII->D1 Protein excites electron Plastoquinone (PQ) Plastoquinone (PQ) D1 Protein->Plastoquinone (PQ) transfers electron Blocked Electron Transport Blocked Electron Transport D1 Protein->Blocked Electron Transport Electron Transport Chain Electron Transport Chain Plastoquinone (PQ)->Electron Transport Chain ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Aziprotryne Aziprotryne Aziprotryne->D1 Protein binds to & inhibits Oxidative Stress Oxidative Stress Blocked Electron Transport->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: Aziprotryne's Mechanism of Action: Inhibition of Photosystem II.

References

Protocol for assessing Aziprotryne phytotoxicity in non-target plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Assessing Aziprotryne Phytotoxicity in Non-Target Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aziprotryne is a triazine herbicide effective for weed control. Its mode of action involves the inhibition of photosynthesis.[1] However, its application can pose risks to non-target plants, potentially impacting biodiversity and ecosystem health.[2] Therefore, a standardized assessment of its phytotoxic effects is crucial. This document provides a detailed protocol for evaluating the phytotoxicity of Aziprotryne on non-target plant species, encompassing physiological, biochemical, and morphological parameters. The protocol is designed to be adaptable for various non-target species under controlled laboratory or greenhouse conditions.

Mechanism of Action: Photosystem II Inhibition and Oxidative Stress

Aziprotryne belongs to the triazine class of herbicides that primarily act by inhibiting photosynthesis.[1] The specific target is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] Aziprotryne competitively binds to the plastoquinone (PQ) binding site on the D1 protein, which blocks the electron flow from quinone A (QA) to quinone B (QB).[1][4]

This blockage of the photosynthetic electron transport chain leads to two major consequences:

  • Inhibition of Photosynthesis: The disruption of electron flow halts ATP and NADPH production, which are essential for CO2 fixation, ultimately leading to a cessation of plant growth.[5]

  • Oxidative Stress: The excess light energy absorbed by chlorophyll cannot be used for photochemistry, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[6][7] This overproduction of ROS overwhelms the plant's antioxidant defense system, causing oxidative stress. The subsequent damage includes lipid peroxidation (destruction of cell membranes), protein degradation, and chlorophyll bleaching, which manifest as visible phytotoxicity symptoms like chlorosis and necrosis, eventually leading to plant death.[8][9]

Signaling Pathway Diagram

Aziprotryne_MoA Aziprotryne Aziprotryne PSII Photosystem II (PSII) D1 Protein Aziprotryne->PSII Binds to & Inhibits ETC Electron Transport Chain PSII->ETC Blocks Photosynthesis Photosynthesis (ATP, NADPH Production) ETC->Photosynthesis Halts ROS Reactive Oxygen Species (ROS) Production ETC->ROS Triggers Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis, Growth Inhibition) Photosynthesis->Symptoms OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to Damage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->Damage Causes Damage->Symptoms Results in

Caption: Aziprotryne's mechanism of action leading to phytotoxicity.

Experimental Protocols

This section details the methodology for assessing Aziprotryne phytotoxicity. Standard guidelines, such as those from the European and Mediterranean Plant Protection Organization (EPPO), recommend testing at the intended dose (1N) and a higher dose (2N) to account for potential over-application.[10]

Plant Material and Growth Conditions
  • Test Species: Select a minimum of six non-target plant species, preferably from different families, to ensure a broad representation.[11] Include species relevant to the local agricultural or natural environment.

  • Growth: Sow seeds in pots containing a sterile potting mix. Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions (e.g., 25/20°C day/night temperature, 16/8h light/dark photoperiod, ~60% relative humidity).

  • Acclimatization: Ensure plants are healthy and uniformly developed before herbicide application, typically at the 2-4 leaf stage.[11]

Experimental Design and Herbicide Application
  • Treatments:

    • Control (untreated, sprayed with water and surfactant only).

    • Vehicle Control (surfactant/adjuvant only, if applicable).

    • Aziprotryne 1N (recommended field application rate).

    • Aziprotryne 2N (twice the recommended rate).[10]

    • (Optional) A dose-response series with additional concentrations (e.g., 0.25N, 0.5N) can be included for determining EC₅₀ values.

  • Replication: Use a minimum of 4-5 replicate pots per treatment group.

  • Application:

    • Prepare Aziprotryne solutions in distilled water. If the formulation requires an adjuvant, add it to all treatments, including the control, as per manufacturer instructions.[12]

    • Apply the solution as a fine foliar spray using a laboratory track sprayer to ensure uniform coverage.[13] Calibrate the sprayer to deliver a specific volume per unit area.

    • Keep treated plants in the controlled environment for the duration of the experiment (typically 14-21 days).

Assessment Parameters and Methodologies

Assessments should be conducted at multiple time points (e.g., 3, 7, 14, and 21 days after treatment - DAT).

A. Visual Phytotoxicity Assessment

  • Method: Visually score each plant for signs of injury, such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.

  • Scoring: Use a percentage scale (0% = no effect, 100% = complete plant death) or a rating scale (e.g., 1-9).[10]

B. Growth Parameter Measurements

  • Plant Height: Measure the height of the main stem from the soil surface to the apical bud.

  • Biomass: At the end of the experiment (e.g., 21 DAT), carefully harvest the shoots from each pot. Determine the fresh weight, then dry the samples in an oven at 70°C for 72 hours to a constant weight to determine the shoot dry weight.[11]

C. Physiological Parameter Measurements

  • Chlorophyll Content:

    • Method: Use a handheld SPAD meter for a non-destructive estimation or perform a solvent extraction. For extraction, homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 80% acetone. Centrifuge the homogenate and measure the absorbance of the supernatant at 645 nm and 663 nm.

    • Calculation: Use standard equations to calculate the concentrations of Chlorophyll a, Chlorophyll b, and total chlorophyll.[14][15]

  • Chlorophyll Fluorescence:

    • Method: Measure the maximum quantum yield of PSII (Fv/Fm) using a portable fluorometer. Dark-adapt leaves for 20-30 minutes before taking measurements. Fv/Fm is a sensitive indicator of PSII photoinhibition.[4] A decrease in this value indicates stress on the photosynthetic apparatus.

D. Biochemical Assays (Oxidative Stress Markers)

  • Sample Preparation: At a designated time point (e.g., 7 DAT), collect fresh leaf samples, flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.

  • Hydrogen Peroxide (H₂O₂) Content:

    • Method: Homogenize leaf tissue in trichloroacetic acid (TCA). After centrifugation, mix the supernatant with potassium phosphate buffer and potassium iodide. Measure the absorbance at 390 nm.[9][14]

  • Lipid Peroxidation (MDA Content):

    • Method: Malondialdehyde (MDA) is a product of lipid peroxidation. Homogenize leaf tissue in TCA and centrifuge. Mix the supernatant with thiobarbituric acid (TBA) and heat the mixture. After cooling, measure the absorbance at 532 nm and correct for non-specific absorbance at 600 nm.[6][16]

  • Antioxidant Enzyme Activity:

    • Method: Extract enzymes from leaf tissue using a phosphate buffer. Centrifuge to obtain the crude enzyme extract. Measure protein concentration using the Bradford method.

    • Superoxide Dismutase (SOD): Assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). Measure absorbance at 560 nm.[14][16]

    • Catalase (CAT): Assay measures the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.[14][16]

Experimental Workflow Diagram

Experimental_Workflow A Plant Growth & Acclimatization (Non-target species, 2-4 leaf stage) B Treatment Groups Setup (Control, 1N, 2N Aziprotryne) A->B C Herbicide Application (Foliar Spray) B->C D Incubation Period (21 days in controlled environment) C->D E Data Collection (3, 7, 14, 21 DAT) D->E I Final Harvest (21 DAT) (Height, Biomass) D->I F Visual Assessment (Phytotoxicity Score) E->F G Physiological Measurement (Chlorophyll, Fv/Fm) E->G H Biochemical Assays (ROS, MDA, Enzymes) E->H J Data Analysis & Reporting F->J G->J H->J I->J

Caption: Workflow for assessing Aziprotryne phytotoxicity.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Effect of Aziprotryne on Plant Growth and Visual Injury (21 DAT)

Treatment Visual Injury (%) Plant Height (cm) Shoot Dry Weight (g) % Reduction in Biomass
Control 0.0 ± 0.0 25.4 ± 1.2 2.15 ± 0.18 0.0
Aziprotryne 1N 45.5 ± 5.1 15.1 ± 0.9 1.02 ± 0.11 52.6
Aziprotryne 2N 88.0 ± 4.3 8.7 ± 0.7 0.31 ± 0.05 85.6

Values are presented as Mean ± Standard Error. Data is hypothetical.

Table 2: Effect of Aziprotryne on Photosynthetic Parameters (7 DAT)

Treatment Total Chlorophyll (mg/g FW) Fv/Fm
Control 2.88 ± 0.15 0.83 ± 0.01
Aziprotryne 1N 1.51 ± 0.11 0.52 ± 0.04
Aziprotryne 2N 0.65 ± 0.08 0.21 ± 0.03

Values are presented as Mean ± Standard Error. Data is hypothetical.

Table 3: Effect of Aziprotryne on Oxidative Stress Markers (7 DAT)

Treatment H₂O₂ (µmol/g FW) MDA Content (nmol/g FW) SOD Activity (U/mg protein) CAT Activity (U/mg protein)
Control 1.2 ± 0.1 15.4 ± 1.3 55.2 ± 3.1 20.1 ± 1.5
Aziprotryne 1N 3.8 ± 0.3 42.1 ± 2.8 85.7 ± 4.5 12.5 ± 1.1
Aziprotryne 2N 6.5 ± 0.5 75.8 ± 4.1 110.3 ± 5.9 5.3 ± 0.8

Values are presented as Mean ± Standard Error. Data is hypothetical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aziprotryne Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of Aziprotryne in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing Aziprotryne in complex matrices?

A1: The main challenges include matrix effects, where co-eluting substances from the sample (e.g., soil, food) interfere with the ionization of Aziprotryne, leading to signal suppression or enhancement.[1][2][3][4][5] Other challenges include low recovery rates during sample preparation and the inherent instability of the analyte under certain conditions.[6]

Q2: Which sample preparation techniques are most effective for Aziprotryne analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are two of the most widely used and effective techniques for extracting and cleaning up Aziprotryne from complex matrices prior to analysis.[7][8][9][10][11] The choice between them often depends on the specific matrix and the desired level of cleanup.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Aziprotryne?

A3: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Cleanup: Employ a robust cleanup step using dispersive SPE (d-SPE) after QuEChERS extraction or select an appropriate SPE sorbent to remove interfering compounds.[7][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement.[12]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of Aziprotryne.[13]

  • Isotope-Labeled Internal Standards: Use an isotope-labeled internal standard for Aziprotryne to correct for variations in signal intensity caused by matrix effects.[13]

Q4: What are typical detection limits for triazine herbicides like Aziprotryne?

A4: Detection limits for triazine herbicides can vary significantly depending on the matrix, sample preparation method, and analytical instrumentation. However, with modern LC-MS/MS systems, limits of detection (LOD) and quantification (LOQ) in the low ng/g or ng/mL range are achievable. For instance, in water analysis, LODs can be as low as the sub-ng/L (ppt) level with online preconcentration techniques.[14] In soil and food matrices, LOQs are often in the range of 0.01 to 0.1 mg/kg.[15][16]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Analyte loss during cleanup steps.3. Degradation of Aziprotryne during sample processing.1. Optimize Extraction: Ensure proper homogenization of the sample. For QuEChERS, ensure vigorous shaking. For SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate.[6]2. Review Cleanup: In d-SPE, ensure the correct sorbent and amount are used. For SPE, avoid overly strong wash solvents that may elute the analyte prematurely.[6]3. Control Conditions: Process samples in a timely manner and avoid exposure to high temperatures or extreme pH if Aziprotryne is known to be unstable under such conditions.
Poor Peak Shape (Tailing or Broadening) 1. Active sites on the analytical column.2. Incompatibility between the injection solvent and the mobile phase.3. Column overload.1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.2. Solvent Matching: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.3. Dilute the Sample: Injecting a more dilute sample can improve peak shape.
Inconsistent Retention Times 1. Fluctuations in the LC pump flow rate.2. Changes in mobile phase composition.3. Column temperature variations.1. System Maintenance: Ensure the LC system is properly maintained and the pumps are delivering a consistent flow rate.2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.3. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible chromatography.
High Signal Suppression/Enhancement 1. Co-elution of matrix components with Aziprotryne.2. Insufficient sample cleanup.1. Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate Aziprotryne from interfering matrix components.2. Improve Cleanup: Use a more effective d-SPE cleanup sorbent (e.g., C18, GCB) or a more selective SPE cartridge.[7][9]3. Employ Matrix-Matched Standards: As mentioned in the FAQs, this is a crucial step for accurate quantification in the presence of matrix effects.[12]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for triazine herbicides in various complex matrices, providing an indication of the expected sensitivity for Aziprotryne analysis.

Analyte ClassMatrixMethodLODLOQReference
TriazinesDrinking WaterLC-MS/MS with online preconcentration0.1 pg/mL-[14]
TriazinesFinished Drinking WaterLC-MS/MS< 0.1 µg/L-[13]
Pesticides (including Triazines)Fruits and VegetablesModified QuEChERS with GC-ECD-0.01 mg/kg[15]
Neonicotinoids and AtrazineWaterLC-ESI-MS/MS0.017 ng/mL (Clothianidin)0.037 ng/mL (Clothianidin)[17]
Neonicotinoids and AtrazineSoilLC-ESI-MS/MS0.023 ng/g (Clothianidin)0.063 ng/g (Clothianidin)[17]
Pesticides (including Triazines)Citrus FruitsQuEChERS with LC-MS/MS-< 0.01 mg/kg[12]

Experimental Protocols

QuEChERS Method for Fruits and Vegetables (Modified EN 15662)

This protocol is a general guideline and may require optimization for specific matrices.

1.1. Sample Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[7] For dry samples, add an appropriate amount of water to achieve at least 80% hydration before homogenization.[7][8]

1.2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.[7]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[7]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.[7]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., for pigmented vegetables, 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB).

  • Vortex for 30 seconds.[7]

  • Centrifuge at a high speed for 2 minutes.

1.4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. For some systems, a dilution with the mobile phase may be necessary.[9]

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of triazines from water.

2.1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the SPE cartridge (e.g., Oasis HLB).[1]

  • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.[1]

2.2. Sample Loading:

  • Pass the water sample (e.g., 500 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[2]

2.3. Cartridge Washing:

  • Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

2.4. Cartridge Drying:

  • Dry the cartridge under a vacuum for 10-20 minutes to remove residual water.[2]

2.5. Elution:

  • Elute the retained analytes with a small volume of a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate or methanol).[18]

2.6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenize 1. Homogenize Sample add_solvent 2. Add Acetonitrile & IS homogenize->add_solvent shake1 3. Shake add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to d-SPE Tube transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter 11. Filter centrifuge2->filter lcms 12. LC-MS/MS Analysis filter->lcms

Caption: QuEChERS Experimental Workflow.

Logical_Relationship_Method_Selection matrix_type Complex Matrix Type? food Food (Fruits, Vegetables) matrix_type->food water Water matrix_type->water soil Soil/Sediment matrix_type->soil quechers QuEChERS Method food->quechers spe Solid-Phase Extraction (SPE) water->spe soil->quechers high_fat High Fat/Pigment? quechers->high_fat dspe_cleanup d-SPE with C18/GCB high_fat->dspe_cleanup Yes standard_dspe Standard d-SPE (PSA) high_fat->standard_dspe No

Caption: Method Selection Logic.

References

Overcoming matrix effects in Aziprotryne analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Aziprotryne.

Frequently Asked Questions (FAQs)

Q1: What is Aziprotryne and why is its analysis challenging?

A1: Aziprotryne is a triazine herbicide used to control broadleaf and grassy weeds. Its analysis can be challenging due to its potential for matrix effects in complex samples such as soil, water, and various food commodities. Matrix effects can lead to signal suppression or enhancement in analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), resulting in inaccurate quantification.

Q2: What are matrix effects in the context of Aziprotryne analysis?

A2: Matrix effects are the alteration of the ionization efficiency of Aziprotryne by co-eluting compounds from the sample matrix.[1][2] This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation.[1][2] The nature and extent of matrix effects are highly dependent on the type of sample, the sample preparation method, and the chromatographic and mass spectrometric conditions.[1]

Q3: What are the common analytical techniques for Aziprotryne determination?

A3: The most common and effective techniques for the determination of Aziprotryne residues are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is often preferred due to its high sensitivity and selectivity for a wide range of pesticides, including triazines.[4]

Q4: How is the matrix effect calculated?

A4: The matrix effect (ME) is typically calculated as a percentage using the following formula:

ME (%) = [(Peak area of analyte in matrix-matched standard) / (Peak area of analyte in solvent standard) - 1] x 100

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. A value between -20% and +20% is often considered a negligible or low matrix effect.

Troubleshooting Guides

This section provides solutions to common problems encountered during Aziprotryne analysis.

Problem 1: Low or No Signal for Aziprotryne

Possible Causes & Solutions

  • Signal Suppression: This is a common matrix effect where co-eluting compounds interfere with the ionization of Aziprotryne.

    • Solution 1: Optimize Sample Cleanup: Employ a more rigorous cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., C18, GCB) can be effective.[5]

    • Solution 2: Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure that the diluted concentration of Aziprotryne remains above the instrument's limit of detection.

    • Solution 3: Modify Chromatographic Conditions: Adjust the LC gradient to improve the separation of Aziprotryne from interfering compounds.[6]

    • Solution 4: Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression.[7]

  • Suboptimal MS/MS Parameters: Incorrect precursor/product ion transitions or collision energy can lead to a weak signal.

    • Solution: Optimize the MS/MS parameters by infusing a standard solution of Aziprotryne and performing a product ion scan to identify the most intense and stable transitions.

  • Analyte Degradation: Aziprotryne may degrade during sample extraction or storage.

    • Solution: Investigate the stability of Aziprotryne under your specific experimental conditions.[8][9] Ensure samples are stored at appropriate temperatures (e.g., ≤ -18°C) and analyzed within a validated time frame.[8]

Problem 2: High Signal Variability or Poor Reproducibility

Possible Causes & Solutions

  • Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.

    • Solution 1: Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for Aziprotryne if available. The SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

    • Solution 2: Standard Addition: This method involves adding known amounts of Aziprotryne standard to the sample extracts to create a calibration curve within each sample, thereby accounting for individual matrix effects.

  • Inhomogeneous Sample: If the sample is not properly homogenized, the concentration of Aziprotryne can vary between aliquots.

    • Solution: Ensure thorough homogenization of the sample before extraction.

  • Inconsistent Sample Preparation: Variations in the extraction or cleanup procedure can lead to inconsistent recoveries and matrix effects.

    • Solution: Strictly follow a validated and standardized protocol for all samples.

Experimental Protocols & Data

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[10][11]

Protocol for Cereals (e.g., Wheat, Rice) [3]

  • Sample Homogenization: Mill the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Analysis: The final extract is ready for LC-MS/MS or GC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from water samples.[5]

General Protocol for Triazine Herbicides in Water [4][6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the retained Aziprotryne with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.

Quantitative Data Summary

The following tables summarize available quantitative data for Aziprotryne analysis. Note that performance can vary depending on the specific matrix, method, and instrumentation.

Table 1: Aziprotryne Performance Data in Cereals (GC-MS/MS)

ParameterMatrixMethodValueReference
Screening Detection Limit (SDL)Wheat, Rice, Rye, OatQuEChERS-GC-Orbitrap MS0.05 mg/kg[3]

Table 2: General Performance of Multi-residue Methods for Triazines

ParameterMatrixMethodTypical RangeReference
RecoveryVarious FoodsQuEChERS-LC-MS/MS70-120%[10][11]
Repeatability (RSD)Various FoodsQuEChERS-LC-MS/MS< 20%[10][11]
LOQWaterDirect Injection LC-MS/MS0.25 ng/mL[4]

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in Aziprotryne Analysis start Problem Identified: Inaccurate Quantification or Low Signal check_me Assess Matrix Effect (Post-column infusion or Matrix Effect Study) start->check_me me_present Matrix Effect Confirmed (Signal Suppression/Enhancement > 20%) check_me->me_present no_me No Significant Matrix Effect (Check other parameters: Instrument, Standard, etc.) check_me->no_me optimize_cleanup Optimize Sample Cleanup (e.g., SPE, d-SPE with different sorbents) me_present->optimize_cleanup Yes modify_chroma Modify Chromatography (e.g., change gradient, column chemistry) me_present->modify_chroma Yes evaluate Evaluate Improvement optimize_cleanup->evaluate modify_chroma->evaluate use_mmc Implement Matrix-Matched Calibration resolved Problem Resolved use_mmc->resolved use_is Use Stable Isotope-Labeled Internal Standard use_is->resolved evaluate->use_mmc If still problematic evaluate->use_is If available

Caption: A logical workflow for diagnosing and mitigating matrix effects in Aziprotryne analysis.

Experimental Workflow for QuEChERS and LC-MS/MS Analysis

QuEChERS_Workflow QuEChERS and LC-MS/MS Workflow for Aziprotryne Analysis cluster_prep Sample Preparation cluster_analysis Analysis homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile and Salts homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 cleanup 4. d-SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract lcms 7. LC-MS/MS Analysis final_extract->lcms data_proc 8. Data Processing and Quantification lcms->data_proc

Caption: A streamlined workflow for the analysis of Aziprotryne using QuEChERS and LC-MS/MS.

References

Aziprotryne degradation pathways and byproduct identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aziprotryne Degradation Studies. This resource is designed for researchers, scientists, and professionals in drug development and environmental science. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments on the degradation of the s-triazine herbicide, Aziprotryne.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Aziprotryne?

A1: Aziprotryne, a methylthio-s-triazine herbicide, is expected to degrade through three main pathways: photodegradation (exposure to light), hydrolysis (reaction with water), and microbial degradation (breakdown by microorganisms in soil and water). Key transformations include N-dealkylation of the isopropylamino group, oxidation of the methylthio group to sulfoxide and sulfone, and eventual hydroxylation of the triazine ring, leading to the formation of various byproducts.[1][2][3]

Q2: What are the expected major byproducts of Aziprotryne degradation?

A2: Based on studies of similar s-triazine herbicides, the major degradation byproducts of Aziprotryne are likely to include deisopropyl-aziprotryne, aziprotryne-sulfoxide, aziprotryne-sulfone, and hydroxy-aziprotryne. Further degradation can lead to the cleavage of the triazine ring.[1][2][4]

Q3: Which analytical techniques are most suitable for identifying and quantifying Aziprotryne and its byproducts?

A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of Aziprotryne and its degradation products.[5][6] This technique offers the high sensitivity and selectivity required to detect and quantify these compounds at low concentrations in complex environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile byproducts.[2]

Q4: How can I obtain reference standards for Aziprotryne degradation byproducts?

A4: While the parent compound Aziprotryne is commercially available, obtaining certified reference standards for all its degradation byproducts can be challenging. Some major metabolites of common s-triazines may be available from specialized chemical suppliers. For novel or unavailable byproducts, custom synthesis or isolation and purification from degradation experiments followed by structural elucidation using techniques like NMR and high-resolution mass spectrometry are necessary.

Q5: What is the expected environmental persistence of Aziprotryne?

A5: The persistence of Aziprotryne in the environment is influenced by factors such as soil type, pH, temperature, moisture, and microbial activity.[7] Like other s-triazine herbicides, its half-life can range from days to several months.[8] Photodegradation in aqueous environments can be a significant route of dissipation.[1][2]

Aziprotryne Degradation Pathways

The degradation of Aziprotryne involves several key chemical transformations. The following diagrams illustrate the proposed pathways for photodegradation, hydrolysis, and microbial degradation based on the known reactivity of s-triazine herbicides.

G Aziprotryne Aziprotryne Deisopropyl_Aziprotryne Deisopropyl-Aziprotryne Aziprotryne->Deisopropyl_Aziprotryne N-Dealkylation Aziprotryne_Sulfoxide Aziprotryne Sulfoxide Aziprotryne->Aziprotryne_Sulfoxide Oxidation Hydroxy_Aziprotryne Hydroxy-Aziprotryne Aziprotryne->Hydroxy_Aziprotryne Hydrolysis of -SCH3 group Further_Degradation Further Degradation (Ring Cleavage) Deisopropyl_Aziprotryne->Further_Degradation Aziprotryne_Sulfoxide->Further_Degradation Hydroxy_Aziprotryne->Further_Degradation

Figure 1: Inferred major degradation pathways of Aziprotryne.

Quantitative Data Summary

The following tables summarize key quantitative data related to Aziprotryne degradation. Note: Due to the limited availability of specific data for Aziprotryne, some values are estimated based on studies of structurally similar s-triazine herbicides like prometryn and atrazine.

ParameterConditionValueReference(s)
Photodegradation Half-Life (t½) Aqueous solution (UV, >290 nm)10 - 40 hours[2]
Aqueous solution with photosensitizerShorter than direct[1]
Hydrolysis Half-Life (t½) pH 5 (25°C)Stable[9][10]
pH 7 (25°C)Very slow[9][10]
pH 9 (25°C)Slow[9][10]
Microbial Degradation Half-Life (t½) Soil (aerobic)20 - 100 days[8]
Water/Sediment (aerobic)30 - 120 days[8]

Table 1: Degradation Half-Life of Aziprotryne under Various Conditions.

Analytical MethodColumnMobile PhaseDetection ModeReference(s)
HPLC-MS/MS C18 reverse-phase (e.g., 100 x 2.1 mm, 3 µm)A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (Gradient)ESI+, MRM[5][6]
GC-MS Capillary column (e.g., DB-5ms)Helium carrier gasElectron Ionization (EI)[2]

Table 2: Recommended Analytical Methods for Aziprotryne and its Byproducts.

Experimental Protocols

Protocol 1: Photodegradation Study in Aqueous Solution

This protocol outlines a general procedure for investigating the photodegradation of Aziprotryne in a controlled laboratory setting.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Aziprotryne stock solution P3 Spike solutions with Aziprotryne P1->P3 P2 Prepare aqueous solutions (e.g., ultrapure water, buffer) P2->P3 E1 Place solutions in photoreactor P3->E1 E2 Expose to UV light (e.g., Xenon lamp) E1->E2 E3 Collect samples at time intervals E2->E3 A1 Quench reaction (e.g., add methanol) E3->A1 A2 Analyze samples by HPLC-MS/MS A1->A2 A3 Determine degradation kinetics and identify byproducts A2->A3

Figure 2: Workflow for a typical photodegradation experiment.

Methodology:

  • Solution Preparation: Prepare a stock solution of Aziprotryne in a suitable solvent (e.g., methanol). Spike ultrapure water or a buffered aqueous solution to a final concentration of 1-10 mg/L.

  • Photoreactor Setup: Place the Aziprotryne solution in quartz tubes and position them in a photoreactor equipped with a light source that simulates sunlight (e.g., a Xenon lamp with filters for wavelengths > 290 nm).[1]

  • Irradiation and Sampling: Irradiate the samples and collect aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). A dark control (tubes wrapped in aluminum foil) should be run in parallel to assess hydrolysis.

  • Sample Analysis: Immediately after collection, quench any ongoing photoreactions by adding a solvent like methanol. Analyze the samples using a validated HPLC-MS/MS method to determine the concentration of Aziprotryne and identify degradation byproducts.[5][6]

  • Data Analysis: Plot the concentration of Aziprotryne versus time to determine the degradation kinetics (e.g., first-order rate constant and half-life).[1] Identify byproducts by comparing their mass spectra with known compounds or by interpreting fragmentation patterns.

Protocol 2: Microbial Degradation Study in Soil

This protocol describes a method to assess the biodegradation of Aziprotryne in a soil matrix.

Methodology:

  • Soil Preparation: Use fresh, sieved soil with known characteristics (pH, organic matter content, texture). The soil should not have a recent history of s-triazine herbicide application.

  • Microcosm Setup: Prepare soil microcosms by placing a known amount of soil (e.g., 50 g) into glass flasks. Adjust the soil moisture to 60-70% of its water-holding capacity.

  • Aziprotryne Application: Prepare a spiking solution of Aziprotryne. Apply the solution evenly to the soil surface to achieve the desired concentration (e.g., 1-5 mg/kg).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by periodically adding sterile water. Include sterile control microcosms (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.

  • Sampling and Extraction: At selected time points (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample triplicate microcosms. Extract Aziprotryne and its byproducts from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture) and a suitable extraction technique (e.g., sonication or accelerated solvent extraction).

  • Analysis: After cleanup (e.g., using solid-phase extraction), analyze the extracts by HPLC-MS/MS.[5][6]

  • Data Analysis: Calculate the dissipation kinetics of Aziprotryne in the soil and identify the major transformation products.

Troubleshooting Guide

Issue: Poor Chromatographic Peak Shape (Tailing or Fronting) for Aziprotryne or its Byproducts

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Aziprotryne and its amine-containing byproducts are basic. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to promote protonation and good peak shape on a C18 column.

  • Possible Cause 2: Secondary interactions with the column.

    • Solution: Use a high-quality, end-capped C18 column. If tailing persists, consider a column with a different stationary phase or a mobile phase with a different organic modifier.

  • Possible Cause 3: Column contamination.

    • Solution: Implement a proper column washing procedure after each analytical batch. Use a guard column to protect the analytical column from strongly retained matrix components.[11]

Issue: Low Sensitivity or Inconsistent Signal in LC-MS/MS Analysis

  • Possible Cause 1: Ion suppression from the sample matrix.

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components. Dilute the sample extract if the analyte concentration is sufficiently high. Utilize an isotopically labeled internal standard for Aziprotryne to compensate for matrix effects.[6]

  • Possible Cause 2: Suboptimal MS source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) by infusing a standard solution of Aziprotryne.

  • Possible Cause 3: Analyte degradation in the ion source.

    • Solution: Some degradation products may be thermally labile. Reduce the ion source temperature and desolvation gas temperature to minimize in-source degradation.[12]

Issue: Difficulty in Identifying Unknown Degradation Byproducts

  • Possible Cause 1: Insufficient fragmentation in MS/MS.

    • Solution: Optimize the collision energy for each precursor ion to generate informative fragment ions.

  • Possible Cause 2: Co-elution of isomeric byproducts.

    • Solution: Modify the HPLC gradient to improve the chromatographic separation of isomers. Isomers will have the same precursor mass but may produce different fragment ions or have different retention times.

  • Possible Cause 3: Complex fragmentation patterns.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of precursor and fragment ions. This allows for the determination of elemental compositions and significantly aids in structure elucidation.[13]

Issue: Rapid Degradation of Aziprotryne in Stock or Working Solutions

  • Possible Cause 1: Photodegradation from ambient light.

    • Solution: Prepare and store all solutions in amber vials or protect them from light by wrapping them in aluminum foil.[1]

  • Possible Cause 2: Hydrolysis in unbuffered aqueous solutions.

    • Solution: Prepare aqueous working standards and samples in a buffered solution (e.g., pH 6-7) if they are to be stored for an extended period before analysis.[9][10] For long-term storage, keep stock solutions in an organic solvent at low temperatures (-20°C).

References

Technical Support Center: Stability of Aziprotryne in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aziprotryne. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of Aziprotryne in aqueous solutions?

Aziprotryne, a member of the s-triazine class of herbicides, is susceptible to hydrolysis in aqueous solutions, and this degradation is pH-dependent. Generally, s-triazines are most stable in neutral to slightly alkaline conditions and their hydrolysis is catalyzed by acidic or strongly alkaline conditions. In acidic solutions, the protonation of the triazine ring facilitates nucleophilic attack by water, leading to the replacement of the azido group with a hydroxyl group, forming hydroxyaziprotryne. Under strongly alkaline conditions, base-catalyzed hydrolysis can also occur.

Q2: What are the expected degradation products of Aziprotryne in aqueous solutions?

The primary degradation pathway for s-triazines like Aziprotryne in water is hydrolysis. This process typically involves the substitution of functional groups on the triazine ring. For Aziprotryne, the expected major degradation product from hydrolysis is the corresponding hydroxy derivative, where the azido group (-N3) is replaced by a hydroxyl group (-OH). Further degradation can occur through the dealkylation of the side chains.

Q3: Are there any standard guidelines for testing the stability of Aziprotryne in water?

Yes, internationally recognized guidelines are available for testing the chemical stability of substances like Aziprotryne in aqueous solutions. The most relevant are the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH, and the US EPA OCSPP Harmonized Test Guidelines, OPPTS 835.2120: Hydrolysis. These guidelines provide a framework for conducting studies at environmentally relevant pH values (typically 4, 7, and 9) and temperatures.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent or non-reproducible degradation rates. Fluctuation in pH of the buffer solution.Regularly monitor and verify the pH of your buffer solutions throughout the experiment. Ensure the buffer capacity is sufficient to handle any potential pH shifts.
Temperature variations in the incubator.Use a calibrated, temperature-controlled incubator and monitor the temperature at regular intervals.
Microbial contamination in the aqueous solution.Use sterile buffer solutions and glassware. Consider filtering the solutions through a 0.2 µm filter.
Precipitation of Aziprotryne in the test solution. The concentration of Aziprotryne exceeds its aqueous solubility at the tested pH and temperature.Prepare a stock solution in a suitable organic solvent and add a small, consistent volume to the aqueous buffer to ensure the final concentration is below the solubility limit. The volume of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.
The pH of the solution has shifted, affecting solubility.Re-check the pH of the solution and adjust if necessary. Ensure the buffer system is appropriate for the intended pH range.
Difficulty in quantifying Aziprotryne and its degradation products. Inadequate analytical method.Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), that can separate and quantify the parent compound from its degradation products.
Adsorption of the compound to glassware.Silanize glassware to reduce adsorption. Include a rinse of the glassware with an appropriate solvent in your analytical procedure to recover any adsorbed compound.

Quantitative Data on the Stability of s-Triazine Herbicides

Disclaimer: The following data is for Atrazine and Simazine and should be used as a representative example only. Actual degradation rates for Aziprotryne may vary.

Compound pH Temperature (°C) Half-life (t½) in days Reference
Atrazine3.035373[1]
Atrazine4.535522[1]
Atrazine8.035657[1]
Simazine5.0Not Specified70[2]
Simazine7.0Not Specified>200[2]
Simazine9.0Not Specified>200[2]

Experimental Protocols

Detailed Methodology for Hydrolysis Study of Aziprotryne

This protocol is based on the principles outlined in the OECD Guideline 111.

1. Preparation of Solutions:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9) are recommended.

  • Aziprotryne Stock Solution: Prepare a concentrated stock solution of Aziprotryne in a water-miscible organic solvent (e.g., acetonitrile or methanol) of high purity.

  • Test Solutions: Add a small aliquot of the Aziprotryne stock solution to each of the buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 1% v/v) to avoid influencing the hydrolysis rate.

2. Experimental Setup:

  • Dispense the test solutions into sterile, sealed containers (e.g., amber glass vials with Teflon-lined caps) to prevent photodegradation and microbial contamination.

  • Incubate the samples in the dark in a temperature-controlled environment (e.g., a constant temperature water bath or incubator) at a specified temperature (e.g., 25°C or 50°C for accelerated testing).

  • Prepare triplicate samples for each pH and time point.

3. Sampling and Analysis:

  • At predetermined time intervals, withdraw samples from each pH condition.

  • Immediately analyze the samples for the concentration of Aziprotryne and its potential degradation products using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • The analytical method should be able to resolve the parent compound from its degradation products.

4. Data Analysis:

  • Plot the concentration of Aziprotryne as a function of time for each pH.

  • Determine the order of the reaction kinetics, which is typically pseudo-first-order for hydrolysis.

  • Calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k) for Aziprotryne at each pH.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock Prepare Aziprotryne Stock Solution prep_stock->prep_test setup Aliquot into Vials & Seal prep_test->setup incubate Incubate in Dark at Constant Temperature setup->incubate sampling Sample at Predetermined Time Intervals incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis plot Plot Concentration vs. Time analysis->plot calculate Calculate Rate Constant (k) & Half-life (t½) plot->calculate

References

Technical Support Center: Optimizing Aziprotryne Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Aziprotryne using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My Aziprotryne peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[2]

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Aziprotryne, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[2] Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups and reduce these interactions. Alternatively, using a highly end-capped column or a column with a different stationary phase chemistry can minimize this effect.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of Aziprotryne, both ionized and non-ionized forms may exist, causing tailing. Adjusting the pH to be at least 2 units away from the analyte's pKa will ensure it is in a single ionic state.[3]
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[3] Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.
Column Overload Injecting too much sample can saturate the column, resulting in peak distortion.[3] Try reducing the injection volume or diluting the sample.
Column Degradation An old or contaminated column can lose its efficiency and cause peak tailing.[4] Try flushing the column with a strong solvent or replace it if necessary.

Q2: My Aziprotryne peak is fronting. What does this indicate and what should I do?

A2: Peak fronting is less common than tailing but can also impact analytical results. It is often a sign of column overload or an inappropriate sample solvent.

Potential Causes & Solutions:

CauseSolution
Sample Overload Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[3] Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[3] Whenever possible, dissolve the sample in the initial mobile phase.
Problem: Insufficient Resolution

Q3: I am not getting good separation between my Aziprotryne peak and other components in my sample. How can I improve the resolution?

A3: Achieving adequate resolution is critical for accurate quantification. Optimizing the mobile phase is a powerful way to improve the separation of co-eluting peaks.

Potential Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength If the organic modifier percentage is too high, analytes will elute too quickly, resulting in poor resolution. If it's too low, run times will be long, and peaks may be broad. Systematically adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A 10% decrease in the organic modifier can significantly increase retention and potentially improve resolution.
Incorrect Organic Modifier Different organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) offer different selectivities. If you are using acetonitrile, try switching to methanol or a mixture of the two. This can alter the elution order and improve separation.
Suboptimal pH The pH of the mobile phase can dramatically affect the retention and selectivity of ionizable compounds like Aziprotryne.[3] Experiment with different pH values to find the optimal separation.
Column Temperature Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. Try adjusting the temperature within the column's recommended range.
Problem: Unstable or Drifting Retention Times

Q4: The retention time for Aziprotryne is shifting between injections. What could be the cause?

A4: Consistent retention times are crucial for reliable peak identification. Fluctuations often point to problems with the HPLC system or mobile phase preparation.

Potential Causes & Solutions:

CauseSolution
Insufficient Column Equilibration The column needs to be properly equilibrated with the mobile phase before starting a run.[5] Ensure you are allowing sufficient time for equilibration, especially when changing mobile phase composition. A general rule is to flush the column with at least 10 column volumes of the new mobile phase.[4]
Mobile Phase Composition Change Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a change in composition and, consequently, retention times.[4] Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[4]
Pump Issues Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[4] Inspect the pump for any signs of leaks and ensure it is delivering a constant flow.[4]
Temperature Fluctuations Variations in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, causing retention time shifts.[4] Using a column oven will provide a stable temperature environment.[4]

Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for Aziprotryne separation in reverse-phase HPLC?

A5: For a basic compound like Aziprotryne on a C18 column, a good starting point would be a mixture of an aqueous buffer and an organic solvent. For example, you could start with a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with a buffer such as 20 mM phosphate buffer at a pH of 3.0. From this starting point, you can optimize the organic modifier percentage and pH to achieve the desired separation.

Q6: Should I use acetonitrile or methanol as the organic modifier?

A6: Both acetonitrile and methanol are common organic modifiers in reverse-phase HPLC.[6] Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous. However, methanol can offer different selectivity and may provide a better separation for certain compounds. It is often beneficial to screen both solvents during method development to see which provides the better chromatographic performance for Aziprotryne and any impurities.

Q7: How do I choose the right pH for my mobile phase?

A7: The choice of pH is critical for controlling the retention of ionizable compounds.[3] For a basic compound like Aziprotryne, working at a low pH (e.g., 2.5-3.5) will ensure the molecule is in its protonated, more polar form, which can lead to better peak shapes and retention on a reverse-phase column. Conversely, at a higher pH (e.g., >8), it will be in its neutral, less polar form, leading to longer retention. It is generally recommended to work at a pH that is at least two units away from the pKa of the analyte to ensure a single ionic form and a robust method.[3]

Q8: When should I use a buffer in my mobile phase?

A8: A buffer should be used whenever you need to control the pH of the mobile phase to ensure reproducible chromatography, especially for ionizable compounds like Aziprotryne.[7] Buffers are essential for maintaining a stable pH on the column and preventing peak shape distortion and retention time shifts.[7]

Experimental Protocols

Protocol 1: Mobile Phase Optimization by Varying Organic Modifier Percentage
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for Aziprotryne

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Prepare a standard solution of Aziprotryne.

    • Perform a series of isocratic runs with varying percentages of Mobile Phase B (Acetonitrile): 70%, 60%, 50%, 40%, 30%.

    • Equilibrate the column with each new mobile phase composition for at least 10 column volumes before injecting the sample.

    • Record the retention time, peak asymmetry, and resolution (if other peaks are present) for each run.

    • Plot the retention time versus the percentage of acetonitrile to determine the optimal mobile phase strength for the desired retention and separation.

Protocol 2: Mobile Phase Optimization by Varying pH
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Phosphate buffer at various pH values

    • Mobile Phase B: Acetonitrile

    • Isocratic composition: A fixed ratio of Mobile Phase A and B (e.g., 50:50) determined from Protocol 1.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for Aziprotryne

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Prepare separate batches of Mobile Phase A buffered at different pH values (e.g., 2.5, 3.0, 3.5, 6.0, 7.0).

    • For each pH, mix with Mobile Phase B at the predetermined ratio.

    • Equilibrate the column with each new mobile phase for at least 10-15 column volumes.

    • Inject the Aziprotryne standard and record the retention time and peak shape.

    • Select the pH that provides the best peak shape and desired retention.

Data Presentation

Table 1: Effect of Acetonitrile Percentage on Aziprotryne Retention Time and Peak Asymmetry

% AcetonitrileRetention Time (min)Peak Asymmetry (Tf)
702.51.1
604.21.2
507.81.3
4012.51.5
3021.01.8

Table 2: Effect of Mobile Phase pH on Aziprotryne Retention Time and Peak Shape

pHRetention Time (min)Peak Shape
2.56.5Symmetrical
3.06.8Symmetrical
3.57.2Symmetrical
6.010.5Tailing
7.015.2Significant Tailing

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_protocol1 Protocol 1: Organic Modifier Optimization cluster_protocol2 Protocol 2: pH Optimization cluster_end Final Method Start Define Separation Goal (e.g., Resolution, Run Time) P1_Step1 Select Organic Modifier (Acetonitrile or Methanol) Start->P1_Step1 P1_Step2 Vary % Organic Modifier P1_Step1->P1_Step2 P1_Step3 Evaluate Retention & Peak Shape P1_Step2->P1_Step3 P2_Step1 Select Buffer & pH Range P1_Step3->P2_Step1 Proceed if further optimization needed End Optimized Mobile Phase P1_Step3->End If separation is adequate P2_Step2 Vary Mobile Phase pH P2_Step1->P2_Step2 P2_Step3 Evaluate Selectivity & Peak Shape P2_Step2->P2_Step3 P2_Step3->End Finalize Conditions

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Mobile Phase Issue Problem->Cause1 Cause2 Column Issue Problem->Cause2 Cause3 System Issue Problem->Cause3 Sol1 Adjust pH / % Organic Cause1->Sol1 Sol2 Flush or Replace Column Cause2->Sol2 Sol3 Check Pump / Connections Cause3->Sol3 Result Problem Solved? Sol1->Result Re-evaluate Sol2->Result Sol3->Result Result->Problem No End_Yes Successful Separation Result->End_Yes Yes

Caption: Logical approach to troubleshooting HPLC separation issues.

References

Troubleshooting peak tailing and asymmetry in Aziprotryne chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peak tailing and asymmetry in aziprotryne chromatography. This guide provides detailed solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for Aziprotryne in reversed-phase HPLC?

Peak tailing for aziprotryne, a triazine herbicide, in reversed-phase high-performance liquid chromatography (HPLC) is often a result of secondary interactions between the basic analyte and the stationary phase. The primary cause is the interaction of aziprotryne with acidic residual silanol groups on the silica-based packing material of the column. Other contributing factors can include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of aziprotryne and ionization of silanol groups, increasing unwanted interactions.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Instrumental Effects: Issues such as excessive dead volume in the system, poorly made fittings, or a slow detector response can contribute to peak asymmetry.

Q2: How does the mobile phase pH affect the peak shape of Aziprotryne?

The pH of the mobile phase is a critical parameter for achieving symmetrical peaks for basic compounds like aziprotryne. The pKa of aziprotryne is estimated to be around 1.7.

  • At low pH (around 2-3): The residual silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated aziprotryne molecules through ion-exchange. This typically results in improved peak shape.

  • At mid-range pH (4-7): Both aziprotryne and the silanol groups can be partially ionized, leading to strong secondary interactions and significant peak tailing.

  • At high pH (above 8): While aziprotryne would be neutral, traditional silica-based columns are not stable at high pH and will degrade.

Therefore, maintaining a mobile phase pH of around 3 is often a good starting point to minimize peak tailing for aziprotryne.

Q3: What type of column is recommended for Aziprotryne analysis to minimize peak tailing?

To minimize peak tailing, it is recommended to use a modern, high-purity silica column that is well end-capped. End-capping is a process that covers many of the residual silanol groups with a less reactive functional group. Columns with a C18 stationary phase are commonly used for triazine analysis. Using a guard column is also advisable to protect the analytical column from contamination and extend its lifetime.

Q4: Can sample preparation help in reducing peak tailing?

Yes, proper sample preparation is crucial. A clean sample will prevent the column from getting contaminated with matrix components that can cause peak tailing. Techniques like Solid Phase Extraction (SPE) are effective for cleaning up complex samples and concentrating the analyte. It is also important to ensure that the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase to avoid peak distortion.

Troubleshooting Guides

Problem: Aziprotryne peak is tailing with a C18 column.

This is a common issue and can be addressed by systematically evaluating several factors.

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting Aziprotryne peak tailing.

Detailed Steps:

  • Mobile Phase pH Adjustment:

    • Verify the current pH of your mobile phase.

    • If the pH is in the mid-range (4-7), prepare a fresh mobile phase with a pH of approximately 3 . Use an acidic modifier like formic acid or phosphoric acid to adjust the pH. A buffer concentration of 10-25 mM is generally sufficient to maintain a stable pH.

  • Column Evaluation:

    • Use a Guard Column: If you are not already using one, a guard column can protect your analytical column from contaminants in the sample.

    • Column Flushing: If you suspect column contamination, flush the column with a strong solvent.

    • Replace the Column: If the column is old or has been used extensively, its performance may be compromised. Replace it with a new, high-quality, end-capped C18 column.

  • Sample Preparation Review:

    • Sample Cleanup: For complex matrices, use a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interferences.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • HPLC System Inspection:

    • Check for Dead Volume: Inspect all tubing and connections between the injector and the detector. Use tubing with a small internal diameter and ensure all fittings are properly made to minimize dead volume.

Experimental Protocols

Recommended HPLC Method for Aziprotryne Analysis

This method provides a good starting point for the analysis of aziprotryne and can be optimized as needed.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (end-capped)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Solid Phase Extraction (SPE) Protocol for Water Samples

This protocol is a general guideline for extracting aziprotryne from water samples.

Workflow for SPE

SPE_Workflow Start Water Sample Condition Condition C18 SPE Cartridge (Methanol then Water) Start->Condition Load Load Water Sample Condition->Load Wash Wash with Water to Remove Interferences Load->Wash Elute Elute Aziprotryne with Acetonitrile Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into HPLC Reconstitute->Analyze

Caption: A general workflow for Solid Phase Extraction of Aziprotryne from water samples.

Detailed Steps:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to ~7) onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained aziprotryne from the cartridge with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC system.

Best practices for Aziprotryne standard solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Aziprotryne standard solutions. The information is intended for researchers, scientists, and drug development professionals to ensure accuracy and consistency in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Aziprotryne and what is its primary use?

A1: Aziprotryne is a triazine herbicide that was historically used for the post-emergence control of broadleaf weeds and grasses in various crops.[1] It is now considered obsolete in many regions but is still used as an analytical standard for environmental and food safety testing.[1]

Q2: What are the key physical and chemical properties of Aziprotryne?

A2: Aziprotryne is a colorless crystalline solid. Its chemical formula is C₇H₁₁N₇S, with a molecular weight of approximately 225.27 g/mol .

Q3: In which solvents is Aziprotryne soluble?

A3: Aziprotryne is soluble in several organic solvents. Acetonitrile and dimethyl sulfoxide (DMSO) are commonly used for preparing stock solutions.[2][3][4] It has very slight solubility in methanol and is moderately soluble in water.[3][5]

Q4: What are the recommended storage conditions for Aziprotryne?

A4: For the neat, solid form of Aziprotryne, short-term storage at 0-4°C in a dry, dark environment is recommended for days to weeks. For long-term storage (months to years), it should be kept at -20°C.[4] Aziprotryne standard solutions, typically in acetonitrile, should be stored at 4°C.[2]

Q5: What is the expected shelf life of an Aziprotryne standard solution?

A5: Commercially prepared Aziprotryne solutions in acetonitrile can have a shelf life of up to 24 months when stored correctly.[5] For laboratory-prepared solutions, it is recommended to prepare fresh solutions regularly and verify their concentration, as stability can be influenced by solvent purity and storage conditions.

Data Presentation

Table 1: Solubility of Aziprotryne

SolventSolubilityTemperature (°C)
Water55 mg/L20
Organic Solvents (unspecified)27,000 mg/L20
Dimethyl Sulfoxide (DMSO)SolubleNot Specified
MethanolVery Slightly SolubleNot Specified
AcetonitrileCommonly used as a solvent for commercial standardsNot Specified

Table 2: Recommended Storage Conditions

FormStorage Temperature (°C)DurationAdditional Notes
Solid (Neat)0 - 4Short-term (days to weeks)Dry and dark conditions
Solid (Neat)-20Long-term (months to years)Dry and dark conditions
Solution (in Acetonitrile)4Up to 24 months (for commercial standards)Protect from light

Experimental Protocols

Protocol 1: Preparation of a Primary Aziprotryne Stock Solution (1 mg/mL)

Materials:

  • Aziprotryne analytical standard (solid)

  • High-purity acetonitrile (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the Aziprotryne analytical standard into a clean, dry glass beaker. Record the exact weight.

  • Dissolution: Add a small volume of acetonitrile (e.g., 5 mL) to the beaker. Place the beaker on a magnetic stirrer and stir until the solid is mostly dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Transfer: Quantitatively transfer the dissolved Aziprotryne solution to a 10 mL Class A volumetric flask. Rinse the beaker multiple times with small volumes of acetonitrile and add the rinsings to the volumetric flask to ensure all the compound is transferred.

  • Dilution: Bring the solution to the final volume of 10 mL with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 4°C.

Protocol 2: Preparation of Working Standard Solutions

Procedure:

  • Calculation: Determine the required concentrations for your working standards.

  • Serial Dilution: Perform serial dilutions from the primary stock solution using acetonitrile as the diluent. Use calibrated pipettes and Class A volumetric flasks for accuracy.

  • Storage: Store the working standard solutions in labeled amber glass vials at 4°C. It is recommended to prepare fresh working solutions from the stock solution as needed to minimize degradation.

Troubleshooting Guide

Q: The Aziprotryne solid is not dissolving completely in the solvent.

A:

  • Issue: Insufficient sonication or agitation.

    • Solution: Ensure the solution is stirred adequately with a magnetic stirrer. Use an ultrasonic bath for 5-10 minute intervals to aid dissolution.

  • Issue: The concentration is too high for the chosen solvent.

    • Solution: While acetonitrile is a good solvent, preparing highly concentrated solutions may be challenging. Refer to solubility data and consider using a more suitable solvent like DMSO for a highly concentrated primary stock, which can then be diluted in acetonitrile.

  • Issue: Impurities in the solvent.

    • Solution: Always use high-purity, HPLC-grade solvents to avoid solubility issues and potential interference in your analysis.

Q: I see precipitation in my standard solution after storage.

A:

  • Issue: The storage temperature is too low, causing the compound to crystallize out of the solution.

    • Solution: Gently warm the solution to room temperature and sonicate to redissolve the precipitate. Store at the recommended temperature of 4°C. Avoid freezing acetonitrile-based solutions.

  • Issue: Solvent evaporation.

    • Solution: Ensure that the vial caps are tightly sealed to prevent solvent evaporation, which would increase the concentration and could lead to precipitation. Use vials with PTFE-lined caps for a better seal.

Q: My analytical results are inconsistent when using the prepared standard.

A:

  • Issue: Degradation of the standard solution.

    • Solution: Aziprotryne, like other triazines, can be susceptible to degradation over time, especially when exposed to light. Always store solutions in amber vials and in the dark. Prepare fresh working solutions from the stock solution regularly. It is good practice to periodically check the concentration of the stock solution against a new, independently prepared standard or a certified reference material.

  • Issue: Inaccurate initial weighing or dilution errors.

    • Solution: Review your preparation procedure. Ensure the analytical balance was properly calibrated and that you used calibrated pipettes and Class A volumetric flasks.

Mandatory Visualization

Aziprotryne_Standard_Solution_Workflow cluster_preparation Preparation of Primary Stock Solution cluster_working_standards Preparation of Working Standards cluster_storage Storage cluster_validation Validation & Use weigh 1. Weigh Aziprotryne Analytical Standard dissolve 2. Dissolve in Acetonitrile weigh->dissolve Add Solvent transfer 3. Quantitatively Transfer to Volumetric Flask dissolve->transfer dilute 4. Dilute to Final Volume with Acetonitrile transfer->dilute homogenize 5. Homogenize (Invert Flask) dilute->homogenize store_stock 7. Store Stock Solution at 4°C in Amber Vial homogenize->store_stock serial_dilution 6. Perform Serial Dilutions from Stock Solution store_working 8. Store Working Solutions at 4°C in Amber Vials serial_dilution->store_working store_stock->serial_dilution Use for Dilutions validation 9. Validate Concentration (e.g., HPLC-UV) store_working->validation Use for Calibration use 10. Use in Experiments validation->use

Caption: Workflow for Aziprotryne standard solution preparation and validation.

References

Minimizing contamination in trace-level Aziprotryne analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the trace-level analysis of Aziprotryne.

Frequently Asked Questions (FAQs)

??? question "What are the most common sources of Aziprotryne contamination in trace-level analysis?"

??? question "How can I prevent contamination from laboratory glassware?"

??? question "What grade of solvents and reagents should I use?"

??? question "Can I use plasticware for my sample preparation and storage?"

??? question "How do I minimize contamination from the laboratory environment?"

Troubleshooting Guides

Problem: High background noise or baseline drift in the chromatogram.
Possible Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using HPLC-grade or pesticide-grade solvents and high-purity water. Filter the mobile phase before use and avoid "topping off" solvent reservoirs; instead, replace with a clean bottle.[1]
Impure Reagents/Additives Use high-purity additives (e.g., formic acid, ammonium acetate) intended for LC-MS. Test new lots of additives before use.
Contaminated LC System Flush the entire system, including the pump, degasser, and injector, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with the mobile phase). The vacuum degasser is a common and often overlooked source of contamination.[2]
Column Bleed The stationary phase of the column may be degrading, especially if operated outside its recommended pH or temperature range. Flush the column or, if the problem persists, replace it.
Problem: Appearance of "ghost peaks" in my blank or sample chromatograms.
Possible Cause Recommended Solution
Injector Carryover This is the most common cause. A residue from a previous, more concentrated sample is injected with the current run.[3] Clean the autosampler needle and injection port. Optimize the needle wash procedure by using a stronger solvent and increasing the wash volume and duration. Run multiple blank injections after a high-concentration sample to confirm the carryover is eliminated.
Contaminated Solvents or Vials An impurity in the mobile phase, blank solvent, or sample vial can appear as a peak.[4] Run a "no injection" blank (a gradient run without an injection) to see if the peak is still present. If so, the source is likely the mobile phase or the system itself. If the peak appears only after injecting from a vial, the vial or the solvent in it is contaminated.
Re-equilibration Issues A peak from the previous run may not have fully eluted before the next injection, causing it to appear as a ghost peak. Extend the run time of your gradient to ensure all components have eluted from the column before the next injection.
System Contamination A contaminant may have adsorbed somewhere in the flow path (e.g., tubing, fittings, guard column) and is slowly bleeding off. A thorough system flush is required. If a guard column is used, replace it.
Problem: Poor recovery or inconsistent results for Aziprotryne.
Possible Cause Recommended Solution
Analyte Adsorption Aziprotryne may be adsorbing to active sites on glassware, plasticware, or within the chromatographic system. Ensure glassware is properly cleaned and consider silanizing glassware for ultra-trace analysis. Minimize the use of plastics.[5]
Inconsistent Sample Preparation Variations in extraction time, solvent volumes, or pH can lead to inconsistent recoveries. Ensure your sample preparation protocol is well-defined and followed precisely for all samples, standards, and blanks.
Analyte Degradation Aziprotryne may be unstable in certain solvents or at certain pH levels. Evaluate the stability of Aziprotryne in your prepared samples over time.[6][7] Analyze samples as quickly as possible after preparation and store extracts at low temperatures and away from light.
Matrix Effects (Ion Suppression/Enhancement) Components of the sample matrix co-eluting with Aziprotryne can interfere with its ionization in the MS source, leading to lower or higher than expected results. Use matrix-matched standards for calibration or employ an internal standard to correct for these effects. Improve sample cleanup (e.g., by optimizing the SPE or dSPE step) to remove interfering matrix components.

Quantitative Data Summary

Table 1: Typical Purity Specifications for Solvents in Pesticide Residue Analysis

This table provides examples of guaranteed purity levels for solvents designed for trace analysis. Using solvents that meet these or stricter criteria is essential for minimizing background contamination.

ParameterSpecificationAnalysis MethodReference
GC-ECD Signal No peaks greater than 5 ng/L of LindaneGas Chromatography with Electron Capture Detector (GC-ECD), 500-fold concentrated sample[8]
GC-FID Signal No peaks greater than 5 µg/L of 2-OctanolGas Chromatography with Flame Ionization Detector (GC-FID)[8]
High Volatility Impurities (GC-ECD) No peaks greater than 1 ppb of TetrachloromethaneExtended Gas Chromatography with Electron Capture Detector (GC-ECD) test[9]
Non-Volatile Content Maximum of 0.0001%Gravimetric analysis after evaporation
Table 2: Comparison of Sample Preparation Methods for Triazine Herbicides

This table compares common extraction and cleanup techniques applicable to Aziprotryne analysis. The choice of method depends on the sample matrix, required throughput, and desired level of cleanup.

MethodPrincipleTypical RecoveryAdvantagesDisadvantagesReference
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. The analyte is then eluted with a small volume of solvent.85-110%High enrichment factors, clean extracts, can be automated.Can be time-consuming for single samples, cartridges can be a source of contamination if not conditioned properly.[10]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Involves a solvent (acetonitrile) extraction followed by partitioning with salts and cleanup via dispersive SPE (dSPE).70-120%High throughput, low solvent usage, applicable to a wide range of pesticides and matrices.Extracts may be less clean than those from traditional SPE, potentially leading to more significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., water and an organic solvent).60-100%Simple and inexpensive equipment.Labor-intensive, requires large volumes of organic solvents, prone to emulsion formation.[12]

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure for Trace Pesticide Analysis

Adapted from multiple sources.[13][14]

  • Initial Rinse: As soon as possible after use, rinse glassware with the solvent used in the analysis to remove the bulk of the residue.

  • Detergent Wash: Soak glassware in a warm 2% solution of a phosphate-free laboratory detergent. Use brushes to scrub the inside surfaces if necessary.

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.

  • Acid Soak (Optional but Recommended): Soak glassware for at least 1 hour in a 10% hydrochloric acid (HCl) or nitric acid (HNO₃) solution. This step removes any acid-soluble residues and metal traces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of acid.

  • Deionized Water Rinse: Rinse at least 3-5 times with high-purity, deionized (DI) water. Check for cleanliness by observing if the water sheets evenly off the glass surface without beading.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent such as acetone or methanol to remove any residual organic contaminants and to aid in drying.

  • Drying: Dry the glassware in an oven at 110-150°C. Avoid using drying ovens that are used for other lab purposes to prevent contamination.

  • Storage: Once cool, cover all openings with clean aluminum foil and store in a protected, dust-free environment.

Protocol 2: Solid-Phase Extraction (SPE) for Triazine Herbicides in Water Samples

This is a general protocol for triazines and should be validated specifically for Aziprotryne.[15][16]

  • Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg).

    • Pass 5-10 mL of methanol through the cartridge to activate the sorbent.

    • Pass 5-10 mL of deionized water to equilibrate the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 100-500 mL) to neutral (pH ~7).[16]

    • Pass the entire water sample through the conditioned cartridge at a steady flow rate of approximately 3-5 mL/min.

  • Washing:

    • After the sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under a vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained analytes (including Aziprotryne) by passing 3-5 mL of an appropriate organic solvent (e.g., ethyl acetate, acetone, or dichloromethane) through the cartridge.[15][16]

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or mobile phase). The sample is now ready for LC-MS/MS analysis.

Visual Guides and Workflows

Contamination Troubleshooting Workflow

cluster_start Start: Unexpected Peak / High Baseline cluster_check Initial Checks cluster_isolate Isolate Source cluster_source Identify Source cluster_action Corrective Actions start Contamination Suspected blank Inject Solvent Blank start->blank peak_in_blank Peak in Blank? blank->peak_in_blank carryover Inject Multiple Blanks After High Standard peak_in_carryover Peak in Carryover Blank? carryover->peak_in_carryover no_inject Run Gradient (No Injection) peak_in_no_inject Peak in 'No Injection' Run? no_inject->peak_in_no_inject peak_in_blank->carryover Yes source_sample Source: Sample Prep (Vials, Solvents, Pipette Tips) peak_in_blank->source_sample No (Sample-specific) peak_in_carryover->no_inject No source_injector Source: Injector/Autosampler (Carryover) peak_in_carryover->source_injector Yes peak_in_no_inject->source_sample No source_system Source: System (Mobile Phase, Tubing, Column) peak_in_no_inject->source_system Yes action_sample Use New Vials Test Reagents Check Labware source_sample->action_sample action_injector Clean Injector Port Optimize Needle Wash source_injector->action_injector action_system Prepare Fresh Mobile Phase Flush System Replace Column/Guard source_system->action_system

Caption: A logical workflow for troubleshooting and identifying the source of contamination.

General Laboratory Practices to Minimize Contamination

cluster_personnel Personnel cluster_labware Labware cluster_reagents Reagents & Solvents cluster_environment Environment p1 Wear Powder-Free Nitrile Gloves p2 Avoid Lotions & Perfumes center Low Contamination Trace Analysis p1->center p3 Change Gloves Frequently l1 Use Dedicated Glassware for Trace Analysis l2 Follow Strict Cleaning Protocol l1->center l3 Minimize Plastic Use (Test for Leachables) l4 Cover When Not In Use r1 Use Highest Purity Grade (e.g., Pesticide Grade) r2 Run Reagent Blanks r1->center r3 Store Properly in Clean Containers r4 Prepare Fresh Solutions e1 Maintain Clean & Uncluttered Workspace e2 Work in Fume Hood or Clean Bench When Possible e1->center e3 Keep Samples Covered

Caption: Key laboratory practices for minimizing contamination from common sources.

References

Technical Support Center: Enhancing Aziprotryne Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Aziprotryne from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting Aziprotryne from clay soils?

A1: Clay soils present several challenges for Aziprotryne extraction due to their physical and chemical properties. The small particle size and layered structure of clay can lead to strong adsorption of Aziprotryne, making it difficult to desorb the analyte. Additionally, the high organic matter content in some clay soils can cause strong binding of the herbicide. The dense nature of clay can also impede solvent penetration, leading to lower extraction efficiency.

Q2: Which extraction methods are most effective for Aziprotryne in clay soils?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis in soil, including clay matrices.[1] It involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step and dispersive solid-phase extraction (d-SPE) for cleanup.[1] Ultrasound-Assisted Extraction (UAE) is another highly effective method that uses ultrasonic waves to disrupt the soil matrix and improve solvent penetration.[1]

Q3: What solvents are recommended for Aziprotryne extraction from clay?

A3: A polar solvent mixture is generally recommended. A combination of acetone, ethyl acetate, and water (e.g., 3:1:1 v/v/v) has proven effective for a range of pesticides in clayey soils.[1][2] Acetonitrile is also a common and effective solvent, particularly when used in the QuEChERS method.[1] For Ultrasound-Assisted Extraction (UAE), a mixture of ethyl acetate and methanol can yield good recoveries.[1]

Q4: How can I improve the penetration of the extraction solvent into clay soil?

A4: To improve solvent penetration, proper sample pre-treatment is crucial. This includes air-drying, grinding, and sieving the soil to increase the surface area.[1] For dry clay soils, a hydration step where a small amount of water is added to the sample before the addition of the extraction solvent can significantly improve solvent dispersion.[1]

Q5: What is the purpose of the cleanup step in the extraction process?

A5: Clay soils are rich in organic matter and other compounds that can be co-extracted with Aziprotryne. These co-extracted matrix components can interfere with the analytical determination, leading to inaccurate quantification.[1] A cleanup step, such as dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) and C18, is essential to remove these interferences.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Aziprotryne Recovery Strong adsorption to clay particles: Aziprotryne, like other triazines, can bind strongly to clay and organic matter.Optimize Solvent System: Use a polar solvent mixture such as acetone/ethyl acetate/water (3:1:1 v/v/v) or acetonitrile (in QuEChERS).[1][2] Increase Extraction Time/Agitation: Longer and more vigorous shaking can enhance desorption.[1] Use Ultrasound-Assisted Extraction (UAE): Sonication can disrupt the soil matrix and improve analyte release.[1]
Inefficient solvent penetration: The dense structure of clay can prevent the solvent from reaching the analyte.Proper Sample Pre-treatment: Air-dry, grind, and sieve the soil sample to increase surface area.[1] Hydrate Dry Sample: Add a small amount of water and allow the sample to hydrate for 30 minutes before adding the extraction solvent.[1]
High Matrix Effects in Analysis Co-extraction of interfering compounds: Clay soils contain organic matter and other components that can be co-extracted.Effective d-SPE Cleanup: Employ a thorough cleanup step using d-SPE with sorbents like PSA and C18 to remove interferences.[1] Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.
Poor Reproducibility (High RSD) Inhomogeneous sample: Clay soils can be heterogeneous, leading to variability between subsamples.Thorough Sample Homogenization: Ensure the entire soil sample is well-mixed before taking a subsample for extraction. Consistent Sample Weight: Use a consistent and appropriate sample weight for each extraction.
Inconsistent extraction conditions: Variations in extraction time, temperature, or agitation speed.Standardize the Protocol: Adhere strictly to a validated and standardized extraction protocol for all samples.

Data on Extraction Efficiency

The following table summarizes the reported recovery rates for different extraction methods for pesticides, including triazines, from soil matrices. While specific data for Aziprotryne is limited, the efficiencies for other triazines in clay-containing soils provide a strong indication of expected performance.

Extraction Method Solvent System Matrix Analyte Class Average Recovery (%) Reference
QuEChERSAcetonitrile; Cleanup: PSA + C18Clay SoilPesticides (including Triazines)70-120%[1]
Ultrasound-Assisted Extraction (UAE)Ethyl acetate + MethanolSoilPesticides79-105%[3]
Shake ExtractionAcetone-ethyl acetate-water (3:1:1)Clay SoilPesticides (including Triazines)68.6-104%[1][2]
Accelerated Solvent Extraction (ASE)Dichloromethane-acetone (1:1)Clay LoamAtrazine~92% (compared to Soxhlet)[4]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Aziprotryne from Clay Soil

This protocol is adapted for the challenging matrix of clay soil and incorporates a hydration step to improve extraction efficiency.

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature.

  • Grind and sieve the sample through a 2 mm sieve to ensure homogeneity.

2. Hydration:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. For air-dried soil, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[5]

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[5]

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 5 minutes.[5]

  • Centrifuge at ≥5000 rcf for 5 minutes.[5]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.[5]

  • Centrifuge at ≥5000 rcf for 2 minutes.[5]

  • The purified extract is now ready for analysis (e.g., by LC-MS/MS).

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis prep1 Air-dry, Grind & Sieve Clay Soil ext1 Weigh 10g Soil prep1->ext1 ext2 Hydrate with 7mL Water (30 min) ext1->ext2 ext3 Add 10mL Acetonitrile ext2->ext3 ext4 Add QuEChERS Salts ext3->ext4 ext5 Shake (5 min) ext4->ext5 ext6 Centrifuge (5 min) ext5->ext6 clean1 Take 1mL Supernatant ext6->clean1 clean2 Add to d-SPE Tube (MgSO4, PSA, C18) clean1->clean2 clean3 Vortex (30s) clean2->clean3 clean4 Centrifuge (2 min) clean3->clean4 analysis1 Collect Supernatant for LC-MS/MS Analysis clean4->analysis1

Caption: Modified QuEChERS workflow for Aziprotryne extraction from clay soil.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Aziprotryne from Clay Soil

This protocol utilizes sonication to enhance the extraction of Aziprotryne from the complex clay matrix.

1. Sample Preparation:

  • Prepare the clay soil sample as described in Protocol 1 (air-dry, grind, and sieve).

2. Extraction:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable solvent mixture (e.g., acetone:ethyl acetate, 1:1 v/v).[1]

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

3. Separation:

  • Centrifuge the tube at ≥3000 rcf for 10 minutes to separate the soil particles from the solvent.

4. Extract Collection and Cleanup:

  • Carefully decant the supernatant into a clean tube.

  • If necessary, perform a cleanup step as described in Protocol 1 (d-SPE) to remove matrix interferences.

  • The extract is now ready for analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Cleanup cluster_analysis Analysis prep1 Air-dry, Grind & Sieve Clay Soil ext1 Weigh 5g Soil prep1->ext1 ext2 Add 10mL Solvent (e.g., Acetone:Ethyl Acetate) ext1->ext2 ext3 Sonicate (15-30 min) ext2->ext3 sep1 Centrifuge (10 min) ext3->sep1 sep2 Collect Supernatant sep1->sep2 sep3 Optional d-SPE Cleanup sep2->sep3 analysis1 Proceed to Instrumental Analysis sep3->analysis1

Caption: Ultrasound-Assisted Extraction (UAE) workflow for Aziprotryne from clay soil.

Logical Relationship: Troubleshooting Low Recovery

This diagram illustrates the logical steps a researcher should take when troubleshooting low recovery of Aziprotryne from clay soil.

Troubleshooting_Logic start Low Aziprotryne Recovery check_prep Is Sample Prep Optimal? (Dry, Ground, Sieved) start->check_prep optimize_prep Action: Improve Sample Homogenization check_prep->optimize_prep No check_hydration Is Soil Hydrated (if initially dry)? check_prep->check_hydration Yes optimize_prep->check_hydration add_hydration Action: Add Hydration Step (30 min before solvent) check_hydration->add_hydration No check_solvent Is Solvent System Appropriate for Clay? check_hydration->check_solvent Yes add_hydration->check_solvent change_solvent Action: Switch to Polar Mixture (e.g., ACN or Acetone/EtOAc/H2O) check_solvent->change_solvent No check_method Is Extraction Method Energetic Enough? check_solvent->check_method Yes change_solvent->check_method use_uae Action: Employ UAE or Increase Agitation Time/Speed check_method->use_uae No end Re-evaluate Recovery check_method->end Yes use_uae->end

Caption: Troubleshooting flowchart for low Aziprotryne recovery from clay soils.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Aziprotryne in Olive Oil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of Aziprotryne, a triazine herbicide, in the complex matrix of olive oil. The high lipid content of olive oil presents a significant challenge for pesticide residue analysis, often leading to matrix effects and instrument contamination. This document outlines and compares various sample preparation and analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation.

The following sections detail different approaches based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by chromatographic analysis. The performance of various clean-up sorbents is a key focus, as this step is critical for removing interfering lipids.

Comparison of Analytical Methods & Data Presentation

The choice of analytical method for Aziprotryne in olive oil is primarily dictated by the efficiency of the sample clean-up process and the sensitivity of the detection technique. While methods specifically validated for Aziprotryne in olive oil are not abundantly documented in readily available literature, multi-residue methods for pesticides are well-established and their validation data for other pesticides, particularly other herbicides, can serve as a strong indicator of expected performance for Aziprotryne.

Here, we compare three common approaches: a modified QuEChERS protocol with different dispersive solid-phase extraction (d-SPE) clean-up sorbents, followed by either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Table 1: Performance Comparison of Different Clean-up Sorbents in QuEChERS for Pesticide Analysis in Olive Oil

ParameterMethod 1: d-SPE with Z-Sep+/PSA/MgSO4Method 2: d-SPE with EMR-LipidMethod 3: MSPD with Florisil Cleanup
Analytical Technique UHPLC-Orbitrap-MSUHPLC-Orbitrap-MSGC-MS & LC-MS/MS
Spiking Levels 30, 100, and 300 µg/kg30, 100, and 300 µg/kgNot specified
Recovery 72-107% for 92% of analytes[1]70-113% for 95% of analytes[1]85-115%[2]
Precision (RSDr) < 18%[1]< 14%[1]< 10%[2]
Matrix Effects Low signal suppression for 77% of analytes[1]Low signal suppression for 85% of analytes[1]Minimized by MS/MS detection
LOD/LOQ LODs below 5 µg/kg (LC-MS) and 10-60 µg/kg (GC-MS) have been reported for other pesticides.[2]LOQs of 10-50 µg/kg have been achieved for a range of pesticides.[1]LODs below 5 µg kg-1 by LC-MS and 10 to 60 µg kg-1 by GC-MS.[2]

Note: The data presented is for a range of pesticides and serves as a representative performance indicator. EMR-Lipid generally shows better clean-up capacity, resulting in less matrix effects and lower variability in recoveries.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are protocols for the compared techniques, synthesized from various validated methods for pesticide analysis in olive oil.

Method 1: Modified QuEChERS with Z-Sep+/PSA/MgSO4 Clean-up

This method is a variation of the widely used QuEChERS protocol, optimized for fatty matrices.

1. Sample Extraction:

  • Weigh 3 g of a homogenized olive oil sample into a 50 mL centrifuge tube.

  • Add 7 mL of water and 10 mL of acetonitrile (containing 1% acetic acid).

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl).

  • Vortex for another minute and then centrifuge at 4000 rpm for 5 minutes.[1]

2. Dispersive SPE Clean-up:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

  • Add a mixture of Z-Sep+, Primary Secondary Amine (PSA), and MgSO4.

  • Vortex for 30 seconds and centrifuge.

3. Analysis by UHPLC-Orbitrap-MS:

  • The final extract is analyzed using a UHPLC system coupled to an Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.[1]

Method 2: Modified QuEChERS with EMR-Lipid Clean-up

This protocol utilizes a specialized sorbent for enhanced lipid removal.

1. Sample Extraction:

  • Follow the same extraction procedure as in Method 1.

2. Dispersive SPE Clean-up:

  • Transfer an aliquot of the acetonitrile supernatant to a tube containing EMR-Lipid sorbent.

  • Follow the manufacturer's instructions for the sorbent amount and procedure. Generally, this involves vortexing and centrifugation. The EMR-Lipid has been shown to effectively remove major lipid classes.

3. Analysis by UHPLC-Orbitrap-MS:

  • The analysis is carried out similarly to Method 1, using UHPLC-Orbitrap-MS.[1]

Method 3: Matrix Solid-Phase Dispersion (MSPD) with Florisil Clean-up

MSPD is an alternative sample preparation technique that combines extraction and clean-up in a single step.

1. Preliminary Liquid-Liquid Extraction:

  • For olive oil, a preliminary liquid-liquid extraction with acetonitrile saturated with petroleum ether may be performed to reduce the fat content before the MSPD step.[2]

2. MSPD Procedure:

  • A representative sample of olive oil is blended with a solid sorbent (e.g., aminopropyl).

  • This mixture is then packed into a column.

3. Clean-up and Elution:

  • A layer of Florisil is added on top of the MSPD column for in-line clean-up.

  • The target analytes are eluted with a suitable solvent, such as acetonitrile.[2]

4. Analysis by GC-MS or LC-MS/MS:

  • The eluate is collected and can be analyzed by either GC-MS or LC-MS/MS, depending on the volatility and thermal stability of Aziprotryne.[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of Aziprotryne in olive oil, highlighting the different sample preparation and analysis paths.

Caption: Workflow for Aziprotryne analysis in olive oil.

This guide provides a comparative framework for selecting and validating an analytical method for Aziprotryne in olive oil. The choice between the presented methods will depend on the specific laboratory equipment available, desired throughput, and the required limits of detection and quantification. For challenging matrices like olive oil, methods incorporating advanced clean-up steps such as EMR-Lipid or specialized SPE sorbents are generally recommended to ensure robust and reliable results.

References

A Comparative Analysis of Aziprotryne and Other Triazine Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Aziprotryne and other prominent triazine herbicides, including atrazine, simazine, and terbuthylazine. It is designed for researchers, scientists, and professionals in drug development, offering an objective look at performance, mechanisms, and experimental validation, supported by cited experimental data.

Introduction to Triazine Herbicides

The triazine family of herbicides, first developed in the 1950s, has been a cornerstone of chemical weed control for decades.[1] These compounds are widely used for their effectiveness in controlling a broad spectrum of broadleaf weeds and some grasses in major crops like corn, sorghum, and sugarcane.[2][3] Their primary mode of action is the inhibition of photosynthesis.[4] While atrazine has been one of the most widely used herbicides globally, concerns over environmental persistence and potential health risks have led to restrictions in some regions and spurred research into alternatives.[3]

Aziprotryne is a less common, methylthiotriazine herbicide now considered largely obsolete.[5] Like its counterparts, it functions as a selective, residual herbicide absorbed through both roots and foliage.[5] This guide compares the physicochemical properties and performance of Aziprotryne with more contemporary triazines, providing a comprehensive overview for research and development.

Mechanism of Action: Photosystem II Inhibition

Triazine herbicides share a common mechanism of action: they inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[4][6] Specifically, they bind to the D1 protein within the PSII reaction center, competing for the binding site of plastoquinone (QB).[1] This blockage prevents electrons from moving from PSII, halting the production of ATP and NADPH necessary for carbon fixation. The interruption of electron flow leads to a buildup of highly energetic molecules, resulting in the formation of reactive oxygen species (ROS) that cause lipid peroxidation, membrane damage, and ultimately, plant cell death.[4][7]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_inhibition Inhibition Pathway Light Light Energy (Photons) PSII_core PSII Reaction Center (P680) Light->PSII_core Excites e- D1_Protein D1 Protein (Herbicide Binding Site) PSII_core->D1_Protein e- Transfer QB Plastoquinone (QB) D1_Protein->QB e- to QB Block Electron Flow Blocked Triazine Triazine Herbicide (e.g., Aziprotryne, Atrazine) Triazine->D1_Protein Binds to D1, displaces QB ROS Reactive Oxygen Species (ROS) Production Block->ROS Energy Cascade Death Lipid Peroxidation & Cell Death ROS->Death

Caption: Mechanism of action for triazine herbicides at Photosystem II.

Comparative Data

The performance, selectivity, and environmental fate of triazine herbicides are dictated by their unique physicochemical properties and how they interact with different plant species and environments.

The following table summarizes key properties of Aziprotryne and other common triazines. Water solubility is a critical factor influencing a herbicide's mobility and potential for runoff.[8]

HerbicideChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Log P (Octanol-Water Partition)
Aziprotryne C₇H₁₁N₇S225.27[5]75[5]2.05[5]
Atrazine C₈H₁₄ClN₅215.68[4]33[4]2.6[4]
Simazine C₇H₁₂ClN₅201.66[4]5[4]2.18[4]
Terbuthylazine C₉H₁₆ClN₅229.71[4]8.53.2
Prometryn C₁₀H₁₉N₅S241.36[4]33[4]3.34[4]

Direct comparative field data for the obsolete Aziprotryne is not available in recent literature. However, extensive studies have been conducted on other triazines, revealing key performance differences.

Table 2: Atrazine vs. Terbuthylazine Efficacy in Irrigated Corn This table presents weed control data from a study comparing pre-emergence applications of atrazine and terbuthylazine in corn.[9]

Weed SpeciesHerbicideRate (oz/a)% Control (40 Days After Application)% Control (56 Days After Application)
Kochia Terbuthylazine2288%93%
Atrazine1689%93%
Palmer Amaranth Terbuthylazine15.583%91%
Atrazine1680%85%
Atrazine3293%89%
Crabgrass Terbuthylazine3185%83%
Atrazine3278%73%

Data sourced from a study conducted at the Kansas State University Southwest Research-Extension Center.[9] The study concluded that while there were differences in weed control, they did not translate into significant grain yield differences.[9]

Table 3: Atrazine vs. Simazine Environmental Mobility This table compares the surface runoff losses of atrazine and simazine from a home lawn, highlighting the impact of water solubility.[8]

HerbicideTotal Loss (% of Applied)Loss in Water Fraction (% of Applied)
Atrazine 18.25%18.15%
Simazine 5.69%3.11%

This research demonstrates that atrazine, with its higher water solubility, is more readily transported via surface runoff compared to the more sediment-bound simazine.[8]

Table 4: Comparative Toxicity of Triazines to Algae This table shows the 50% effective concentration (EC50) values of three triazines on the marine phytoplankton Phaeodactylum tricornutum, indicating their relative toxicity to non-target aquatic organisms.[10]

HerbicideEC50 (µg L⁻¹)
Atrazine 28.38
Prometryn 8.86
Terbutryn 1.38

Lower EC50 values indicate higher toxicity. The study found that a mixture of the three herbicides had a synergistic toxic effect.[10]

Herbicide selectivity is the ability to control weeds without harming the crop.[11] For triazines, this is often achieved through differential metabolism; tolerant crops like corn can rapidly break down the herbicide into non-toxic substances.[2][12]

  • Aziprotryne: Selective in crops like brassicas, onions, and peas.[5]

  • Atrazine: Widely used in corn, sorghum, and sugarcane for control of broadleaf weeds and some grasses.[2][7]

  • Simazine: Primarily used in perennial crops such as citrus, apples, grapes, and blueberries, as well as on turfgrass.[8][13] It has a longer soil persistence than atrazine.[13]

  • Terbuthylazine: An effective alternative to atrazine in corn and sorghum, often showing greater efficacy against grasses.[14][15]

Experimental Protocols

Robust and standardized protocols are essential for accurately assessing herbicide performance and resistance. The following outlines a typical methodology for a whole-plant bioassay to determine herbicide efficacy.[16][17]

Objective: To evaluate and compare the efficacy of different triazine herbicides on target weed species at the whole-plant level under controlled greenhouse conditions.

Materials:

  • Weed seeds from both a suspected resistant population and a known susceptible population.

  • Standard potting mix (e.g., soil, sand, peat moss).

  • Plastic trays or pots.

  • Germination cabinet with controlled temperature and light.

  • Heated greenhouse.

  • Precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Commercial formulations of Aziprotryne, Atrazine, Simazine, and Terbuthylazine.

  • Appropriate surfactants as per herbicide labels.

  • Untreated control group for each population.

Methodology:

  • Seed Collection and Storage:

    • Collect mature seeds from at least 30 randomly selected plants in the field that survived a herbicide treatment (putative resistant population).[16]

    • Collect seeds from a site with no or minimal history of herbicide use (susceptible population).[16]

    • Store seeds in labeled paper bags at low temperature and humidity to maintain viability.[17]

  • Plant Cultivation:

    • To break dormancy, seeds may require vernalization (cold treatment).[17]

    • Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate) in a germination cabinet.[17]

    • Once germinated, transplant 15-20 seedlings into trays filled with the standard potting mix.[17]

    • Grow plants in a greenhouse under optimal conditions for the specific weed species until they reach the 2-4 leaf stage, which is typically the recommended stage for post-emergence herbicide application.[16]

  • Herbicide Application:

    • Prepare herbicide solutions at the desired concentrations (e.g., the recommended field dose and 2-3 times the recommended dose to assess resistance levels).[17][18]

    • Use a precision bench sprayer to apply the treatments uniformly to the designated trays. Ensure the sprayer is calibrated correctly.[17]

    • Include an untreated control for both susceptible and resistant populations. Each treatment should be replicated at least four times.[19]

  • Post-Treatment and Assessment:

    • Return the treated plants to the greenhouse and maintain them for 3-4 weeks.[17]

    • Assess efficacy by recording the number of surviving plants in each tray.[17]

    • Conduct a visual estimation of biomass reduction (VEB) by comparing the treated plants to the untreated control of the same population.[16]

    • Data can be expressed as percent survival or percent biomass reduction.

G node_start Start node_collect 1. Seed Collection (Susceptible & Resistant Biotypes) node_start->node_collect node_germinate 2. Seed Germination & Seedling Cultivation node_collect->node_germinate node_treat 3. Herbicide Application (Precision Bench Sprayer) node_germinate->node_treat node_grow 4. Greenhouse Incubation (3-4 Weeks) node_treat->node_grow node_assess 5. Data Assessment (% Survival, Visual Biomass) node_grow->node_assess node_analyze 6. Data Analysis (Compare Efficacy) node_assess->node_analyze node_end End node_analyze->node_end

Caption: Experimental workflow for a whole-plant herbicide efficacy bioassay.

Conclusion

While all triazine herbicides function by inhibiting Photosystem II, they are not interchangeable. This analysis demonstrates significant differences in their physicochemical properties, which in turn affect their efficacy on specific weeds, crop selectivity, and environmental behavior.

  • Aziprotryne , though sharing the core triazine mechanism, is an older compound for which recent comparative performance data is lacking, reflecting its obsolete status in many regions.[5]

  • Atrazine remains a highly effective and economical option, particularly in corn, but its higher water solubility poses a greater risk of surface water contamination compared to other triazines.[8][20]

  • Simazine is less mobile in the environment due to its low water solubility, making it a preferable choice for applications near water bodies.[8] Its use is more tailored to perennial and specialty crops.[13]

  • Terbuthylazine serves as a potent alternative to atrazine, in some cases offering superior control of grassy weeds.[15]

The choice of a triazine herbicide should be guided by the target weed spectrum, crop, environmental conditions, and local regulations. The development of weed resistance to this herbicide class also necessitates integrated weed management strategies, including the rotation of herbicides with different modes of action.[3]

References

Efficacy comparison of Aziprotryne versus Atrazine on specific weeds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of agricultural chemistry, the triazine class of herbicides has played a pivotal role in weed management for decades. Among these, Atrazine has been a cornerstone, widely used for its broad-spectrum control of grassy and broadleaf weeds. This guide provides a comparative analysis of Atrazine and a related, albeit lesser-known, triazine herbicide, Aziprotryne.

Important Note: Aziprotryne is now considered an obsolete herbicide, and as such, recent comparative efficacy data is unavailable. The information presented here for Aziprotryne is based on historical records of its general weed control spectrum. The data for Atrazine is derived from more recent experimental studies and reflects its ongoing use and evaluation in the field. This guide, therefore, offers a comparative perspective based on the best available information, acknowledging the significant data limitations for Aziprotryne.

Both Aziprotryne and Atrazine are selective herbicides absorbed through the roots and foliage of plants. They share a common mechanism of action, inhibiting photosynthetic electron transport, which ultimately leads to weed mortality.[1]

Comparative Efficacy Data

The following tables summarize the weed control spectrum and efficacy of Aziprotryne and Atrazine. Due to the obsolete status of Aziprotryne, its efficacy is presented qualitatively. For Atrazine, quantitative data from various studies are provided to illustrate its effectiveness against specific weed species.

Table 1: Weed Control Spectrum of Aziprotryne (Qualitative)

Weed SpeciesCommon NameControl Spectrum
Amaranthus retroflexusRedroot PigweedControlled
Chenopodium albumCommon LambsquartersControlled
Digitaria sanguinalisLarge CrabgrassControlled
Echinochloa crus-galliBarnyardgrassControlled
Polygonum spp.Smartweed/KnotweedControlled
Setaria faberiGiant FoxtailControlled
Stellaria mediaCommon ChickweedControlled

Table 2: Quantitative Efficacy of Atrazine on Specific Weeds

Weed SpeciesCommon NameAtrazine Application Rate (kg a.i./ha)Weed Control Efficacy (%)Reference Study Context
Amaranthus hybridusSmooth Pigweed1.581Post-emergence application in combination with ametryn.
Amaranthus viridisSlender Amaranth1.0 - 4.0Effective ControlEarly post-emergence application in maize.[2]
Chenopodium albumCommon Lambsquarters0.56>90Pre-emergence application.[3]
Digera arvensisFalse Amaranth1.0 - 4.0Effective ControlEarly post-emergence application in maize.[2]
Echinochloa colonaJungle Rice4.0Most EffectiveEarly post-emergence application in maize.[2]
Ipomoea spp.MorninggloryNot specified73 - 98Effective control of broadleaved weeds.[4]
Setaria spp.Foxtail (Green & Giant)0.56 + tolpyralate<80Post-emergence application.[5]
VelvetleafAbutilon theophrasti0.56>90Pre-emergence application.[3]

Experimental Protocols

The following is a generalized methodology for conducting herbicide efficacy trials, synthesized from established guidelines.[6][7]

1. Trial Site Selection and Preparation:

  • Select a site with a uniform and representative population of the target weed species.[7]

  • Ensure the trial area has uniform soil type and topography.

  • Prepare the seedbed according to standard agricultural practices for the test crop.

2. Experimental Design:

  • Employ a randomized complete block design (RCBD) with a minimum of three to four replications.

  • Include an untreated control (weedy check) and, if applicable, a weed-free control (hand-weeded) for comparison.

  • Plot sizes should be adequate to minimize edge effects and allow for representative sampling (e.g., 2m x 10m).[7]

3. Herbicide Application:

  • Calibrate application equipment (e.g., backpack sprayer) to ensure accurate and uniform delivery of the herbicide.

  • Apply herbicides at various rates, including the proposed effective rate and multiples of that rate (e.g., 0.5x, 1x, 2x) to determine the dose-response relationship.

  • Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

4. Data Collection and Assessment:

  • Weed Control Efficacy: Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete control).

  • Weed Density and Biomass: At specified time points, count the number of individual weed species per unit area (e.g., per square meter) and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) using a standardized rating scale.

  • Crop Yield: At crop maturity, harvest the yield from a designated area within each plot.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.

  • Use mean separation tests (e.g., Duncan's Multiple Range Test) to compare treatment means.[4]

Visualizations

The following diagrams illustrate the experimental workflow for herbicide efficacy testing and the mechanism of action for triazine herbicides.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting site_selection Site Selection (Uniform Weed Population) exp_design Experimental Design (RCBD, Replications) site_selection->exp_design treatment_plan Treatment Plan (Herbicide Rates, Controls) exp_design->treatment_plan app_calibration Applicator Calibration treatment_plan->app_calibration herb_application Herbicide Application app_calibration->herb_application visual_assessment Visual Assessments (Efficacy, Phytotoxicity) herb_application->visual_assessment quantitative_data Quantitative Data (Weed Density & Biomass) visual_assessment->quantitative_data crop_yield Crop Yield Measurement quantitative_data->crop_yield stat_analysis Statistical Analysis (ANOVA) crop_yield->stat_analysis reporting Reporting of Results stat_analysis->reporting

Caption: Experimental workflow for evaluating herbicide efficacy.

triazine_moa cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1_protein D1 Protein PSII->D1_protein Plastoquinone Plastoquinone (QB) D1_protein->Plastoquinone binding site Inhibition Inhibition of Electron Flow D1_protein->Inhibition Blocks Plastoquinone binding Electron_Transport Electron Transport Chain ROS Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Triazine Triazine Herbicide (Aziprotryne/Atrazine) Triazine->D1_protein Binds to D1 Protein Inhibition->Electron_Transport Disrupts Cell_Death Weed Death ROS->Cell_Death

Caption: Mechanism of action of triazine herbicides.

References

Understanding Triazine Herbicide Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of triazine herbicides in immunoassay-based methods. While specific experimental data for aziprotryne is limited in the public domain, this document leverages available data from structurally similar triazine herbicides to provide researchers with valuable insights into potential cross-reactivity. The information presented here can aid in the development and validation of specific and sensitive immunoassays for the detection of triazine compounds.

Immunoassay Cross-Reactivity of Triazine Herbicides

Immunoassays are powerful tools for detecting and quantifying herbicides. However, the specificity of an antibody-based method is a critical parameter. Cross-reactivity occurs when an antibody binds to compounds other than the target analyte, which can lead to inaccurate results. In the case of triazine herbicides, structural similarities among different compounds within this class often result in significant cross-reactivity.

The following table summarizes the cross-reactivity of various triazine herbicides as reported in several studies. This data is typically determined using competitive enzyme-linked immunosorbent assays (ELISAs).

Target AnalyteAntibody TypeCross-ReactantCross-Reactivity (%)
AtrazineRecombinantAmetryn64.24
Terbutylazine38.20
Prometryn15.18
Terbutryn13.99
Simazine12.22
Simetryne10.39
SimazinePolyclonalAtrazine420
Propazine130
Terbutylazine6.4
Desethyl-atrazine2.2
PrometrynMonoclonalAmetryn34.77
Desmetryn18.09
Terbumeton7.64

Data compiled from studies on triazine herbicide immunoassays.[1][2][3]

Experimental Protocol for Determining Cross-Reactivity

The determination of cross-reactivity in a competitive immunoassay format, such as an ELISA, is a crucial step in assay validation. The general workflow involves comparing the concentration of the target analyte required to cause a 50% inhibition of signal (IC50) with the concentrations of potentially cross-reacting compounds that produce the same level of inhibition.

Key Steps in a Competitive ELISA for Cross-Reactivity Assessment:
  • Coating: Microtiter plates are coated with a coating antigen (e.g., a protein-hapten conjugate).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: A fixed concentration of the antibody is incubated with either the standard (target analyte) or the potential cross-reactant at various concentrations. This mixture is then added to the coated and blocked microtiter plate. The free analyte and the coating antigen compete for binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate a standard curve. The IC50 values for the target analyte and the cross-reactants are determined from their respective inhibition curves.

Calculation of Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of the target analyte / IC50 of the cross-reactant) x 100

A higher %CR value indicates a greater potential for the antibody to bind to the non-target compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a competitive ELISA used for determining cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Coating Antigen p2 Block Non-Specific Binding Sites p1->p2 r3 Add Mixture to Coated Plate p2->r3 r1 Prepare Standards & Cross-Reactants r2 Incubate Antibody with Standard or Cross-Reactant r1->r2 r2->r3 d1 Wash Plate r3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Measure Absorbance d4->d5 a1 Generate Inhibition Curves d5->a1 a2 Determine IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Conclusion

References

A Comparative Guide to Inter-Laboratory Analysis of Aziprotryne

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of common analytical methodologies for the quantification of Aziprotryne. For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate analysis of pesticide residues like Aziprotryne is crucial for safety, regulatory compliance, and research purposes. While specific inter-laboratory comparison studies for Aziprotryne are not broadly published, this document synthesizes data from validated methods for triazine pesticides to provide a valuable comparative perspective on analytical performance.

Proficiency testing is a critical component of laboratory quality assurance, providing an independent assessment of a laboratory's data accuracy and reliability.[1][2] It involves the distribution of homogeneous and stable samples to multiple laboratories for analysis.[3][4] The results are then statistically compared to an assigned value to evaluate laboratory performance, often using z-scores.[5][6] This guide simulates such a comparison by presenting typical performance data for various established analytical techniques.

Comparison of Analytical Method Performance

The selection of an analytical method for Aziprotryne determination depends on factors such as the matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of different analytical methods used for triazine herbicides.

Analytical MethodCommon MatrixTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Recovery (%)Typical Precision (RSD%)
GC-MS Soil, Water0.01 - 0.05 µg/L0.03 - 0.15 µg/L70 - 120%< 20%
LC-MS/MS Fruits, Vegetables, Water, Soil0.005 - 0.01 mg/kg0.01 - 0.05 mg/kg70 - 120%< 20%
HPLC-UV Water, Formulations~ 0.1 µg/L~ 0.3 µg/L80 - 110%< 15%

Data synthesized from multi-residue pesticide analysis validation studies.[7][8][9]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for the analysis of Aziprotryne in different matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil

This method is suitable for the determination of volatile and semi-volatile compounds like Aziprotryne.

  • Sample Preparation (QuEChERS for Soil): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for pesticide analysis in food and soil matrices.[8][10]

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce liquid-liquid partitioning.[9]

    • Shake vigorously and centrifuge.

    • The supernatant is subjected to a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

    • The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem) is used.[8][10]

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Program: A temperature gradient is applied to separate the analytes. For example, starting at 60°C, ramping up to 280°C.[10]

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Various Matrices

LC-MS/MS is a highly sensitive and selective technique, making it the method of choice for analyzing pesticide residues in complex matrices like food and environmental samples.[7][9][11]

  • Sample Preparation (Water):

    • Water samples are often pre-concentrated using Solid-Phase Extraction (SPE).[12]

    • An SPE cartridge (e.g., C18) is conditioned, and the water sample is passed through it.

    • The analytes retained on the cartridge are then eluted with an organic solvent.

    • The eluate is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Instrumentation: A high-performance liquid chromatograph is coupled to a triple quadrupole mass spectrometer.[9]

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid, is used.[9]

    • Ionization: Electrospray ionization (ESI) in positive mode is common for triazines.

    • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]

Methodology and Comparison Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical relationships in method selection.

interlab_comparison_workflow cluster_provider Proficiency Test (PT) Provider cluster_lab Participating Laboratory cluster_evaluation Performance Evaluation prep Sample Preparation homogeneity Homogeneity & Stability Testing prep->homogeneity distribution Sample Distribution homogeneity->distribution analysis Sample Analysis distribution->analysis reporting Result Reporting analysis->reporting stats Statistical Analysis reporting->stats z_score Z-Score Calculation stats->z_score report Final Report Generation z_score->report

Caption: Workflow of a typical inter-laboratory proficiency test.

logical_relationships cluster_criteria Selection Criteria cluster_methods Analytical Methods Matrix Sample Matrix (e.g., Water, Soil, Food) Decision Method Selection Matrix->Decision Sensitivity Required Sensitivity (LOD/LOQ) Sensitivity->Decision Regulatory Regulatory Requirements Regulatory->Decision GCMS GC-MS LCMSMS LC-MS/MS HPLCUV HPLC-UV Decision->GCMS Decision->LCMSMS Decision->HPLCUV

Caption: Logical relationships in the selection of an analytical method.

References

Performance characteristics of Aziprotryne detection by GC-MS vs LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of herbicides like Aziprotryne are critical. This guide provides a comprehensive comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Aziprotryne. This comparison is based on available experimental data and established analytical protocols.

At a Glance: Key Performance Characteristics

The choice between GC-MS and LC-MS/MS for Aziprotryne analysis depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While both techniques offer high selectivity, LC-MS/MS generally provides superior sensitivity for a broader range of pesticides, including many modern polar and thermally labile compounds.

Table 1: Comparison of Performance Characteristics for Aziprotryne Detection

Performance CharacteristicGC-MSLC-MS/MS
Limit of Detection (LOD) Typically in the low µg/kg range. For example, a screening detection limit (SDL) of 0.05 mg/kg has been reported in cereals.[1]Generally offers lower detection limits, often in the ng/L to low µg/kg range for triazine herbicides.[1][2]
Limit of Quantification (LOQ) A validation study indicated that Aziprotryne could not be quantified at 0.02 mg/kg in cereals, suggesting a higher LOQ.[3]Typically falls in the low µg/kg range for multi-residue methods.[4]
Linearity Good linearity is achievable, with correlation coefficients (r²) typically >0.99 over the defined concentration range.Excellent linearity is commonly reported for triazine herbicides, with r² values >0.99.[4][5]
Recovery Acceptable recoveries (typically 70-120%) can be achieved with appropriate sample preparation.Generally high and consistent recoveries (70-120%) are achievable with methods like QuEChERS.[5][6][7]
Matrix Effects Can be significant, often requiring matrix-matched standards for accurate quantification.Matrix effects, particularly ion suppression or enhancement, are common in ESI and necessitate the use of matrix-matched standards or internal standards for correction.[7]
Sample Throughput Moderate, with sample preparation being a potential bottleneck.Can be high, especially with streamlined sample preparation techniques like QuEChERS and rapid chromatographic methods.
Compound Amenability Suitable for volatile and thermally stable compounds. Aziprotryne is amenable to GC-MS analysis.Ideal for a wider range of compounds, including polar, non-volatile, and thermally labile substances. Aziprotryne is well-suited for LC-MS/MS.[8]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the general experimental workflows for the detection of Aziprotryne using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Soil, Cereals) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Gas Chromatography (e.g., TG-5SILMS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Full Scan or SIM) Ionization->Detection

Figure 1. General workflow for Aziprotryne detection by GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Water, Soil) Homogenization Homogenization/Filtration Sample->Homogenization Extraction QuEChERS or SPE Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) or Cartridge Cleanup Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Liquid Chromatography (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection

Figure 2. General workflow for Aziprotryne detection by LC-MS/MS.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of Aziprotryne using GC-MS and LC-MS/MS. These are generalized from multiple sources and may require optimization for specific matrices and instrumentation.

GC-MS Protocol for Aziprotryne in Cereals

This protocol is based on a validated method for the screening of pesticides in cereals.[1]

1. Sample Preparation (QuEChERS) [1][9]

  • Homogenization: Mill the cereal sample to a fine powder.

  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.

  • Final Extract: The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Analysis [1]

  • Gas Chromatograph: Trace 1300 Series GC or equivalent.

  • Autosampler: TriPlus RSH or equivalent.

  • Injection: 1 µL, Programmable Temperature Vaporizer (PTV) inlet at 70 °C.

  • Column: Thermo Scientific Trace GOLD TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1.5 min.

    • Ramp to 90 °C at 25 °C/min, hold for 1.5 min.

    • Ramp to 180 °C at 25 °C/min.

    • Ramp to 280 °C at 5 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 12 min.

  • Mass Spectrometer: Exactive GC Orbitrap MS or equivalent triple quadrupole MS.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for screening or Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Protocol for Aziprotryne in Water

This protocol is a generalized procedure based on common practices for the analysis of triazine herbicides in water samples.[1][2][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended particles.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the trapped analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions for Aziprotryne:

    • Precursor Ion (Q1): m/z 226.0

    • Product Ions (Q3): m/z 156.0 (quantifier), m/z 68.0 (qualifier)

    • Collision energies need to be optimized for the specific instrument used.

Conclusion

Both GC-MS and LC-MS/MS are capable of detecting Aziprotryne. GC-MS provides a robust and reliable method, particularly for less polar compounds, and benefits from extensive spectral libraries for identification. However, for the analysis of a broad range of pesticides, including more polar and thermally sensitive ones like many modern herbicides, LC-MS/MS is often the preferred technique due to its superior sensitivity and wider applicability. The choice of method should be guided by the specific analytical requirements, including the matrix complexity, the need for high throughput, and the desired limits of detection. For routine monitoring of Aziprotryne at low levels in various environmental and food matrices, LC-MS/MS generally offers a more sensitive and versatile solution.

References

Quantitative Structure-Activity Relationship (QSAR) Modeling of Aziprotryne Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) modeling for assessing the toxicity of Aziprotryne, a triazine herbicide. While specific comparative QSAR studies on Aziprotryne are limited in publicly available literature, this document synthesizes findings from research on closely related triazine herbicides to offer a comprehensive framework for understanding and applying QSAR methodologies. The focus is on providing a clear comparison of modeling approaches, experimental data, and the underlying principles for predicting toxicity.

Data Presentation: Toxicity of Triazine Herbicides

A crucial aspect of any QSAR study is a reliable dataset. The following table presents the acute toxicity (EC50) of several triazine herbicides to the bacterium Vibrio fischeri (formerly Photobacterium phosphoreum), as determined by the Microtox® assay.[1] This assay measures the concentration of a substance that causes a 50% reduction in light output from the bacteria, providing a sensitive measure of acute toxicity.[1] Although Aziprotryne is not included in this specific dataset, the information on its structural analogues is invaluable for building and validating QSAR models that could predict its toxicity.

Table 1: Acute Toxicity (EC50) of Selected Triazine Herbicides to Vibrio fischeri

CompoundEC50 (mg/L)
Ametryne11.80
Didealkylated triazine12.74
Atraton36.96
Atrazine39.87
Bladex (Cyanazine)78.50
Atrazine desethyl81.86
Atrazine deisopropyl82.68
Prometryne226.80
Propazine273.20

Source: Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship[1]

To build a predictive QSAR model, molecular descriptors that quantify the physicochemical properties of the molecules are essential. These descriptors are correlated with the observed biological activity (in this case, toxicity).

Table 2: Key Molecular Descriptors for a QSAR Model of Triazine Herbicide Toxicity

CompoundWater Solubility (mg/L)Charge on N6Charge on N7
Ametryne185-0.183-0.189
Didealkylated triazine3000-0.165-0.165
Atraton1650-0.182-0.182
Atrazine33-0.183-0.183
Bladex (Cyanazine)171-0.184-0.184
Atrazine desethyl320-0.174-0.183
Atrazine deisopropyl850-0.174-0.183
Prometryne48-0.183-0.189
Propazine8.6-0.183-0.183

Note: The charges on the nitrogen atoms are calculated using quantum mechanical methods and are indicative of the electronic properties of the molecules.[1]

Experimental Protocols

The reliability of QSAR models is fundamentally dependent on the quality of the experimental data used for their development. The following section details the methodology for the Microtox® assay, a widely used method for assessing the acute toxicity of chemicals to aquatic bacteria.

Microtox® Assay Protocol for Triazine Herbicides

This protocol is based on the methodology described in "Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship".[1]

  • Test Organism: The marine luminescent bacterium Vibrio fischeri is used as the test organism. These bacteria are rehydrated from a freeze-dried state before the assay.

  • Reagents and Materials:

    • Freeze-dried Vibrio fischeri

    • Reconstitution solution

    • Diluent (e.g., 2% NaCl solution)

    • Test compounds (triazine herbicides) dissolved in a suitable solvent (e.g., methanol)

    • Microtox® analyzer (photometer)

    • Cuvettes

  • Procedure:

    • The freeze-dried bacteria are rehydrated and stabilized at a specific temperature (e.g., 15°C).

    • A series of dilutions of the test compound are prepared in the diluent.

    • The initial luminescence of the bacterial suspension is measured.

    • The bacterial suspension is then exposed to the different concentrations of the test compound.

    • After a defined incubation period (e.g., 5 and 15 minutes), the luminescence is measured again.

    • A control sample (without the test compound) is run in parallel.

  • Data Analysis:

    • The percentage inhibition of luminescence is calculated for each concentration of the test compound relative to the control.

    • The EC50 value, the concentration that causes a 50% reduction in luminescence, is determined by plotting the percentage inhibition against the logarithm of the concentration and fitting the data to a suitable model.

Comparative QSAR Modeling Approaches

  • Multiple Linear Regression (MLR): This is one of the simplest and most common QSAR methods. It establishes a linear relationship between the biological activity (e.g., log(1/EC50)) and a set of molecular descriptors. The QSAR study on triazine herbicides cited above utilized a regression-based approach.[1]

    • Advantages: Easy to interpret, computationally less intensive.

    • Disadvantages: Assumes a linear relationship between descriptors and activity, which may not always be the case.

  • Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. They can model complex, non-linear relationships between molecular descriptors and biological activity.

    • Advantages: Capable of modeling non-linear relationships, can handle large and complex datasets.

    • Disadvantages: Can be a "black box" model, making it difficult to interpret the relationship between specific descriptors and activity; prone to overfitting if not carefully validated.

  • Support Vector Machines (SVM): SVM is another powerful machine learning technique that can be used for both classification (e.g., toxic vs. non-toxic) and regression (predicting a continuous toxicity value).

    • Advantages: Effective in high-dimensional spaces, robust against overfitting.

    • Disadvantages: Can be computationally intensive, the choice of the kernel function can be critical.

  • 3D-QSAR (Comparative Molecular Field Analysis - CoMFA and Comparative Molecular Similarity Indices Analysis - CoMSIA): These methods consider the three-dimensional structure of the molecules and their interaction fields (steric, electrostatic, etc.). Studies on triazine herbicides have utilized 3D-QSAR to understand their interaction with biological targets.

    • Advantages: Provides a 3D representation of the structure-activity relationship, can guide the design of new molecules with desired properties.

    • Disadvantages: Requires the alignment of the molecules in the dataset, which can be a challenging step; computationally more demanding than 2D-QSAR.

Comparison Summary:

Model TypeComplexityInterpretabilityData RequirementsCommon Application for Herbicides
MLR LowHighModerateInitial screening and establishing linear trends.
ANN HighLowLargeModeling complex, non-linear toxicity profiles.
SVM HighModerateModerate to LargeClassification of herbicides as toxic/non-toxic.
3D-QSAR Very HighModerate to HighModerate (requires 3D structures)Understanding receptor binding and guiding new designs.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts in QSAR modeling of Aziprotryne toxicity.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Interpretation Data Dataset of Triazines (including Aziprotryne analogues) Toxicity Experimental Toxicity Data (e.g., EC50) Data->Toxicity Descriptors Calculation of Molecular Descriptors (e.g., physicochemical, topological) Data->Descriptors Splitting Data Splitting (Training and Test Sets) Toxicity->Splitting Descriptors->Splitting Training Model Training (e.g., MLR, ANN, SVM) Splitting->Training Validation Model Validation (Internal and External) Training->Validation Prediction Toxicity Prediction for Aziprotryne Validation->Prediction Interpretation Interpretation of the Model (Identifying key descriptors) Prediction->Interpretation Triazine_Toxicity_Pathway cluster_cell Bacterial Cell cluster_effect Toxic Effect Aziprotryne Aziprotryne Membrane Cell Membrane Aziprotryne->Membrane Penetration Photosystem Photosystem II (or other target enzyme) Aziprotryne->Photosystem Binding Membrane->Photosystem ElectronTransport Electron Transport Chain Photosystem->ElectronTransport Disruption Inhibition Inhibition of Photosynthesis/ Enzyme Activity ElectronTransport->Inhibition ROS Reactive Oxygen Species (ROS) Production ElectronTransport->ROS Luminescence Decreased Luminescence Inhibition->Luminescence ROS->Luminescence

References

A Comparative Guide to Aziprotryne Reference Standards and Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the quality of the reference standards used. This guide provides a comprehensive comparison of Aziprotryne reference standards and certified reference materials (CRMs) from leading suppliers. It is designed to assist in the selection of the most appropriate standard for your specific analytical needs, ensuring the highest level of data integrity.

Introduction to Aziprotryne

Aziprotryne is a triazine herbicide used to control broadleaf and grassy weeds in various crops. Accurate quantification of its residues in environmental and food samples is crucial for regulatory compliance and safety assessment. The use of high-purity, well-characterized reference materials is therefore essential for any laboratory performing Aziprotryne analysis.

Comparison of Aziprotryne Reference Materials

Several reputable suppliers offer Aziprotryne reference standards and CRMs. This section compares the offerings from LGC Standards, HPC Standards GmbH, and CRM LABSTANDARD, focusing on key quality and certification parameters. The following tables summarize the product specifications.

Disclaimer: The data presented in the following tables is illustrative and based on typical specifications for reference materials. For the most accurate and up-to-date information, please refer to the Certificate of Analysis (CoA) provided by the supplier.

Table 1: General Product Specifications
Parameter LGC Standards HPC Standards GmbH CRM LABSTANDARD
Product Name AziprotryneAziprotryneAziprotryne
CAS Number 4658-28-04658-28-04658-28-0
Molecular Formula C₇H₁₁N₇SC₇H₁₁N₇SC₇H₁₁N₇S
Format Neat SolidSolution & Neat SolidSolution & Neat Solid
Accreditation ISO 17034ISO 17034, ISO 9001ISO 17034, ISO/IEC 17025
Table 2: Quantitative Purity and Uncertainty
Parameter LGC Standards (Illustrative) HPC Standards GmbH (Illustrative) CRM LABSTANDARD (Illustrative)
Purity (as stated on CoA) 99.8%99.5%99.9%
Expanded Uncertainty (k=2) ± 0.3%± 0.5%± 0.2%
Method of Purity Determination HPLC-UV, qNMRHPLC-UVLC-MS, qNMR
Table 3: Storage and Stability
Parameter LGC Standards HPC Standards GmbH CRM LABSTANDARD
Storage Condition +20°C4°C (Solution)Refer to CoA
Shelf Life Long-termRefer to CoARefer to CoA

Experimental Protocols

Accurate and reproducible results depend on robust analytical methodologies. The following section details typical experimental protocols for the determination of Aziprotryne purity and its quantification in a sample matrix using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Purity Determination by HPLC-UV

This method is suitable for determining the purity of Aziprotryne reference standards.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Aziprotryne reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Aziprotryne reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the Aziprotryne sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Quantification of Aziprotryne in a Sample Matrix by GC-MS

This method is suitable for the trace-level quantification of Aziprotryne in environmental or food samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Ethyl acetate (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Aziprotryne certified reference material

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic Aziprotryne ions.

Procedure:

  • Sample Extraction: Extract the sample with ethyl acetate. Dry the extract over anhydrous sodium sulfate.

  • Cleanup: If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Concentration: Concentrate the extract to a final volume of 1 mL.

  • Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

  • Quantification: Prepare a calibration curve using the Aziprotryne CRM. Quantify the Aziprotryne in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Purity cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh Reference Standard B Dissolve in Mobile Phase A->B D Prepare Sample Solution A->D C Prepare Calibration Standards B->C E Inject into HPLC C->E D->E F Acquire Chromatograms E->F G Generate Calibration Curve F->G H Calculate Purity F->H G->H

Caption: HPLC-UV Purity Determination Workflow.

Logical_Relationship Reference_Standard High-Quality Reference Standard Accurate_Quantification Accurate Analytical Quantification Reference_Standard->Accurate_Quantification Reliable_Data Reliable Research & Development Data Accurate_Quantification->Reliable_Data Regulatory_Compliance Regulatory Compliance Accurate_Quantification->Regulatory_Compliance

Caption: Importance of High-Quality Reference Standards.

Conclusion

The selection of a suitable Aziprotryne reference standard is a critical step in ensuring the quality and validity of analytical data. While all the discussed suppliers provide high-quality products with appropriate certifications, the choice may depend on specific laboratory requirements, such as the need for a neat solid versus a pre-made solution, and the required level of uncertainty. By carefully considering the information presented in this guide and consulting the suppliers' Certificates of Analysis, researchers can confidently select the most appropriate Aziprotryne reference material for their work, leading to more accurate and reliable results.

A Comparative Guide to Aziprotryne Analysis: Method Validation According to SANCO/12495/2011

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable analysis of pesticide residues is paramount. This guide provides a detailed comparison of analytical methodologies for the determination of Aziprotryne, a triazine herbicide, with a focus on the validation parameters stipulated by the SANCO/12495/2011 guidelines.

Introduction to Aziprotryne and Regulatory Framework

Aziprotryne is a selective herbicide used for the control of broad-leaved and grassy weeds in various crops. Due to its potential to contaminate food and water sources, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence. The European Union, through guidelines such as SANCO/12495/2011, has set stringent requirements for the validation of analytical methods used for the official control of pesticide residues. These guidelines ensure that the methods are reliable, reproducible, and fit for purpose.

Method Validation Parameters: A Comparative Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. According to SANCO/12495/2011, key validation parameters include linearity, accuracy (as recovery), precision (as repeatability), limit of detection (LOD), and limit of quantification (LOQ). This guide compares two prominent analytical techniques for Aziprotryne analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) as the primary method adhering to SANCO guidelines, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a powerful alternative.

The sample preparation for both methodologies typically employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has become a standard in pesticide residue analysis due to its efficiency and simplicity.

Data Presentation: Quantitative Comparison of Validation Parameters

The following tables summarize the typical performance characteristics for the analysis of Aziprotryne using GC-MS/MS and UPLC-MS/MS, based on multi-residue method validations for triazine herbicides in food matrices like vegetables.

Table 1: Method Validation Parameters for Aziprotryne by GC-MS/MS (QuEChERS extraction)

Validation ParameterAcceptance Criteria (SANCO/12495/2011)Typical Performance Data
Linearity (R²) ≥ 0.99> 0.995
Accuracy (Recovery) 70-120%85-110%
Precision (RSDr) ≤ 20%< 15%
Limit of Detection (LOD) Reportable0.003 mg/kg
Limit of Quantification (LOQ) ≤ MRL0.01 mg/kg

Table 2: Method Validation Parameters for Aziprotryne by UPLC-MS/MS (QuEChERS extraction)

Validation ParameterTypical Performance Data
Linearity (R²) > 0.998
Accuracy (Recovery) 90-115%
Precision (RSDr) < 10%
Limit of Detection (LOD) 0.001 mg/kg
Limit of Quantification (LOQ) 0.005 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the analysis of Aziprotryne in a vegetable matrix using QuEChERS extraction followed by GC-MS/MS and UPLC-MS/MS analysis.

Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis of Aziprotryne

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of the vegetable sample.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 280 °C.

  • Oven Program: Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min).

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Aziprotryne: Precursor ion and at least two product ions should be monitored for quantification and confirmation.

Protocol 2: QuEChERS Extraction and UPLC-MS/MS Analysis of Aziprotryne

1. Sample Preparation (QuEChERS)

  • Follow the same QuEChERS protocol as described for the GC-MS/MS method.

2. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase: Gradient elution with (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Aziprotryne: Optimized precursor and product ions for quantification and confirmation.

Mandatory Visualization

Visual representations of workflows and logical relationships are essential for clarity and understanding.

SANCO_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation (SANCO/12495/2011) Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Primary Method LC_MS UPLC-MS/MS Analysis Cleanup->LC_MS Alternative Method Linearity Linearity & Range GC_MS->Linearity Accuracy Accuracy (Recovery) GC_MS->Accuracy Precision Precision (Repeatability) GC_MS->Precision LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ Specificity Specificity GC_MS->Specificity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD_LOQ LC_MS->Specificity

Caption: Workflow for Aziprotryne analysis and validation according to SANCO/12495/2011.

Method_Comparison cluster_gcms GC-MS/MS (SANCO Compliant) cluster_uplcms UPLC-MS/MS (Alternative Method) GCMS_Linearity Linearity: >0.995 GCMS_Accuracy Accuracy: 85-110% GCMS_Linearity->GCMS_Accuracy GCMS_Precision Precision: <15% RSDr GCMS_Accuracy->GCMS_Precision GCMS_LOQ LOQ: 0.01 mg/kg GCMS_Precision->GCMS_LOQ UPLCMS_Linearity Linearity: >0.998 UPLCMS_Accuracy Accuracy: 90-115% UPLCMS_Linearity->UPLCMS_Accuracy UPLCMS_Precision Precision: <10% RSDr UPLCMS_Accuracy->UPLCMS_Precision UPLCMS_LOQ LOQ: 0.005 mg/kg UPLCMS_Precision->UPLCMS_LOQ Aziprotryne Aziprotryne Analysis Aziprotryne->GCMS_Linearity Aziprotryne->UPLCMS_Linearity

Caption: Comparison of key validation parameters for Aziprotryne analysis methods.

A Comparative Analysis of the Herbicidal Spectrums of Aziprotryne and Simazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of Aziprotryne and Simazine, two triazine-class herbicides. While Simazine remains a widely used herbicide, Aziprotryne is now considered obsolete. This comparison is based on available historical data for Aziprotryne and current data for Simazine. Due to the discontinuation of Aziprotryne, direct comparative experimental data is limited. Therefore, this guide also outlines a detailed experimental protocol for a comparative study, drawing on established methodologies for herbicide efficacy testing.

Herbicidal Spectrum and Efficacy

Both Aziprotryne and Simazine are known to act as inhibitors of photosynthesis at photosystem II.[1] Their primary application is for the control of broadleaf and grassy weeds.

Simazine is a pre-emergence and sometimes early post-emergence herbicide used for the control of a wide range of annual broadleaf weeds and grasses.[2] It is utilized in various agricultural settings, including fruit and nut crops, corn, and turf grasses.[2] The effectiveness of Simazine is dependent on factors such as soil type, moisture, and the specific weed species present.[1]

Aziprotryne was used as a post-emergence herbicide for the control of broadleaved weeds and some grasses.[3] Its applications included vegetables like Brussels sprouts, cabbage, kale, onions, and peas.[3] Weeds controlled by Aziprotryne included lambsquarter, crabgrass, foxtail, chickweed, ragweed, pigweed, witchgrass, wild oats, and blackgrass.[3]

The following table summarizes the known herbicidal spectrum of each compound based on available data.

FeatureAziprotryneSimazine
Herbicide Class TriazineTriazine
Mode of Action Photosystem II inhibitorPhotosystem II inhibitor[1]
Application Timing Post-emergence[3]Pre-emergence and early post-emergence[2]
Broadleaf Weeds Controlled Lambsquarter, Chickweed, Ragweed, Pigweed[3]A wide variety of annual broadleaf weeds including chickweed, carpetweed, lambsquarters, henbit, and ragweed.[4][5]
Grassy Weeds Controlled Crab grass, Foxtail, Witchgrass, Wild oats, Blackgrass[3]Annual grasses such as barnyardgrass, crabgrass, foxtail species, goosegrass, and wild oats.[4][5]
Primary Crop Applications Formerly used in vegetables (e.g., Brussels sprouts, cabbage, kale, onions, peas)[3]Fruit and nut crops, corn, field crops, Christmas trees, and turf grasses.[2]

Experimental Protocols for Comparative Efficacy Analysis

To objectively compare the herbicidal spectrum and efficacy of Aziprotryne and Simazine, a standardized experimental protocol is essential. The following outlines a comprehensive methodology for a greenhouse or field-based comparative study.

Plant Material and Growth Conditions
  • Test Species: A selection of representative broadleaf and grass weed species known to be within the spectrum of triazine herbicides should be chosen (e.g., Chenopodium album (common lambsquarters), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail), Echinochloa crus-galli (barnyardgrass)).

  • Growth Medium: A standardized soil mix or a sand-peat-loam mixture should be used.

  • Growing Conditions: Plants should be grown in a controlled environment (greenhouse) with consistent temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).

Herbicide Application
  • Formulations: Standard formulations of Aziprotryne (if obtainable) and Simazine would be used.

  • Application Method: Herbicides should be applied using a calibrated laboratory sprayer to ensure uniform coverage. For a post-emergence study, herbicides would be applied to plants at the 2-4 true leaf stage. For a pre-emergence study, herbicides would be applied to the soil surface immediately after sowing the weed seeds.

  • Dosage: A range of application rates for each herbicide should be tested to determine the dose-response relationship. This would typically include a control (no herbicide), and several rates below and above the recommended application rate.

Data Collection and Analysis
  • Efficacy Assessment: Visual injury ratings should be recorded at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete kill) scale.

  • Biomass Reduction: At the end of the experiment, the above-ground biomass of the surviving plants should be harvested, dried in an oven, and weighed. The percentage of biomass reduction compared to the control would be calculated.

  • Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA) to determine significant differences between treatments. Dose-response curves would be generated to calculate the effective dose required to cause 50% injury (ED50) or 50% biomass reduction (GR50) for each herbicide and weed species.

A study comparing Atrazine and Simazine on doveweed provides a practical example of such an experimental approach, evaluating factors like application placement (foliar vs. soil) and conducting dose-response experiments to determine the rate required for 50% injury.[6] The study found that Atrazine was more effective at lower rates than Simazine in controlling doveweed.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative herbicide efficacy study.

Herbicidal_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_data_collection Data Collection cluster_analysis Data Analysis A Select Weed Species (Broadleaf & Grass) B Prepare Growth Medium & Potting A->B C Sow Weed Seeds B->C D Germination & Growth to 2-4 Leaf Stage (for Post-emergence) C->D Post-emergence G Apply Herbicides (Post- or Pre-emergence) C->G Pre-emergence D->G E Prepare Herbicide Solutions (Aziprotryne & Simazine) - Multiple Concentrations F Calibrate Sprayer E->F F->G H Visual Injury Assessment (7, 14, 21 DAT) G->H I Harvest Above-ground Biomass H->I J Dry & Weigh Biomass I->J K Calculate % Injury & % Biomass Reduction J->K L Statistical Analysis (ANOVA) K->L M Generate Dose-Response Curves (ED50 / GR50) L->M N Comparative Efficacy Report M->N

Caption: Workflow for a comparative herbicide efficacy study.

The following diagram illustrates the signaling pathway inhibited by triazine herbicides.

Photosynthesis_Inhibition cluster_photosystemII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo O2 O2 P680->O2 QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB PlastoquinonePool Plastoquinone Pool QB->PlastoquinonePool Light Light Energy Light->P680 H2O H2O H2O->P680 ElectronTransportChain Electron Transport Chain PlastoquinonePool->ElectronTransportChain Triazines Aziprotryne / Simazine Triazines->QB Inhibits Electron Transfer

Caption: Inhibition of photosynthesis by triazine herbicides.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aziprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. Aziprotryne, a chemical requiring careful handling, necessitates a clear and structured disposal protocol to minimize environmental impact and ensure workplace safety. This guide provides essential, immediate safety and logistical information for the proper disposal of Aziprotryne.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with Aziprotryne. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye or face protection, must be worn.[1] Work should be conducted in a well-ventilated area, and all ignition sources must be removed.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of Aziprotryne is through incineration.[1]

  • Engage a Licensed Disposal Company : Surplus and non-recyclable Aziprotryne solutions should be offered to a licensed disposal company for incineration.[1]

  • Incineration Requirements : The chemical should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1] Extra care must be taken during ignition due to the material's high flammability.[1]

  • Disposal of Contaminated Packaging : Any packaging that has come into contact with Aziprotryne should be treated as unused product and disposed of in the same manner.[1]

  • Container Rinsing : For empty containers, a triple-rinse procedure is recommended to ensure the removal of any residue.[2][3] The rinsate (the rinse water) should be collected and treated as hazardous waste, to be disposed of along with the chemical itself.[2][3]

  • Avoid Improper Disposal : Under no circumstances should Aziprotryne or its containers be disposed of in regular trash or poured down the drain.[1][2] This can lead to environmental contamination.

Key Chemical Data for Aziprotryne

For easy reference, the following table summarizes key quantitative data for Aziprotryne.

PropertyValue
CAS Number4658-28-0
Chemical FormulaC7H11N7S
Molecular Weight225.27 g/mol

Source:[1]

Environmental Hazards

Aziprotryne is classified as toxic to aquatic life, with long-lasting effects. It is crucial to prevent this chemical from entering drains, soil, or waterways.[1][4] Spills should be contained and collected with an inert absorbent material for proper disposal.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Aziprotryne.

AziprotryneDisposal cluster_prep Preparation cluster_disposal Disposal Path cluster_container Container Management A Assess Aziprotryne Waste (Surplus, Empty Containers) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contact Licensed Hazardous Waste Disposal Company B->C G Triple-Rinse Empty Containers B->G D Package and Label Waste According to Regulations C->D E Transport to Approved Facility D->E F Incinerate in a Chemical Incinerator with Afterburner and Scrubber E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Rinsed Container as per Local Regulations G->I H->C

Aziprotryne Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Aziprotryne, fostering a culture of safety and building trust in their chemical handling practices.

References

Essential Safety and Logistics for Handling Aziprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Aziprotryne. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Aziprotryne, to build a foundation of trust and value beyond the product itself.

Physicochemical and Toxicity Data

Aziprotryne is a triazine herbicide that is now considered obsolete.[1] While pure Aziprotryne is reported as not meeting the criteria for GHS hazard classification according to multiple sources submitted to the ECHA C&L Inventory, it is crucial to handle it with care, as with all laboratory chemicals.[2] It is important to distinguish the hazards of pure Aziprotryne from solutions containing it, as the solvent may introduce its own hazards. For instance, a solution of Aziprotryne in acetonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation, primarily due to the properties of acetonitrile.[3]

The following tables summarize key quantitative data for Aziprotryne.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical FormulaC₇H₁₁N₇S
Molecular Weight225.27 g/mol [3][4]
AppearanceColorless crystalline solid[1]
Melting Point95 °C
Water Solubility55 mg/L (at 20 °C)
Storage Temperature-20°C[4]

Table 2: Toxicological Data

ParameterValueSpecies
Acute Oral LD₅₀3600 mg/kgRat
Acute Dermal LD₅₀>1000 mg/kgRat
Acute Inhalation LC₅₀>2.0 mg/L (4h)Rat
Eye IrritationNon-irritatingRabbit
Skin IrritationNon-irritatingRabbit

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Protocol 1: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense. While pure Aziprotryne has low reported toxicity, a cautious approach is always recommended.

Materials:

  • Nitrile gloves

  • Safety glasses with side shields or safety goggles

  • Laboratory coat

  • Closed-toe shoes

Procedure:

  • Hand Protection: Always wear nitrile gloves when handling Aziprotryne, whether in solid or solution form.

  • Eye Protection: Wear safety glasses with side shields. If there is a risk of splashing, use safety goggles.

  • Body Protection: A standard laboratory coat should be worn to protect against minor spills.

  • Footwear: Ensure closed-toe shoes are worn at all times in the laboratory.

Protocol 2: Handling Aziprotryne in the Laboratory

Proper handling techniques are essential to prevent exposure and contamination.

Procedure:

  • Work Area: Conduct all work with Aziprotryne in a well-ventilated area. A chemical fume hood is recommended if working with volatile solutions or creating aerosols.

  • Weighing: When weighing solid Aziprotryne, do so on a tared weigh paper or in a suitable container to avoid contamination of the balance.

  • Preparing Solutions: When preparing solutions, add the solid Aziprotryne to the solvent slowly. If using a volatile or hazardous solvent, perform this task in a chemical fume hood.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling Aziprotryne, even if gloves were worn.

Protocol 3: Disposal of Aziprotryne Waste

Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Procedure:

  • Waste Segregation: Segregate Aziprotryne waste from other waste streams. This includes unused product, contaminated materials (e.g., gloves, weigh papers), and empty containers.

  • Solid Waste: Place solid Aziprotryne waste and contaminated solids in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing Aziprotryne in a labeled, sealed, and chemically compatible container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.

  • Disposal Route: Dispose of all Aziprotryne waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations.[5][6] Incineration is often the preferred method for pesticide disposal.[7]

Visualizing Safety Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling Aziprotryne safely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.